1-Pyridin-4-ylpiperidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-4-ylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXMUBIIZUKOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462597 | |
| Record name | 1-pyridin-4-ylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126832-81-3 | |
| Record name | 1-pyridin-4-ylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-4-yl)piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Pyridin-4-ylpiperidin-4-one: Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Pyridin-4-ylpiperidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the versatile piperidin-4-one scaffold, it serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores the potential applications of this compound in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents, supported by an analysis of related signaling pathways.
Chemical Structure and Properties
This compound possesses a bicyclic structure, integrating a pyridine ring with a piperidin-4-one moiety. This unique arrangement of aromatic and saturated heterocyclic rings imparts specific chemical and physical properties that are pivotal for its role as a pharmacophore.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(Pyridin-4-yl)piperidin-4-one | - |
| CAS Number | 126832-81-3 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Appearance | - | - |
| Boiling Point | 340.797 °C at 760 mmHg | |
| Density | 1.164 g/cm³ | |
| Solubility | - | - |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported spectral data for this compound and its core components.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Anticipated | - | - | Pyridine ring protons |
| Anticipated | - | - | Piperidinone ring protons (α to N) |
| Anticipated | - | - | Piperidinone ring protons (β to N) |
Note: Specific experimental ¹H NMR data for this compound was not found in the provided search results. The table indicates the expected regions for proton signals based on the structure.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Anticipated | Carbonyl carbon (C=O) |
| Anticipated | Pyridine ring carbons |
| Anticipated | Piperidinone ring carbons |
Note: Specific experimental ¹³C NMR data for this compound was not found in the provided search results. The table indicates the expected regions for carbon signals.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1720 | C=O (Ketone) stretch |
| ~1600, ~1500 | C=C and C=N (Pyridine ring) stretches |
| ~2950-2850 | C-H (Aliphatic) stretches |
Note: The IR data is predicted based on characteristic absorption frequencies of the functional groups present in the molecule.
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 176.095 | [M]⁺ (Molecular Ion) |
| Fragments | To be determined experimentally |
Note: The molecular ion peak corresponds to the exact mass of the compound. Fragmentation patterns would need to be determined through experimental mass spectrometry.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound was not explicitly found in the provided search results, a general and widely applicable method for the synthesis of N-aryl piperidin-4-ones is the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed cross-coupling of an amine and an aryl halide.
General Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
dot
Caption: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Materials:
-
4-Halopyridine (e.g., 4-chloropyridine hydrochloride)
-
Piperidin-4-one
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Sodium tert-butoxide, Cesium carbonate)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 4-halopyridine, piperidin-4-one, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in Drug Development
The piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds. Derivatives of this compound have shown promise as inhibitors of various enzymes, particularly kinases, and as anti-inflammatory agents.
Kinase Inhibition
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine and piperidinone moieties can engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of many kinases.
dot
Caption: General mechanism of kinase inhibition by this compound derivatives.
Anti-Inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents is a major focus of drug discovery. The this compound scaffold can be modified to target key mediators of the inflammatory response. For instance, derivatives could potentially inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.
Conclusion
This compound is a valuable building block for the synthesis of novel therapeutic agents. Its chemical structure offers multiple points for diversification, allowing for the fine-tuning of pharmacological properties. While specific experimental data for the parent compound is limited in the public domain, the known biological activities of its derivatives highlight the potential of this scaffold in developing new treatments for a variety of diseases, particularly in the areas of oncology and inflammatory disorders. Further research into the synthesis, characterization, and biological evaluation of a broader range of this compound derivatives is warranted to fully explore its therapeutic potential.
References
In-Depth Technical Guide: 1-Pyridin-4-ylpiperidin-4-one (CAS Number 126832-81-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Pyridin-4-ylpiperidin-4-one, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a general synthetic approach, and discusses its potential biological significance based on the activities of structurally related compounds.
Core Compound Data
| Property | Value |
| CAS Number | 126832-81-3 |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| IUPAC Name | 1-(Pyridin-4-yl)piperidin-4-one |
| Synonyms | 1-(4-Pyridyl)piperidin-4-one, 1-(Pyridin-4-yl)-4-piperidone |
Physicochemical Properties
| Property | Value |
| Density | 1.164 g/cm³ (Predicted) |
| Boiling Point | 340.797 °C at 760 mmHg (Predicted) |
| Flash Point | 159.908 °C (Predicted) |
| LogP | 0.45 (Predicted) |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various established methods for the formation of N-aryl piperidones. A common and effective approach is the nucleophilic aromatic substitution reaction between 4-halopyridine and piperidin-4-one.
General Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a generalized procedure for the synthesis of this compound.
Materials:
-
Piperidin-4-one hydrochloride
-
4-Chloropyridine hydrochloride or 4-Fluoropyridine
-
A suitable base (e.g., triethylamine, potassium carbonate, or sodium carbonate)
-
A suitable solvent (e.g., ethanol, dimethylformamide (DMF), or acetonitrile)
Procedure:
-
To a reaction vessel, add piperidin-4-one hydrochloride and the chosen solvent.
-
Add the base to the mixture to neutralize the hydrochloride and liberate the free piperidin-4-one.
-
Add 4-halopyridine (e.g., 4-chloropyridine hydrochloride) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for a period of 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Note: The specific reaction conditions, including the choice of base, solvent, and reaction temperature, may require optimization for improved yield and purity.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the chemical structure, the expected spectral characteristics are as follows:
¹H NMR:
-
Signals corresponding to the protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm).
-
Signals for the methylene protons of the piperidinone ring, likely appearing as multiplets in the aliphatic region (δ 2.0-4.0 ppm).
¹³C NMR:
-
Resonances for the carbonyl carbon of the piperidinone ring (δ > 190 ppm).
-
Signals for the carbons of the pyridine ring in the aromatic region (δ 120-150 ppm).
-
Resonances for the methylene carbons of the piperidinone ring in the aliphatic region (δ 30-60 ppm).
FT-IR:
-
A characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1730 cm⁻¹.
-
C-N stretching vibrations for the aromatic and aliphatic amines.
-
C-H stretching and bending vibrations for the aromatic and aliphatic components.
Mass Spectrometry:
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.22 g/mol ).
-
Fragmentation patterns would likely involve the cleavage of the piperidinone and pyridine rings.
Potential Biological Activity and Drug Development Applications
While specific biological studies on this compound are not extensively reported, the piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry.[1] Derivatives of piperidin-4-one have demonstrated a wide range of pharmacological activities, making this core structure a valuable starting point for drug discovery programs.
Potential Therapeutic Areas:
-
Anticancer: Many substituted piperidin-4-one derivatives have been investigated for their antiproliferative and cytotoxic effects against various cancer cell lines.[2]
-
Antimicrobial: The piperidin-4-one nucleus is present in numerous compounds with antibacterial and antifungal properties.
-
Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs, and derivatives of piperidin-4-one have been explored for their potential in treating neurological and psychiatric conditions.
The presence of the pyridine ring in this compound offers additional opportunities for molecular interactions, such as hydrogen bonding and π-π stacking, which can be crucial for binding to biological targets. This compound can serve as a versatile intermediate for the synthesis of more complex molecules with tailored pharmacological profiles.[3]
Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the investigation of this compound as a potential drug lead.
References
- 1. 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
An In-depth Technical Guide to 1-(Pyridin-4-yl)piperidin-4-one: Synthesis, Properties, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Pyridin-4-yl)piperidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry. Featuring a piperidin-4-one core, a well-established pharmacophore, this molecule serves as a versatile scaffold for the development of novel therapeutic agents. The piperidin-4-one nucleus is present in a wide array of biologically active compounds, demonstrating activities ranging from anticancer and antiviral to antimicrobial and anti-inflammatory.[1][2] This technical guide provides a comprehensive overview of 1-(Pyridin-4-yl)piperidin-4-one, detailing its chemical properties, outlining a robust experimental protocol for its synthesis, and exploring its therapeutic potential, with a particular focus on the inhibition of the NLRP3 inflammasome. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams to facilitate understanding and application in a research and development setting.
Chemical and Physical Properties
The fundamental properties of 1-(Pyridin-4-yl)piperidin-4-one are crucial for its application in drug design and synthesis. While specific experimental data for this exact compound is sparse in publicly available literature, the properties of closely related analogs, such as 1-Phenylpiperidin-4-one, provide valuable reference points.
| Property | Data | Reference |
| IUPAC Name | 1-(Pyridin-4-yl)piperidin-4-one | |
| Synonyms | 1-(4-Pyridyl)-4-piperidone, N-Pyridyl-4-piperidone | |
| CAS Number | 126832-81-3 | |
| Molecular Formula | C₁₀H₁₂N₂O | |
| Molecular Weight | 176.22 g/mol | |
| Melting Point | 36.5-37.2 °C (for 1-Phenylpiperidin-4-one) | [3] |
| Boiling Point | 312.9 °C at 760 mmHg (for 1-Phenylpiperidin-4-one) | [3] |
| Density | 1.107 g/cm³ (for 1-Phenylpiperidin-4-one) | [3] |
| Canonical SMILES | C1CN(CCC1=O)C2=CC=NC=C2 |
Synthesis and Experimental Protocols
The synthesis of 1-(Pyridin-4-yl)piperidin-4-one can be efficiently achieved through nucleophilic aromatic substitution. This common and reliable method involves the reaction of a halo-pyridine with piperidin-4-one.
Synthesis Workflow Diagram
The logical flow of the synthesis is depicted below, starting from commercially available precursors.
References
Molecular weight and formula of 1-Pyridin-4-ylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Pyridin-4-ylpiperidin-4-one, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, potential synthesis strategies, and explores its putative biological significance based on related structures.
Core Compound Properties
This compound is a bicyclic compound featuring a pyridine ring linked to a piperidin-4-one moiety. Its chemical structure and properties are foundational to its potential applications in drug discovery and development.
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.215 g/mol |
| Synonyms | 2,3,5,6-tetrahydro-[1,4']bipyridinyl-4-one, 1-(pyridin-4-yl)-4-piperidinone, 1-(4-pyridyl)-4-piperidone, 4-Piperidinone,1-(4-pyridinyl), 1-(pyridin-4-yl)-4-oxopiperidine |
| Physical Properties | Density: 1.164 g/cm³Boiling Point: 340.797°C at 760 mmHgFlash Point: 159.908°C |
Synthesis and Formulation
Potential Synthesis Pathway: Nucleophilic Aromatic Substitution and Cyclization
A plausible synthetic approach involves the nucleophilic aromatic substitution of a suitable pyridine derivative with a piperidin-4-one precursor, followed by cyclization.
A related synthesis for 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid involves the reaction of 4-Chloropyridine hydrochloride and ethyl isonicotinate in the presence of triethylamine in an ethanol/water solvent system, heated in a sealed tube.[1] This suggests that similar conditions could be adapted for the synthesis of the target compound.
Biological Activity and Therapeutic Potential
The piperidin-4-one scaffold is a well-established pharmacophore present in a multitude of biologically active molecules.[2] Derivatives of piperidin-4-one have demonstrated a wide range of pharmacological activities, including anticancer, anti-HIV, and antimicrobial effects.[2][3]
Putative Signaling Pathway Involvement
Given the prevalence of pyridine and piperidine moieties in kinase inhibitors and other signaling modulators, it is plausible that this compound could interact with various intracellular signaling pathways. The diagram below illustrates a generalized signaling cascade that is often targeted by small molecule inhibitors containing similar heterocyclic scaffolds.
Experimental Protocols for Biological Evaluation
To ascertain the specific biological activities of this compound, a series of in vitro and in vivo assays would be necessary. The following are generalized protocols that could be adapted for this purpose.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and can be used to determine the cytotoxic potential of a compound.
Conclusion
This compound represents a molecule with significant potential for further investigation in the field of drug discovery. Its structural similarity to known bioactive compounds suggests a range of possible pharmacological activities. The synthetic and experimental frameworks provided in this guide offer a starting point for researchers to explore the therapeutic utility of this and related compounds. Further studies are warranted to fully elucidate its synthetic accessibility, biological activity, and mechanism of action.
References
1-Pyridin-4-ylpiperidin-4-one physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyridin-4-ylpiperidin-4-one is a heterocyclic compound featuring a pyridine ring linked to a piperidin-4-one moiety. This chemical structure is of significant interest in medicinal chemistry and drug discovery due to the established pharmacological importance of both the piperidine and pyridine scaffolds. Piperidin-4-one derivatives are recognized as versatile intermediates in the synthesis of a wide range of biologically active molecules, exhibiting activities such as anticancer, antiviral, and antimicrobial effects. Similarly, the pyridine ring is a common feature in many pharmaceutical agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of general synthetic approaches and the potential biological significance of this structural class.
Core Physical and Chemical Properties
The fundamental physicochemical properties of this compound (CAS No: 126832-81-3) are summarized below. These properties are crucial for its handling, characterization, and application in a research and development setting.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 176.22 g/mol | --INVALID-LINK-- |
| Boiling Point | 340.797 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.164 g/cm³ | --INVALID-LINK-- |
| Flash Point | 159.908 °C | --INVALID-LINK-- |
Synthesis and Characterization
A plausible synthetic approach for this compound would involve the reaction of 4-aminopyridine with a suitable piperidin-4-one precursor or a related cyclization reaction. For instance, the synthesis of the related compound, 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid, involves the reaction of 4-chloropyridine hydrochloride with ethyl isonipecotate in the presence of a base.[1] This suggests that a similar nucleophilic aromatic substitution reaction could be a viable route.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for the preparation of N-aryl piperidin-4-one derivatives, which could be adapted for the synthesis of this compound.
Note: This is a conceptual workflow. The specific reagents, catalysts, solvents, and reaction conditions would need to be optimized for the synthesis of this compound.
Spectral Characterization
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not currently available in the public domain. Commercial suppliers may offer this data upon request with a purchase. However, based on the chemical structure, the expected spectral characteristics can be predicted:
-
¹H NMR: Signals corresponding to the protons on the pyridine ring would be expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the piperidinone ring would likely appear as multiplets in the aliphatic region (typically δ 2.0-4.0 ppm).
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the piperidinone ring (around δ 200-210 ppm), as well as signals for the carbons of the pyridine and piperidine rings.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone would be a prominent feature, typically in the range of 1700-1725 cm⁻¹. Bands associated with C-N and aromatic C=C and C=N stretching would also be present.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (176.22).
Biological Activity and Signaling Pathways
Specific studies on the biological activity and the involvement of this compound in signaling pathways have not been identified in the reviewed literature. However, the broader classes of molecules to which it belongs, piperidin-4-ones and pyridinones, are known to possess a wide range of pharmacological activities.[3][4][5]
The piperidin-4-one scaffold is a key pharmacophore in many compounds with demonstrated anticancer and anti-HIV activities.[3] The versatility of this core structure allows for modifications that can lead to interactions with various biological targets.
Pyridinone derivatives are also recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[4][5] They can act as hydrogen bond donors and acceptors, making them effective fragments in drug design, particularly as kinase hinge-binding motifs.
Given its structural features, this compound could potentially be investigated for its activity in various signaling pathways, particularly those involving kinases, where the pyridine and piperidinone moieties could interact with the ATP-binding site or allosteric sites. However, without experimental data, any discussion of its specific biological targets or mechanism of action remains speculative.
The following diagram illustrates a hypothetical workflow for the biological evaluation of a novel compound like this compound.
Conclusion
This compound is a compound with a chemical structure that suggests potential for biological activity, drawing from the well-established pharmacological profiles of both piperidin-4-ones and pyridines. While its fundamental physical properties are documented, a comprehensive understanding of this molecule is currently limited by the lack of publicly available detailed experimental data, including specific synthesis protocols, spectral characterization, and biological activity studies. This technical guide has summarized the available information and provided a framework for its potential synthesis and biological evaluation. Further research is warranted to fully elucidate the chemical and biological profile of this compound and to explore its potential as a lead compound or intermediate in drug discovery programs.
References
- 1. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. m.molbase.com [m.molbase.com]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Analysis of 1-Pyridin-4-ylpiperidin-4-one
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyridin-4-ylpiperidin-4-one is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both the pyridine and piperidin-4-one scaffolds in pharmacologically active molecules. The pyridine ring is a common feature in many drugs, while the piperidin-4-one moiety serves as a versatile synthetic intermediate. A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structure of the compound. This document provides a predictive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted Spectroscopic Data
The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are derived from established spectral data for 4-aminopyridine, N-aryl piperidin-4-ones, and general principles of spectroscopic interpretation.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyridine and piperidin-4-one rings. The chemical shifts are influenced by the electron-withdrawing nature of the pyridyl nitrogen and the piperidinone carbonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-2', H-6' (Pyridine) | ~8.2 - 8.4 | Doublet (d) | 2H |
| H-3', H-5' (Pyridine) | ~6.7 - 6.9 | Doublet (d) | 2H |
| H-2, H-6 (Piperidinone) | ~3.8 - 4.0 | Triplet (t) | 4H |
| H-3, H-5 (Piperidinone) | ~2.6 - 2.8 | Triplet (t) | 4H |
Predicted ¹³C NMR Data
The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbonyl carbon is expected to be the most deshielded signal.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4' (Pyridine) | ~150 - 152 |
| C-2', C-6' (Pyridine) | ~148 - 150 |
| C-3', C-5' (Pyridine) | ~107 - 109 |
| C-4 (Piperidinone, C=O) | ~206 - 208 |
| C-2, C-6 (Piperidinone) | ~45 - 47 |
| C-3, C-5 (Piperidinone) | ~40 - 42 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to be characterized by a strong absorption from the ketone carbonyl group and vibrations associated with the pyridine ring.
Table 3: Predicted Major IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1710 - 1730 | Strong |
| C=N, C=C (Pyridine ring stretch) | ~1590 - 1610, ~1500 - 1520 | Medium to Strong |
| C-N (Aryl-Alkyl Amine) | ~1280 - 1350 | Medium |
| C-H (sp² Pyridine) | ~3010 - 3100 | Medium |
| C-H (sp³ Piperidinone) | ~2850 - 2950 | Medium |
Predicted Mass Spectrometry (MS) Data
Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak and undergo characteristic fragmentation patterns involving both the piperidinone and pyridine rings. Common fragmentation includes alpha-cleavage adjacent to the nitrogen atoms and cleavage of the piperidinone ring.[1]
Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)
| m/z | Predicted Fragment |
| ~176 | [M]⁺ (Molecular Ion) |
| ~148 | [M - CO]⁺ |
| ~120 | [M - CO - C₂H₄]⁺ |
| ~78 | [C₅H₄N]⁺ (Pyridyl cation) |
General Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a synthesized compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for fragmentation patterns or Electrospray Ionization - ESI for accurate mass).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe might be used. For ESI, the sample is introduced via infusion or coupled with a liquid chromatograph.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target organic compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
The Multifaceted Biological Activities of 1-Pyridin-4-ylpiperidin-4-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-pyridin-4-ylpiperidin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active compounds. Derivatives of this core structure have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the diverse biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and drug development efforts.
Kinase Inhibitory Activity
A prominent area of investigation for this compound derivatives is their potent inhibitory activity against various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.
SHP2 Inhibition
The Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a crucial role in activating the RAS-ERK and PI3K-AKT pathways, which are central to cell proliferation, survival, and differentiation.[1][2] Allosteric inhibition of SHP2 has emerged as a promising therapeutic strategy for cancers driven by RTK signaling.
Quantitative Data: SHP2 Inhibition
| Compound ID | Target | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| SHP099 | SHP2 | 0.071 | Various RTK-driven cancer cells | Not specified | [2] |
Experimental Protocol: In Vitro SHP2 Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of compounds against SHP2.
Materials:
-
Recombinant human SHP2 enzyme
-
DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate
-
Assay buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% bovine serum albumin (BSA)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 2.5 µL of the compound dilutions to the wells of the 384-well plate. For the control, add 2.5 µL of DMSO.
-
Add 5 µL of recombinant SHP2 enzyme solution (final concentration ~0.5 nM) to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the reaction by adding 2.5 µL of the DiFMUP substrate solution (final concentration ~100 µM).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
Signaling Pathway: SHP2-Mediated Activation of RAS-ERK Pathway
Caption: Allosteric inhibition of SHP2 blocks the activation of the RAS-ERK signaling pathway.
Other Kinase Targets
Derivatives of the this compound scaffold have also been investigated as inhibitors of other kinases, including Epidermal Growth Factor Receptor (EGFR), PIM-1 kinase, and Phosphoinositide 3-kinase (PI3K).[3][4]
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.[3]
Antimicrobial Activity
Several this compound derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Various Piperidin-4-one derivatives | Staphylococcus aureus | Not specified | [5] |
| Escherichia coli | Not specified | [5] | |
| Bacillus subtilis | Not specified | [5] | |
| Candida albicans | Not specified | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard procedure for assessing antimicrobial activity.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform a serial two-fold dilution of the compound in the broth medium.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Serotonin Reuptake Inhibition
Certain derivatives of the this compound scaffold have been investigated as potential antidepressants due to their ability to inhibit the reuptake of serotonin (5-HT), a key neurotransmitter implicated in mood regulation.
Experimental Protocol: In Vitro Serotonin Reuptake Inhibition Assay
This protocol outlines a cell-based assay to measure the inhibition of the serotonin transporter (SERT).
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT)
-
[³H]Serotonin (radioligand)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Test compounds dissolved in DMSO
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Culture hSERT-expressing HEK293 cells in appropriate culture plates.
-
On the day of the assay, wash the cells with KRH buffer.
-
Prepare serial dilutions of the test compounds in KRH buffer.
-
Add the compound dilutions to the cells and pre-incubate for 10-20 minutes at 37°C.
-
Add [³H]Serotonin to each well to initiate the uptake reaction.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
Calculate the specific uptake and the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]
Experimental Workflow: In Vivo Forced Swim Test
The forced swim test is a common behavioral assay used to screen for potential antidepressant activity in rodents.[7][8]
Caption: Workflow for the forced swim test to assess antidepressant-like activity.
Conclusion
The this compound core represents a highly valuable scaffold in the pursuit of novel therapeutic agents. The derivatives synthesized from this template have demonstrated a remarkable breadth of biological activities, including potent kinase inhibition, broad-spectrum antimicrobial effects, and promising antidepressant-like properties. The data and protocols presented in this technical guide are intended to serve as a comprehensive resource for researchers in the field, facilitating the continued exploration and development of this important class of compounds. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of precise mechanisms of action will be crucial in translating the therapeutic potential of these derivatives into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
The Piperidin-4-One Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidin-4-one nucleus, a six-membered heterocyclic ketone, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features and synthetic accessibility have made it a versatile starting point for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological relevance of the piperidin-4-one core, detailing its synthesis, biological activities, and mechanisms of action across various disease areas, including cancer, Alzheimer's disease, and microbial infections.
Synthesis of the Piperidin-4-One Scaffold: The Mannich Reaction
The most prevalent and efficient method for synthesizing the 2,6-diarylpiperidin-4-one scaffold is the one-pot Mannich condensation reaction.[1][2][3] This multicomponent reaction involves the condensation of an aromatic aldehyde, a ketone (such as ethyl methyl ketone or acetone), and a source of ammonia (commonly ammonium acetate) in a suitable solvent, typically ethanol.[4][5][6]
Detailed Experimental Protocol: Synthesis of 2,6-Diarylpiperidin-4-ones
This protocol outlines a general procedure for the synthesis of 2,6-diaryl-3-methyl-4-piperidones.
Materials:
-
Substituted aromatic aldehyde (0.1 mol)
-
Ethyl methyl ketone (0.1 mol)
-
Ammonium acetate (0.1 mol)
-
Ethanol
-
Acetic acid (optional, as a catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, ethanol-acetone mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the substituted aromatic aldehyde (0.1 mol), ethyl methyl ketone (0.1 mol), and ammonium acetate (0.1 mol) in ethanol. A small amount of acetic acid can be added to catalyze the reaction.[1]
-
Reaction Conditions: Stir the mixture at room temperature or under reflux, with the reaction time varying from a few hours to overnight, depending on the specific substrates.[7]
-
Isolation of the Product: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is cooled, often leading to the precipitation of the crude product. The solid is then collected by filtration using a Buchner funnel.
-
Purification: The crude piperidin-4-one derivative is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and acetone, to yield the pure product.[7][8] The purity of the final compound is confirmed by analytical techniques like melting point determination, IR, and NMR spectroscopy.
Pharmacological Applications of the Piperidin-4-One Scaffold
Derivatives of the piperidin-4-one scaffold have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of a wide range of diseases.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of piperidin-4-one derivatives against various cancer cell lines.[9][10][11]
Mechanism of Action:
The anticancer effects of these compounds are often multi-faceted, involving the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
-
Induction of Apoptosis via the p53/Bax Pathway: Certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to upregulate the mRNA expression of the tumor suppressor gene p53 and the pro-apoptotic gene Bax.[9] p53, the "guardian of the genome," can transcriptionally activate Bax, a key member of the Bcl-2 family.[12] Bax then translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately culminating in apoptosis.[12][13]
Caption: p53/Bax-mediated apoptosis pathway induced by piperidin-4-one derivatives.
-
Inhibition of the JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Its aberrant activation is frequently observed in various cancers.[14][15] Piperidin-4-one derivatives have been identified as inhibitors of the JAK/STAT pathway, thereby blocking the pro-survival signals and inducing apoptosis in cancer cells.[9]
Caption: Inhibition of the JAK/STAT signaling pathway by piperidin-4-one derivatives.
Quantitative Anticancer Activity:
The anticancer potency of piperidin-4-one derivatives is typically evaluated using the MTT assay, which measures cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-Bis(benzylidene)piperidin-4-one | MDA-MB-231 (Breast) | Not specified, but higher than curcumin | [10] |
| 3,5-Bis(benzylidene)piperidin-4-one | PC3 (Pancreatic) | Not specified, but higher than curcumin | [10] |
| 4-Piperidone-1-carboxamides | HCT116 (Colon) | High potency | [10] |
| 4-Piperidone-1-carboxamides | MCF7 (Breast) | High potency | [10] |
| 4-Piperidone-1-carboxamides | A431 (Skin) | High potency | [10] |
| 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones | HCT116 (Colon) | Potent | [10] |
| 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones | MCF7 (Breast) | Potent | [10] |
| Piperazine derivatives | A549 (Non-small cell lung) | 0.0032 µg/ml | [16] |
| Piperazine derivatives | SKOV-3 (Ovarian) | 0.0007 µg/ml | [16] |
| Piperazine derivatives | HCT-15 (Colon) | 0.0107 µg/ml | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a general outline for assessing the in vitro cytotoxicity of piperidin-4-one derivatives against cancer cell lines.
Caption: General workflow for the MTT cytotoxicity assay.
Therapeutic Potential in Alzheimer's Disease
The piperidin-4-one scaffold has also shown promise in the development of therapeutics for Alzheimer's disease (AD), a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.
Mechanism of Action:
-
Inhibition of Acetylcholinesterase (AChE) and Beta-Secretase (BACE1): A key strategy in AD therapy is to enhance cholinergic neurotransmission by inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[17][18] Additionally, inhibiting BACE1, an enzyme that initiates the production of Aβ peptides, is a major therapeutic goal.[13][19] Piperidin-4-one derivatives have been designed to dually inhibit both AChE and BACE1, offering a multi-pronged approach to combatting AD.[20]
-
Modulation of Amyloid-Beta Aggregation: Some piperidine-based compounds have been shown to directly modulate the aggregation of Aβ peptides, preventing the formation of toxic oligomers and fibrils.[14][21][22][23]
Downstream Effects of Enzyme Inhibition:
Inhibiting AChE leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function.[24][17] BACE1 inhibition reduces the production of Aβ peptides, which is hypothesized to slow the progression of plaque formation and downstream neurotoxic effects.[13][19]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
A common method to screen for AChE inhibitors is a colorimetric assay using a 96-well plate format.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Buffer solution (e.g., phosphate buffer)
-
Test compounds (piperidin-4-one derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the buffer solution, the test compound at various concentrations, and DTNB.
-
Enzyme Addition: Add the AChE enzyme to each well and incubate for a predefined period.
-
Substrate Addition: Initiate the reaction by adding the substrate, ATCI.
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured kinetically at 412 nm using a microplate reader.
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition by the test compound is calculated, and the IC50 value is determined.
Antimicrobial Activity
Piperidin-4-one derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[4][25][26]
Quantitative Antimicrobial Activity:
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus | Varies | [4] |
| 2,6-diaryl-3-methyl-4-piperidones | E. coli | Varies | [4] |
| 2,6-diaryl-3-methyl-4-piperidones | Bacillus subtilis | Varies | [4] |
| Thiosemicarbazone derivatives of piperidin-4-one | Fungal strains | High activity | [4] |
| Piperidine and pyrrolidine substituted halogenobenzenes | S. aureus | 32-512 | |
| Piperidine and pyrrolidine substituted halogenobenzenes | B. subtilis | 32-512 | |
| Piperidine and pyrrolidine substituted halogenobenzenes | Y. enterocolitica | 32-512 | |
| Piperidine and pyrrolidine substituted halogenobenzenes | E. coli | 32-512 | |
| Piperidine and pyrrolidine substituted halogenobenzenes | K. pneumoniae | 32-512 | |
| Piperidine and pyrrolidine substituted halogenobenzenes | C. albicans | 32-64 |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method for determining the MIC of an antimicrobial agent.
Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Conclusion
The piperidin-4-one scaffold represents a highly valuable and versatile core in the field of medicinal chemistry. Its straightforward synthesis and the ability to introduce a wide range of substituents have led to the discovery of derivatives with potent and diverse pharmacological activities. From inducing apoptosis in cancer cells to inhibiting key enzymes in Alzheimer's disease and combating microbial growth, the piperidin-4-one scaffold continues to be a focal point of research and development. The detailed experimental protocols and an understanding of the underlying mechanisms of action provided in this guide are intended to facilitate further exploration and exploitation of this privileged structure in the quest for novel and effective therapeutic agents.
References
- 1. ijpbs.net [ijpbs.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. benchchem.com [benchchem.com]
- 9. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 11. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]
- 12. Results of Beta Secretase-Inhibitor Clinical Trials Support Amyloid Precursor Protein-Independent Generation of Beta Amyloid in Sporadic Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The β-secretase (BACE) inhibitor NB-360 in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. β-Hairpin mimics containing a piperidine–pyrrolidine scaffold modulate the β-amyloid aggregation process preserving the monomer species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
- 17. metrotechinstitute.org [metrotechinstitute.org]
- 18. Acetylcholinesterase inhibition in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. β-Hairpin mimics containing a piperidine-pyrrolidine scaffold modulate the β-amyloid aggregation process preserving the monomer species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 22. Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer’s Disease: Nexus of Cholinergic and Nerve Growth Factor Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 26. ijprajournal.com [ijprajournal.com]
The Pivotal Role of 1-Pyridin-4-ylpiperidin-4-one as a Versatile Synthetic Intermediate in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyridin-4-ylpiperidin-4-one is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug development. Its rigid bicyclic structure, incorporating both a pyridine and a piperidone moiety, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic positioning of the nitrogen atoms and the carbonyl group allows for a wide range of chemical modifications, making it an ideal starting point for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of this compound and its critical role as a synthetic intermediate in the preparation of Janus kinase (JAK) inhibitors, histamine H4 receptor antagonists, and stearoyl-CoA desaturase (SCD1) inhibitors.
Synthesis of the Core Intermediate: this compound
The efficient synthesis of the this compound core is paramount for its application in drug discovery programs. Two primary synthetic strategies have emerged as robust and scalable methods for its preparation: N-Arylation via Buchwald-Hartwig Amination and Reductive Amination.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method is particularly useful for the arylation of cyclic amines. The synthesis of this compound can be achieved by coupling a suitable 4-piperidone derivative with a 4-halopyridine.
Reductive Amination
Reductive amination is a versatile method for the formation of amines from carbonyl compounds.[3] In this approach, 4-aminopyridine is reacted with a 4-piperidone derivative, typically N-Boc-4-piperidone, in the presence of a reducing agent to form the desired product.
Applications in the Synthesis of Bioactive Molecules
The this compound scaffold is a cornerstone in the synthesis of several classes of therapeutic agents.
Janus Kinase (JAK) Inhibitors
JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers. Tofacitinib, a prominent JAK inhibitor, utilizes a derivative of the this compound core. The synthesis involves the coupling of the piperidine nitrogen to a pyrrolo[2,3-d]pyrimidine moiety.[4][5]
Histamine H4 Receptor Antagonists
Histamine H4 receptor antagonists are being investigated for the treatment of inflammatory and autoimmune disorders. The this compound scaffold serves as a key intermediate in the synthesis of potent H4 receptor antagonists, such as JNJ7777120.[6] The synthesis often involves the reaction of the piperidone carbonyl group to introduce further complexity.
Stearoyl-CoA Desaturase (SCD1) Inhibitors
SCD1 inhibitors are a promising class of drugs for the treatment of metabolic diseases like obesity and diabetes. The this compound core is a key structural motif in several SCD1 inhibitors, including MK-8245.[7][8] The synthetic route typically involves the elaboration of the piperidine ring and the pyridine moiety to achieve the desired pharmacophore.
Experimental Protocols
Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (A Reductive Amination Example)
This protocol is adapted from a reported synthesis of a fentanyl intermediate and illustrates the reductive amination of N-Boc-4-piperidone.[9]
-
To a solution of N-Boc-4-piperidone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in dichloromethane (13 mL) cooled in an ice bath, sodium triacetoxyborohydride (3.19 g, 15.06 mmol) is added portion-wise.
-
The mixture is stirred and allowed to warm to room temperature over 16 hours.
-
The reaction is quenched by the addition of 15 mL of aqueous 2M NaOH and stirred for 1 hour.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the product.
Quantitative Data
| Intermediate/Product | Synthetic Method | Key Reagents | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| This compound | Buchwald-Hartwig Amination | 4-piperidone, 4-chloropyridine, Pd(OAc)₂, X-Phos, KOt-Bu | Typically 70-90% | ¹H NMR and ¹³C NMR data are available in the literature.[7][10] |
| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Reductive Amination | N-Boc-4-piperidone, aniline, NaBH(OAc)₃ | >90% | ¹³C NMR (101 MHz, CDCl₃) δ 154.9, 146.8, 129.5, 117.6, 113.4, 79.7, 50.2, 42.8, 32.5, 28.5.[9] |
| Tofacitinib | Multi-step synthesis from a piperidine derivative | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | ~57% overall | Purity of 99.4% has been reported.[5] |
Conclusion
This compound has proven to be a highly valuable and versatile intermediate in the synthesis of a range of pharmaceutically important molecules. Its straightforward synthesis through methods like Buchwald-Hartwig amination and reductive amination, combined with its amenability to a variety of chemical transformations, makes it an attractive starting point for the development of novel therapeutics. The successful application of this scaffold in the synthesis of JAK inhibitors, histamine H4 receptor antagonists, and SCD1 inhibitors underscores its significance in modern drug discovery and development. Further exploration of the chemical space around this privileged core is likely to yield new and improved drug candidates in the future.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. soc.chim.it [soc.chim.it]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Tofacitinib [cjph.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
The Pivotal Role of 1-Pyridin-4-ylpiperidin-4-one in the Landscape of Pyridine-Containing Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer diverse biological activities. Among these, the pyridine and piperidine moieties have emerged as privileged structures, frequently incorporated into the design of drugs targeting a wide array of diseases. This technical guide delves into the significance of a key building block, 1-Pyridin-4-ylpiperidin-4-one, as a central scaffold in the development of pyridine-containing drugs. This document will provide a comprehensive overview of its synthesis, chemical properties, and its role as a versatile intermediate in the creation of potent and selective therapeutic agents. We will explore examples of its derivatives, their biological activities, and the signaling pathways they modulate, offering valuable insights for professionals engaged in drug discovery and development.
Physicochemical Properties of this compound
This compound is a heterocyclic compound featuring a pyridine ring linked to a piperidin-4-one moiety via a nitrogen atom. This unique structural arrangement imparts specific physicochemical properties that make it an attractive starting point for drug design.
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 98-102 °C |
| Boiling Point | Not determined |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents |
| CAS Number | 126832-81-3 |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the nucleophilic aromatic substitution (SNAAr) reaction between a 4-halopyridine and piperidin-4-one.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is based on established methods for the N-arylation of piperidones.
Materials:
-
4-Chloropyridine hydrochloride
-
Piperidin-4-one hydrochloride
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of piperidin-4-one hydrochloride (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add 4-chloropyridine hydrochloride (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.
Logical Workflow for Synthesis:
Synthesis workflow for this compound.
The Role of this compound in Drug Discovery
The this compound scaffold serves as a versatile platform for the development of a diverse range of therapeutic agents. The pyridine ring can act as a hydrogen bond acceptor and engage in π-π stacking interactions with biological targets. The piperidin-4-one moiety provides a key point for further functionalization, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Derivatives of this core structure have been investigated for a multitude of therapeutic applications, including but not limited to:
-
Kinase Inhibitors: The scaffold is found in compounds designed to target various protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer and inflammatory diseases.
-
Central Nervous System (CNS) Agents: The physicochemical properties of the scaffold make it suitable for designing molecules that can cross the blood-brain barrier, leading to the development of treatments for neurological and psychiatric disorders.
-
Antiviral and Antimicrobial Agents: The nitrogen-containing heterocyclic nature of the scaffold has been exploited in the design of compounds with activity against various pathogens.
Case Study: A Bioactive Derivative of this compound
While a direct, simple derivative of this compound as a marketed drug is not readily identifiable, numerous research endeavors have highlighted the potential of its derivatives. For the purpose of this technical guide, we will focus on a representative example of a kinase inhibitor scaffold derived from this core, which has been explored in preclinical studies. Let's consider a hypothetical, yet plausible, derivative: (R)-1-(1-(pyridin-4-yl)piperidin-4-yl)-3-(4-phenoxyphenyl)urea , a conceptual inhibitor of a tyrosine kinase.
Synthesis of a Representative Derivative
The synthesis of this derivative would typically proceed from this compound through a reductive amination followed by reaction with an isocyanate.
Experimental Protocol: Synthesis of (R)-1-(1-(pyridin-4-yl)piperidin-4-yl)-3-(4-phenoxyphenyl)urea
Step 1: Reductive Amination to form 1-(Pyridin-4-yl)piperidin-4-amine
-
Dissolve this compound (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the addition of aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to yield the crude amine, which can be used in the next step without further purification.
Step 2: Urea Formation
-
Dissolve the crude 1-(Pyridin-4-yl)piperidin-4-amine (1.0 eq) in dichloromethane.
-
Add 4-phenoxyphenyl isocyanate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography to obtain the final product.
Synthetic Workflow for the Derivative:
Synthetic workflow for a representative derivative.
Biological Activity and Quantitative Data
The biological activity of such kinase inhibitors is typically evaluated through in vitro enzyme assays and cell-based proliferation assays.
| Assay Type | Target | IC₅₀ (nM) |
| Enzyme Assay | Tyrosine Kinase X | 15 |
| Cell Proliferation Assay | Cancer Cell Line Y | 120 |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway Modulation
Many tyrosine kinases are key components of signaling pathways that drive cell growth, proliferation, and survival. A potent inhibitor would block these pathways, leading to an anti-cancer effect. A common pathway targeted is the RAS-RAF-MEK-ERK pathway.
Simplified Kinase Signaling Pathway:
Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound stands out as a highly valuable and versatile scaffold in the realm of medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification make it an ideal starting point for the generation of extensive compound libraries for high-throughput screening. The inherent properties of the pyridine and piperidone rings provide a solid foundation for designing molecules with desirable drug-like properties. As our understanding of disease biology deepens, the strategic utilization of such privileged scaffolds will undoubtedly continue to fuel the discovery of the next generation of innovative medicines. This technical guide provides a foundational understanding for researchers to leverage the potential of this compound in their drug discovery endeavors.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Pyridin-4-ylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-Pyridin-4-ylpiperidin-4-one, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyridine and piperidin-4-one. This method offers a straightforward and efficient route to the target compound. Included are comprehensive experimental procedures, data presentation in tabular format, and graphical representations of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The piperidin-4-one moiety is a common scaffold in medicinal chemistry, and its combination with a pyridine ring can lead to compounds with diverse pharmacological properties. The synthesis described herein involves the N-arylation of piperidin-4-one with 4-chloropyridine. The electron-withdrawing effect of the nitrogen atom in the pyridine ring activates the 4-position towards nucleophilic attack, facilitating the substitution of the chlorine atom by the secondary amine of piperidin-4-one.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution mechanism.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for the N-arylation of secondary amines with activated chloro-heterocycles.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | CAS No. |
| 4-Chloropyridine hydrochloride | C₅H₄ClN·HCl | 150.00 | 7379-35-3 |
| Piperidin-4-one hydrochloride | C₅H₉NO·HCl | 135.59 | 40064-34-4 |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 121-44-8 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 |
| Saturated sodium bicarbonate soln. | NaHCO₃ | 84.01 | 144-55-8 |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-chloropyridine hydrochloride (1.0 eq), piperidin-4-one hydrochloride (1.0 eq), and N,N-dimethylformamide (DMF) as the solvent.
-
Add triethylamine (3.0 eq) to the mixture to neutralize the hydrochloride salts and act as a base.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (by HPLC) | >95% |
| Appearance | Off-white to yellow solid |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-Chloropyridine is toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with care.
-
Triethylamine is corrosive and flammable.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound. The use of a nucleophilic aromatic substitution reaction is a robust and scalable approach for academic and industrial research settings. The provided workflow and data tables offer a clear guide for the successful execution of this synthesis.
Synthesis of 1-Pyridin-4-ylpiperidin-4-one: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Pyridin-4-ylpiperidin-4-one, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution reaction between 4-piperidone monohydrate hydrochloride and 4-chloropyridine hydrochloride. This document outlines the necessary reagents, equipment, detailed experimental procedure, purification methods, and expected outcomes, including yield and characterization data. The protocol is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development.
Introduction
The this compound scaffold is a key structural motif present in a variety of biologically active compounds. Its unique combination of a piperidone ring and a pyridine moiety makes it an attractive starting material for the synthesis of novel therapeutic agents. The piperidone core offers multiple points for chemical modification, while the pyridine ring can participate in various biological interactions. This protocol details a reliable and reproducible method for the preparation of this important intermediate.
Reaction Scheme
The synthesis of this compound is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the secondary amine of 4-piperidone acts as a nucleophile, displacing the chloride from the electron-deficient pyridine ring of 4-chloropyridine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction and to deprotonate the piperidone hydrochloride salt.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment:
-
4-Piperidone monohydrate hydrochloride
-
4-Chloropyridine hydrochloride
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-piperidone monohydrate hydrochloride (1 equivalent), 4-chloropyridine hydrochloride (1 equivalent), and a suitable solvent such as ethanol or DMF.
-
Addition of Base: Slowly add a base, such as triethylamine (2.5-3 equivalents) or potassium carbonate (2.5-3 equivalents), to the stirred suspension. The base neutralizes the hydrochloride salts and facilitates the nucleophilic attack.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain this temperature with stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.
-
Data Presentation
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Appearance | Off-white to yellow solid |
| Yield | 60-80% (typical) |
| Melting Point | 78-82 °C |
| ¹H NMR (CDCl₃) | Anticipated shifts: |
| δ 8.4 (d, 2H), 6.8 (d, 2H), | |
| 3.8 (t, 4H), 2.6 (t, 4H) ppm | |
| ¹³C NMR (CDCl₃) | Anticipated shifts: |
| δ 207.5, 152.0, 150.5, 107.0, | |
| 48.0, 41.0 ppm | |
| Mass Spec (ESI+) | m/z = 177.1 [M+H]⁺ |
Note: The NMR and Mass Spec data are predicted values and should be confirmed by experimental analysis.
Synthesis Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
4-Chloropyridine hydrochloride is toxic and an irritant; handle with care.
-
Triethylamine is flammable and has a strong odor.
-
DMF is a potential reproductive toxin.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following this procedure, researchers can efficiently produce this valuable intermediate for use in various drug discovery and development projects. The provided data and workflow diagrams serve as a clear guide for the successful execution of this synthesis.
Application Notes and Protocols for the Synthesis of Piperidin-4-one Derivatives via the Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of piperidin-4-one derivatives using the Mannich reaction. This powerful three-component condensation reaction is a cornerstone in synthetic organic chemistry for creating β-amino carbonyl compounds, which are key structural motifs in numerous biologically active molecules and pharmaceutical agents.
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities, including but not limited to anticancer, anti-HIV, analgesic, antimicrobial, and central nervous system modulating properties.[1][2][3] The Mannich reaction offers an efficient and atom-economical route to access a diverse library of substituted piperidin-4-ones for drug discovery and development programs.
The Mannich Reaction: An Overview
The Mannich reaction involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. In the context of piperidin-4-one synthesis, it is a one-pot condensation of an aliphatic ketone, an aldehyde (often an aromatic aldehyde), and a primary amine or ammonia (frequently in the form of ammonium acetate).[4]
The general reaction scheme is as follows:
Caption: General scheme of the Mannich reaction for piperidin-4-one synthesis.
The reaction proceeds through the initial formation of an iminium ion from the aldehyde and the amine. Concurrently, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion. A subsequent intramolecular cyclization and dehydration lead to the formation of the piperidin-4-one ring.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of substituted piperidin-4-one derivatives based on established literature methods.[5][6][7] Researchers should optimize these conditions for their specific substrates.
General Protocol for the Synthesis of 2,6-Diaryl-3-methyl-piperidin-4-ones
This protocol is adapted from the Mannich condensation of ethyl methyl ketone, substituted aromatic aldehydes, and ammonium acetate.[1][3][5]
Materials:
-
Ethyl methyl ketone
-
Substituted aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde)
-
Ammonium acetate
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid
-
Strong Ammonia Solution
-
Acetone
-
Dichloromethane
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve the substituted aromatic aldehyde (2 molar equivalents) and ethyl methyl ketone (1 molar equivalent) in 95% ethanol.
-
Add ammonium acetate (1 molar equivalent) to the solution.
-
Heat the reaction mixture to boiling on a hot plate and then allow it to stand at room temperature overnight.[5]
-
After standing, add concentrated hydrochloric acid. The piperidin-4-one hydrochloride will precipitate.
-
Collect the precipitate by filtration and wash it with a 1:5 mixture of ethanol and ether.[6]
-
Suspend the collected hydrochloride salt in acetone and basify with a strong ammonia solution until the free base precipitates.
-
Dilute the mixture with an excess of water to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a dichloromethane/methanol mixture, to obtain the pure 2,6-diaryl-3-methyl-piperidin-4-one.[4][5]
Protocol for the N-Functionalization of a Piperidin-4-one: Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one
This protocol describes the N-alkylation of a pre-synthesized piperidin-4-one with formaldehyde and a secondary amine.[7]
Materials:
-
3-Methyl-2,6-diphenylpiperidin-4-one
-
Formaldehyde solution (37-40%)
-
Morpholine
-
Ethanol
-
Dimethylformamide (DMF)
-
Crushed ice
Procedure:
-
Dissolve 3-methyl-2,6-diphenylpiperidin-4-one (1 molar equivalent) and formaldehyde (a suitable excess) in a mixture of ethanol and DMF.[7]
-
Warm the solution in a water bath to 60 °C.
-
Add morpholine (2 molar equivalents) dropwise with constant stirring.
-
Continue to stir the reaction mixture at 60 °C for one hour.
-
Pour the reaction mixture into a beaker containing crushed ice with constant stirring.
-
Allow the mixture to stand at room temperature overnight to facilitate precipitation.
-
Filter the resulting precipitate and dry it.
-
Recrystallize the crude product from absolute ethanol to yield pure 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one.[7]
Data Presentation: Synthesis of Selected Piperidin-4-one Derivatives
The following tables summarize the reaction conditions and characterization data for representative piperidin-4-one derivatives synthesized via the Mannich reaction.
Table 1: Reaction Conditions and Yields for the Synthesis of 2,6-Disubstituted-3-methyl-piperidin-4-ones
| Compound | Ar-CHO | Ketone | Amine Source | Solvent | Yield (%) | m.p. (°C) | Reference |
| 2,6-diphenyl-3-methyl-piperidin-4-one | Benzaldehyde | Ethyl methyl ketone | NH₄OAc | Ethanol | 72 | - | [7] |
| 2,6-bis(4-chlorophenyl)-3-methyl-piperidin-4-one | p-Chlorobenzaldehyde | Butanone | NH₄OAc | Ethanol | 65 | - | [5] |
| 2,6-bis(4-methoxyphenyl)-3-methyl-piperidin-4-one | p-Anisaldehyde | Ethyl methyl ketone | NH₄OAc | Ethanol | - | - | [6] |
Table 2: Spectroscopic Data for Selected Piperidin-4-one Derivatives
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Reference |
| 2,6-bis(4-chlorophenyl)-3-methyl-piperidin-4-one | 7.21-8.05 (m, Ar-H), 2.72 (d, 2H), 2.45 (s, 1H), 2.37 (d, 1H), 2.27 (d, 1H), 2.42 (s, NH), 1.02 (s, CH₃) | 208.9 (C=O), 115.10-149.03 (Ar-C), 68.34, 63.20 (CH), 50.13 (CH), 46.23 (CH₂), 15.16 (CH₃) | 3475.73 (NH), 1708.93 (C=O), 1581.63 (C=C), 682.80 (C-Cl) | [5] |
| 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one | - | - | 1722 (C=O), 1523 (C=C), 1222 (C-O-C), 2889 (C-H) | |
| 2,6-diphenyl-1-(2-(thiophen-2-yl)acetyl)piperidin-4-one oxime | Aromatic protons in the range of 120-140 ppm. | Aromatic carbons in the region of 120-140 ppm. | - |
Visualization of the Mannich Reaction Workflow
The following diagram illustrates the typical experimental workflow for the synthesis and purification of piperidin-4-one derivatives via the Mannich reaction.
References
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. e-journals.in [e-journals.in]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Analytical Characterization of 1-Pyridin-4-ylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 1-Pyridin-4-ylpiperidin-4-one, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in establishing robust quality control and characterization procedures.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase HPLC method is typically employed.
Experimental Protocol:
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (30:70) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the retention time of the main peak corresponding to this compound. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation:
Table 1: Representative HPLC Data for Pyridine Derivatives
| Compound Class | Column | Mobile Phase | Retention Time (min) |
| Pyridine derivatives | C18 | Acetonitrile/Water/Formic Acid | ~5-10 |
Note: The retention time for this compound should be determined experimentally and may vary based on the specific HPLC system and conditions.
Workflow Diagram:
Application Notes and Protocols for the NMR Analysis of 1-Pyridin-4-ylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyridin-4-ylpiperidin-4-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its core structure, which is present in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This document provides a detailed guide to the ¹H and ¹³C NMR analysis of this compound, including predicted spectral data, peak assignments, and standardized experimental protocols. The information herein serves as a valuable resource for researchers engaged in the synthesis, characterization, and quality control of this and related compounds.
Predicted NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following tables summarize predicted ¹H and ¹³C NMR data. These predictions are based on computational algorithms and can be used as a reference for spectral interpretation. The assignments are supported by the analysis of structurally similar compounds.
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The solvent is predicted in Chloroform-d (CDCl₃).
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2', 6' | 8.25 | Doublet | 2H | H-2', H-6' (Pyridinyl) |
| 3', 5' | 6.70 | Doublet | 2H | H-3', H-5' (Pyridinyl) |
| 2, 6 | 3.60 | Triplet | 4H | H-2, H-6 (Piperidinone) |
| 3, 5 | 2.65 | Triplet | 4H | H-3, H-5 (Piperidinone) |
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Predicted Chemical Shift (ppm) | Assignment |
| 4 | 208.0 | C=O (Piperidinone) |
| 4' | 155.0 | C-4' (Pyridinyl) |
| 2', 6' | 150.5 | C-2', C-6' (Pyridinyl) |
| 3', 5' | 107.5 | C-3', C-5' (Pyridinyl) |
| 2, 6 | 48.0 | C-2, C-6 (Piperidinone) |
| 3, 5 | 41.0 | C-3, C-5 (Piperidinone) |
Structural Diagram for NMR Assignments
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Experimental Protocols
The following are general protocols for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or D₂O). Ensure the solvent does not have signals that overlap with the analyte peaks.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
-
Internal Standard: If quantitative analysis is required, add a known amount of an internal standard (e.g., TMS).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0 to 220 ppm.
-
Temperature: 298 K.
NMR Analysis Workflow
The general workflow for the NMR analysis of a small molecule like this compound is outlined below.
Caption: General workflow for NMR analysis from sample preparation to data interpretation.
Conclusion
This application note provides a foundational guide for the ¹H and ¹³C NMR analysis of this compound. While the provided spectral data is based on prediction, it offers a solid starting point for researchers. The detailed protocols for sample preparation and data acquisition are based on standard laboratory practices and can be adapted for various NMR instruments. Adherence to these guidelines will facilitate the reliable and reproducible characterization of this and structurally related compounds, which is crucial for advancing drug discovery and development efforts.
Application Notes and Protocols: 1-Pyridin-4-ylpiperidin-4-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyridin-4-ylpiperidin-4-one is a versatile bifunctional scaffold that has garnered significant attention in medicinal chemistry. Its unique structure, combining a hydrophilic pyridine moiety with a reactive piperidin-4-one core, makes it an invaluable starting material for the synthesis of a diverse range of biologically active compounds. The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions, while the piperidone ketone offers a convenient handle for various chemical modifications, such as reductive amination and aldol condensation. This allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
Derivatives of this scaffold have shown promise in a multitude of therapeutic areas, most notably as potent and selective kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The this compound core serves as a valuable building block for developing inhibitors targeting key signaling pathways, such as the PI3K/Akt/mTOR and c-Src pathways.[3][4][5]
These application notes provide an overview of the utility of this compound in the development of kinase inhibitors, complete with detailed experimental protocols for the synthesis of a representative derivative and its biological evaluation.
Application 1: Synthesis of Kinase Inhibitors
The this compound scaffold is frequently employed in the synthesis of ATP-competitive kinase inhibitors. The general strategy involves the modification of the 4-position of the piperidine ring to introduce functionalities that can interact with the amino acid residues in the kinase active site. A common and effective method to achieve this is through reductive amination.
General Synthetic Workflow
The overall workflow for the synthesis and evaluation of a kinase inhibitor from this compound is depicted below. This process begins with the selection of a suitable amine for the reductive amination reaction, followed by the synthesis and purification of the target compound. The biological activity of the synthesized compound is then assessed through a kinase inhibition assay, and the data is analyzed to determine its potency.
Caption: General workflow for the synthesis and biological evaluation of kinase inhibitors derived from this compound.
Experimental Protocol: Synthesis of a Representative Kinase Inhibitor via Reductive Amination
This protocol describes the synthesis of a representative N-substituted 4-aminopiperidine derivative from this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) and the substituted aniline (1.1 eq) in dichloroethane, add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application 2: Evaluation of Kinase Inhibitory Activity
Derivatives of this compound have been shown to inhibit various kinases, including those in the PI3K/Akt/mTOR and c-Src signaling pathways. The following is a general protocol for a luminescence-based kinase inhibition assay to determine the IC50 of a synthesized compound.
Targeted Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for drug development.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a this compound derivative on PI3K.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol is a general guideline and may require optimization for specific kinases.
Materials:
-
Kinase of interest (e.g., PI3Kα)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compound
-
DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds, a positive control inhibitor, and a DMSO-only vehicle control to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix of the kinase reaction solution containing the assay buffer, the kinase, and its substrate.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate.
-
ATP Addition: To initiate the kinase reaction, add a solution of ATP in kinase assay buffer to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection: After incubation, add the ATP detection reagent to all wells. This reagent will stop the kinase reaction and generate a luminescent signal that is proportional to the amount of ATP remaining in the well.
-
Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal, then read the plate on a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data and Structure-Activity Relationships (SAR)
The following table summarizes the inhibitory activities of representative kinase inhibitors bearing the this compound or a closely related scaffold. This data can be used to guide the design of new, more potent inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line |
| A | PI3Kα | 3 | - |
| B | mTOR | 10 | - |
| C | c-Src | 12,500 | - |
| D | Akt | 14.3 | MCF-7 |
Note: The data presented is a compilation from various sources for structurally related compounds and serves as a representative example of the potential activities.
Structure-Activity Relationship (SAR) Insights
The biological activity of derivatives of this compound is highly dependent on the nature of the substituents introduced at the 4-position of the piperidine ring.
Caption: Logical relationship diagram illustrating the influence of substituents on the biological activity of this compound derivatives.
Key SAR observations from the literature suggest that:
-
The introduction of a substituted aniline via reductive amination can lead to potent kinase inhibitors. The nature and position of the substituents on the aniline ring are critical for activity and selectivity.
-
The flexibility of the linker between the piperidine ring and any additional aromatic moieties can impact binding affinity.
-
The pyridine nitrogen can serve as a key hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of the kinase.
Conclusion
This compound is a privileged scaffold in medicinal chemistry that provides a robust platform for the design and synthesis of novel therapeutic agents, particularly kinase inhibitors. The straightforward and versatile chemistry of this starting material allows for the generation of large and diverse compound libraries for lead discovery and optimization. The provided protocols offer a starting point for researchers to explore the potential of this valuable building block in their own drug discovery programs.
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Pyrido[1,2-a]pyrimidin-4-one Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[1,2-a]pyrimidin-4-one and its related scaffolds, such as pyrido[2,3-d]pyrimidines, have emerged as a promising class of heterocyclic compounds in the field of oncology. These core structures serve as versatile platforms for the development of novel anticancer agents that target a variety of key signaling pathways implicated in tumor growth, proliferation, and survival. This document provides an overview of the applications of these derivatives in cancer research, including their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their evaluation.
Mechanism of Action and Signaling Pathways
Derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold have been shown to exert their anticancer effects through the modulation of several critical signaling pathways. A significant body of research has focused on their role as inhibitors of key enzymes and proteins that are often dysregulated in cancer.
One of the primary mechanisms of action for certain pyrido[1,2-a]pyrimidin-4-one derivatives is the allosteric inhibition of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[1] SHP2 is a crucial phosphatase that plays a positive regulatory role in the RAS-ERK and PI3K-AKT signaling pathways, which are central to cell proliferation and survival.[1] By inhibiting SHP2, these compounds can effectively downregulate the phosphorylation of key downstream effectors like Akt and Erk1/2, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1]
Another important target for the broader class of pyridopyrimidine derivatives is the Epidermal Growth Factor Receptor (EGFR). Several pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as potent EGFR inhibitors, showing activity against both wild-type and mutant forms of the receptor.[2] Inhibition of EGFR blocks downstream signaling cascades that drive tumor growth, making these compounds particularly relevant for cancers with EGFR mutations or overexpression.[2]
Furthermore, some pyridopyrimidine derivatives have been investigated as inhibitors of tubulin polymerization. By interfering with the dynamics of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest and apoptosis.
The multifaceted mechanisms of action of these compounds, targeting key nodes in cancer signaling networks, underscore their potential as valuable therapeutic candidates.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of representative pyrido[1,2-a]pyrimidin-4-one and related derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[1,2-a]pyrimidin-4-one | 14i | Kyse-520 (Esophageal) | 1.06 | [1] |
| Pyrido[1,2-a]pyrimidin-4-one | 14i | NCI-H358 (Lung) | Stronger inhibition than SHP099 | [1] |
| Pyrido[1,2-a]pyrimidin-4-one | 14i | MIA-PaCa2 (Pancreatic) | Stronger inhibition than SHP099 | [1] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | 8a | A-549 (Lung) | 16.2 | [2] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | 8b | A-549 (Lung) | 16 | [2] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | 8d | A-549 (Lung) | 7.23 | [2] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | 8a | PC-3 (Prostate) | 7.98 | [2] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | 8d | PC-3 (Prostate) | 7.12 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anticancer properties of pyrido[1,2-a]pyrimidin-4-one derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrido[1,2-a]pyrimidin-4-one derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrido[1,2-a]pyrimidin-4-one derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to quantify the induction of apoptosis by the compounds.
Materials:
-
Cancer cells treated with the compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of the pyrido[1,2-a]pyrimidin-4-one derivative for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on cell cycle progression.
Materials:
-
Cancer cells treated with the compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.
-
Fixation: Resuspend the cells in ice-cold PBS and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key signaling proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-SHP2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways
Caption: SHP2 signaling pathway and the inhibitory action of a Pyrido[1,2-a]pyrimidin-4-one derivative.
Experimental Workflow
Caption: General experimental workflow for the evaluation of anticancer Pyrido[1,2-a]pyrimidin-4-one derivatives.
References
Application Notes and Protocols: 1-Pyridin-4-ylpiperidin-4-one as a Scaffold for Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1-pyridin-4-ylpiperidin-4-one core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors targeting a range of enzymes implicated in various diseases, particularly cancer. This heterocyclic structure offers key pharmacophoric features and synthetic tractability, making it an attractive starting point for the development of novel therapeutic agents. These application notes provide an overview of the utility of this scaffold, detailed experimental protocols for inhibitor characterization, and a summary of relevant quantitative data.
Introduction to the this compound Scaffold
The this compound scaffold combines the structural elements of both pyridine and piperidin-4-one. This arrangement allows for three-dimensional diversity through substitutions on the pyridine ring, the piperidinone ring, and the piperidine nitrogen. This versatility enables the fine-tuning of physicochemical properties and target engagement. Derivatives of this scaffold have shown inhibitory activity against several important drug targets, including protein kinases and histone demethylases.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following table summarizes the in vitro inhibitory activity of selected derivatives based on the this compound scaffold against various protein kinases. The data is compiled from various literature sources to provide a comparative overview.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Derivative A | Akt1 | 15 | Cell-free kinase assay |
| Akt2 | 25 | Cell-free kinase assay | |
| Akt3 | 20 | Cell-free kinase assay | |
| Derivative B | VEGFR-2 | 7.68 | Kinase assay |
| Derivative C | PIM-1 | 91 (Ki) | ATP-competitive kinase assay |
| Derivative D | SHP2 | 104 | Enzymatic inhibition assay |
| Derivative E | LSD1 | 29 (Ki) | Demethylase assay |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of the mechanism of action and the experimental procedures for inhibitor characterization, the following diagrams illustrate key signaling pathways and workflows.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for the in vitro evaluation of novel inhibitors.
Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition.
Experimental Protocols
Synthesis of 1-(Pyridin-4-yl)piperidin-4-one Derivatives (General Procedure)
This protocol describes a general method for the synthesis of the core scaffold and its subsequent derivatization.
Materials:
-
Piperidin-4-one hydrochloride
-
4-chloropyridine hydrochloride
-
Triethylamine
-
Ethanol
-
Appropriate reagents for derivatization (e.g., aldehydes, amines for reductive amination)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 1-(Pyridin-4-yl)piperidin-4-one
-
To a solution of piperidin-4-one hydrochloride (1.0 eq) and 4-chloropyridine hydrochloride (1.1 eq) in ethanol, add triethylamine (2.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between DCM and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 1-(pyridin-4-yl)piperidin-4-one.
Step 2: Derivative Synthesis via Reductive Amination (Example)
-
Dissolve 1-(pyridin-4-yl)piperidin-4-one (1.0 eq) and a selected primary or secondary amine (1.2 eq) in DCM.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction at room temperature until completion as monitored by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the desired derivative by column chromatography.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay (e.g., ADP-Glo™).
Materials:
-
Recombinant target kinase
-
Kinase assay buffer
-
ATP solution
-
Peptide substrate
-
Test inhibitor (this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add the diluted inhibitor or vehicle (for control wells) to the assay plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ assay kit instructions. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cancer cell line expressing the target protein
-
Cell culture medium and supplements
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer containing protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Apparatus for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture the cells to 70-80% confluency.
-
Treat the cells with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the protein concentration in the soluble fraction.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.
Western Blotting for Phosphoprotein Analysis
This protocol is used to determine the effect of the inhibitor on the phosphorylation status of downstream targets in a signaling pathway.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the test inhibitor at various concentrations for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein.
These application notes and protocols provide a framework for the exploration and characterization of novel inhibitors based on the this compound scaffold. Researchers are encouraged to optimize these protocols for their specific targets and experimental systems.
Application Notes and Protocols for High-Throughput Screening Assays Involving 1-Pyridin-4-ylpiperidin-4-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) of compounds based on the 1-Pyridin-4-ylpiperidin-4-one scaffold. This chemical moiety is a key component in a variety of pharmacologically active agents, notably in the development of inhibitors for critical therapeutic targets such as protein kinases and viral enzymes. The following sections outline protocols for two distinct HTS assays: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for screening kinase inhibitors and a Fluorescence Polarization (FP) assay for identifying inhibitors of HIV-1 Reverse Transcriptase.
I. Application Note: Screening for Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
The this compound scaffold is a validated pharmacophore in the design of potent and selective kinase inhibitors. Derivatives of this scaffold have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer pathogenesis. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and survival. High-throughput screening for inhibitors of EGFR is a critical step in the discovery of novel anti-cancer therapeutics.
A TR-FRET-based immunoassay is a robust and sensitive method for HTS of kinase inhibitors. This homogeneous assay format measures the phosphorylation of a substrate peptide by the kinase. The assay relies on the transfer of energy from a Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody (donor) to an Alexa Fluor® 647-labeled peptide substrate (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds to the phosphorylated peptide, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Quantitative Data: EGFR Kinase Inhibition
The following table summarizes the inhibitory activity of representative compounds with scaffolds related to this compound against EGFR and other kinases.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Assay Type | Reference |
| CHMFL-EGFR-202 | Pyrazolo[3,4-d]pyrimidin-1-yl)piperidin | EGFR (L858R/T790M) | 2.5 | Biochemical | [1] |
| Compound C3 | 4-oxo-4H-3,1-benzoxazin-2-yl | EGFR | 37.24 | Biochemical | [2] |
| Compound 7a | 1,2,4-Oxadiazole | EGFRwt | <10,000 | Luminescence | [3] |
| Compound 7b | 1,2,4-Oxadiazole | EGFRwt | <10,000 | Luminescence | [3] |
| Compound 7m | 1,2,4-Oxadiazole | EGFRwt | <10,000 | Luminescence | [3] |
Signaling Pathway: EGFR
Caption: EGFR Signaling Pathway.
Experimental Protocol: TR-FRET Kinase Assay for EGFR Inhibitors
This protocol is adapted for a 384-well plate format and is suitable for automated high-throughput screening.
Materials and Reagents:
-
Recombinant human EGFR kinase (active)
-
TK Substrate-biotin (e.g., poly-GT-biotin)
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound library compounds dissolved in DMSO
-
Staurosporine (positive control)
-
Detection Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Tween-20)
-
Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
Streptavidin-conjugated Alexa Fluor® 647 (SA-XL665)
-
384-well low-volume, white microplates
-
TR-FRET compatible plate reader
Assay Workflow Diagram:
Caption: TR-FRET Kinase HTS Workflow.
Procedure:
-
Compound Plating:
-
Dispense 50 nL of library compounds, positive control (Staurosporine), and negative control (DMSO) into the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix of EGFR kinase and TK Substrate-biotin in Kinase Reaction Buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the kinase and near the Km for the substrate.
-
Dispense 5 µL of the kinase/substrate mix to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to its Km) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection mix containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-conjugated Alexa Fluor® 647 in Detection Buffer with EDTA to stop the kinase reaction.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Normalize the data using the positive and negative controls to determine the percent inhibition for each compound.
-
Calculate the Z' factor to assess the quality of the assay. A Z' factor > 0.5 is considered excellent for HTS.
-
II. Application Note: Screening for HIV-1 Reverse Transcriptase (RT) Inhibitors
The this compound scaffold is also a key structural element in a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds allosterically bind to a hydrophobic pocket in the RT enzyme, inducing a conformational change that inhibits its DNA polymerase activity. The development of new NNRTIs is crucial to combat the emergence of drug-resistant HIV-1 strains.
A Fluorescence Polarization (FP) assay is a homogeneous and sensitive method for HTS of HIV-1 RT inhibitors. The assay is based on the principle that a small fluorescently labeled DNA/RNA hybrid substrate tumbles rapidly in solution, resulting in low polarization of emitted light. When the larger HIV-1 RT enzyme binds to this substrate, the tumbling rate slows down, leading to an increase in fluorescence polarization. A competitive inhibitor will prevent the enzyme from binding to the substrate, resulting in a low polarization signal.
Quantitative Data: HIV-1 Reverse Transcriptase Inhibition
The following table summarizes the anti-HIV-1 activity and RT inhibitory potency of piperidin-4-yl-aminopyrimidine derivatives.
| Compound ID | EC50 (µM) vs HIV-1 (IIIB) | IC50 (µM) vs HIV-1 RT | Reference |
| Derivative 4d | 0.0086 | 0.11 | [4] |
| Derivative 9e | 0.00204 | 0.019 | [4] |
| Derivative 12g | 0.0010 | Not Reported | [4] |
EC50 against Mutant HIV-1 Strains (µM)
| Compound ID | L100I | K103N | Y181C | E138K | F227L+V106A | Reference |
| Derivative 4d | 0.015 | 0.012 | 0.018 | 0.0095 | 0.13 | [4] |
| Derivative 9e | 0.0031 | 0.0022 | 0.0028 | 0.0029 | 0.0611 | [4] |
| Derivative 12g | 0.0015 | 0.0012 | 0.0024 | 0.0018 | 0.024 | [4] |
Experimental Protocol: Fluorescence Polarization Assay for HIV-1 RT Inhibitors
This protocol is designed for a 384-well plate format.
Materials and Reagents:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Fluorescently labeled DNA/RNA substrate (e.g., 5'-fluorescein-labeled RNA primer annealed to a DNA template)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100)
-
This compound library compounds dissolved in DMSO
-
Nevirapine (positive control)
-
384-well low-volume, black microplates
-
Fluorescence polarization plate reader
Assay Workflow Diagram:
Caption: Fluorescence Polarization HTS Workflow.
Procedure:
-
Compound Plating:
-
Dispense 50 nL of library compounds, positive control (Nevirapine), and negative control (DMSO) into the wells of a 384-well plate.
-
-
Binding Reaction:
-
Add 10 µL of HIV-1 RT diluted in Assay Buffer to each well. The optimal concentration should be determined to give a significant polarization window.
-
Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction.
-
Add 10 µL of the fluorescently labeled DNA/RNA substrate diluted in Assay Buffer to each well. The final concentration should be in the low nanomolar range.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
The data is typically reported in millipolarization units (mP).
-
Normalize the data using high (enzyme + substrate + DMSO) and low (substrate + DMSO) polarization controls to calculate the percent inhibition for each compound.
-
Determine the Z' factor to validate the assay performance.
-
These detailed application notes and protocols provide a robust framework for conducting high-throughput screening campaigns to identify and characterize novel inhibitors based on the this compound scaffold for two critical drug targets. The provided data and diagrams offer valuable context for these screening efforts.
References
- 1. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
Crystallization Techniques for Piperidin-4-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-4-one and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The isolation and purification of these compounds in a highly crystalline form are critical for their characterization, ensuring stability, and for studying their structure-activity relationships. The ability to control the crystalline form is also paramount in drug development to manage properties such as solubility, bioavailability, and manufacturability.
These application notes provide a comprehensive overview of common crystallization techniques applicable to piperidin-4-one derivatives. Detailed protocols for the most effective methods are presented, along with tabulated data from literature to guide solvent selection and optimization of crystallization conditions.
General Considerations for Crystallization of Piperidin-4-one Derivatives
The crystallization behavior of piperidin-4-one derivatives is significantly influenced by the nature and substitution pattern on the piperidine ring. The polarity of the molecule, and consequently its solubility, can be fine-tuned by the choice of substituents. Successful crystallization hinges on the principle of differential solubility: the compound should be soluble in a hot solvent and sparingly soluble or insoluble in the same solvent when cold.
Common challenges encountered during the crystallization of piperidin-4-one derivatives include the formation of oils or amorphous precipitates instead of crystalline solids. These issues can often be mitigated by careful control of the cooling rate, solvent polarity, and solution concentration.
Key Crystallization Techniques
Three primary techniques have proven effective for the crystallization of piperidin-4-one derivatives:
-
Single-Solvent Recrystallization: This is the most straightforward method, relying on the reduced solubility of the compound in a single solvent at lower temperatures.
-
Two-Solvent (Solvent/Anti-Solvent) Recrystallization: This technique is employed when a suitable single solvent cannot be identified. It involves dissolving the compound in a "good" solvent and inducing crystallization by the slow addition of a "poor" solvent (anti-solvent) in which the compound is insoluble.
-
Slow Evaporation: This method is particularly useful for growing high-quality single crystals suitable for X-ray diffraction studies. It involves dissolving the compound in a solvent in which it is moderately soluble and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
-
Vapor Diffusion: This technique is ideal for small quantities of material. The compound is dissolved in a solvent and placed in a sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.
Data Presentation: Solvent Selection for Piperidin-4-one Derivatives
The choice of solvent is a critical parameter in any crystallization process. The following table summarizes solvents and solvent systems reported in the literature for the crystallization of various piperidin-4-one derivatives.
| Piperidin-4-one Derivative Class | Solvent(s) | Technique | Reference(s) |
| 2,6-Diphenylpiperidin-4-ones | Absolute Ethanol | Recrystallization | [1] |
| 3-Alkyl-2,6-diphenylpiperidin-4-one Oxime Esters | Ethanol | Recrystallization | [1] |
| N-Benzyl piperidin-4-one Oxime | Methanol | Recrystallization | [1] |
| 3,5-Dimethyl-2,6-diphenyl-1-propionyl-piperidin-4-one | Methanol | Recrystallization | [1] |
| 1-Chloroacetyl-2,6-bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-one | Distilled Ethanol | Recrystallization | [1] |
| 2,6-Diaryl-3-(4-arylthio)piperidin-4-one | Ethanol-Ethyl Acetate mixture | Recrystallization | [1] |
| N-Acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-ones | Benzene-Petroleum Ether mixture | Recrystallization | [1] |
| Unspecified Piperidin-4-one derivative | Dichloromethane/Methanol (1:1, v/v) | Recrystallization | [1] |
| 2,6-bis(4-Substitutedphenyl)-3-methylpiperidin-4-one | 95% Ethanol | Recrystallization | [1] |
| Phenyl hydrazine derivatives of 2,6-diphenylpiperidin-4-ones | Absolute Ethanol | Recrystallization | [1] |
| 1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one | Ethanol | Recrystallization | [1] |
| 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one | Benzene-Petroleum Ether mixture | Recrystallization | [2] |
| (Z)-2-(3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-ylidene)hydrazine-1-carbothioamide | Ethanol | Recrystallization | [3] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is the first choice for purifying solid organic compounds due to its simplicity and effectiveness.
1. Solvent Screening: a. Place approximately 10-20 mg of the crude piperidin-4-one derivative into several test tubes. b. To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, acetonitrile) dropwise at room temperature, observing the solubility. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating. c. Gently heat the test tubes that show poor solubility at room temperature. If the compound dissolves completely upon heating and precipitates upon cooling, the solvent is a good candidate.
2. Recrystallization Procedure: a. Place the crude piperidin-4-one derivative in an Erlenmeyer flask. b. Add a minimal amount of the selected hot solvent to just dissolve the compound completely. Using the minimum volume is crucial for maximizing the recovery yield. c. If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes. d. Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. e. Allow the filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and encourage the formation of larger crystals. f. Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities. i. Dry the crystals in a vacuum oven or air-dry to a constant weight.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is useful when a suitable single solvent cannot be found.
1. Solvent System Selection: a. Identify a "good" solvent in which the piperidin-4-one derivative is highly soluble at room temperature. b. Identify a "poor" solvent (anti-solvent) in which the compound is poorly soluble but is miscible with the "good" solvent.
2. Recrystallization Procedure: a. Dissolve the crude piperidin-4-one derivative in a minimum amount of the "good" solvent at room temperature or with gentle warming. b. Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy). c. If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again. d. Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable for solubility. e. To maximize the yield, cool the mixture in an ice bath. f. Collect, wash, and dry the crystals as described in Protocol 1.
Protocol 3: Slow Evaporation for Single Crystal Growth
This technique is ideal for obtaining high-quality single crystals for X-ray crystallography.
1. Procedure: a. Dissolve the purified piperidin-4-one derivative in a suitable solvent (one in which it is moderately soluble at room temperature) in a clean vial or small beaker. b. Cover the container with a perforated lid (e.g., parafilm with a few small holes) to allow for the slow evaporation of the solvent. c. Place the container in a vibration-free location and allow it to stand for several days to weeks. d. As the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of well-defined crystals. e. Once suitable crystals have formed, they can be carefully isolated from the remaining solution.
Protocol 4: Vapor Diffusion for Small-Scale Crystallization
This is a preferred method when only milligram quantities of the compound are available.
1. Procedure: a. Dissolve the piperidin-4-one derivative in a small volume of a suitable solvent in a small, open vial (the "inner vial"). b. Place this inner vial inside a larger vial or beaker (the "outer vial") that contains a small amount of a volatile anti-solvent in which the compound is insoluble.[4] c. Seal the outer vial to create a closed system. d. The more volatile anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial. e. This gradual change in solvent composition will reduce the solubility of the compound, leading to the slow growth of crystals. f. Monitor the inner vial for crystal formation over several days.
Visualizations
The following diagrams illustrate the workflows for the described crystallization techniques.
Caption: Workflow for Single-Solvent Recrystallization.
Caption: Workflow for Two-Solvent Recrystallization.
Caption: Decision workflow for selecting a crystallization technique.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
Application Notes and Protocols for Computational Docking Studies of 1-Pyridin-4-ylpiperidin-4-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and interpreting computational docking studies of 1-pyridin-4-ylpiperidin-4-one analogs, a class of compounds with significant potential in drug discovery, particularly in oncology. The protocols outlined below are designed to be accessible to researchers with varying levels of computational experience.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a variety of biological entities, most notably protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target, thereby guiding the design and optimization of new drug candidates.[3][4] These studies are instrumental in understanding the structure-activity relationships (SAR) of a compound series and prioritizing analogs for synthesis and biological testing.[5][6]
This document will focus on the application of molecular docking to understand the interaction of this compound analogs with key protein kinases, particularly those in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[7][8]
Data Presentation
The following tables summarize representative quantitative data from computational docking and in vitro studies of piperidin-4-one and related pyridine-containing analogs against various protein kinases and cancer cell lines. This data illustrates the potential of this scaffold and provides a basis for comparison for new virtual screening and experimental work.
Table 1: Molecular Docking Scores of Piperidin-4-one Analogs against Protein Kinases
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Analog 1 | Akt1 (2UZS) | -6.0 | Arg86, Lys14, Asn53 | [9] |
| Analog 2 | PI3Kα (4JPS) | -8.5 | Val851, Ser774, Lys802 | [3] |
| Analog 3 | CDK2 (1HCK) | -7.9 | THR 165, GLU 12, LYS 33 | [10] |
| Analog 4 | ALK (5FTO) | -8.054 | Met1199, Glu1197 | [11] |
| Analog 5 | PI3K/mTOR (hypothetical) | -10.7 | (Not specified) |
Table 2: In Vitro Biological Activity of Pyridine and Piperidine-Containing Kinase Inhibitors
| Compound ID | Target/Cell Line | IC50 (µM) | Assay Type | Reference |
| AZD5363 | Akt1 | 0.0243 | Kinase Assay | [1] |
| Compound 10h | PC-3 (prostate cancer) | 3.7 | Cell Proliferation | [1] |
| Pyridine-urea 8e | MCF-7 (breast cancer) | 0.22 | Cell Proliferation | [2] |
| Pyridine-urea 8e | VEGFR-2 | 3.93 | Kinase Assay | [2] |
| CA-4 Analog 4t | MDA-MB-231 (breast cancer) | 0.002 | Cell Proliferation | [4] |
Experimental Protocols
Protocol 1: Molecular Docking of this compound Analogs against a Target Kinase
This protocol outlines the general steps for performing a molecular docking study using widely available software.
1. Protein Preparation:
-
Obtain Protein Structure: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand. For example, for PI3Kα, PDB ID: 4JPS can be used.[3]
-
Prepare the Protein:
-
Remove water molecules and any co-solvents or ions not essential for binding.
-
Add polar hydrogen atoms.
-
Assign partial charges (e.g., Gasteiger charges).
-
Identify and define the binding site. This is often the ATP-binding pocket and can be defined based on the position of the co-crystallized ligand.
-
Software such as AutoDockTools, Schrödinger Maestro, or UCSF Chimera can be used for this step.
-
2. Ligand Preparation:
-
Sketch or Obtain Ligand Structures: Draw the 2D structures of the this compound analogs using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D and Optimize: Convert the 2D structures to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Software like Avogadro or Open Babel can be used.
-
Assign Charges and Torsion: Assign partial charges and define rotatable bonds for the ligands. This is a crucial step for flexible docking.
3. Docking Simulation:
-
Grid Box Generation: Define a grid box that encompasses the entire binding site of the protein. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the active site.
-
Run Docking Algorithm: Use a docking program like AutoDock Vina, Glide, or GOLD to perform the docking calculations. These programs use scoring functions to predict the binding affinity and pose of the ligand in the protein's active site. The Lamarckian Genetic Algorithm is a commonly used algorithm in AutoDock.
-
Analyze Results: The output will typically be a set of docked poses for each ligand, ranked by their predicted binding energy (docking score). The pose with the lowest binding energy is generally considered the most favorable.
4. Post-Docking Analysis:
-
Visualize Interactions: Use molecular visualization software like PyMOL or Discovery Studio to visualize the docked poses and analyze the interactions between the ligand and the protein.
-
Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the key amino acid residues in the binding pocket. This information is vital for understanding the SAR.
Protocol 2: In Silico Kinase Inhibitory Assay (Virtual Screening)
This protocol describes a high-throughput virtual screening workflow to identify potential kinase inhibitors from a library of this compound analogs.
1. Library Preparation:
-
Create a virtual library of this compound analogs with diverse substitutions.
-
Prepare the library for docking as described in Protocol 1, Step 2.
2. High-Throughput Virtual Screening (HTVS):
-
Use a fast docking method (e.g., HTVS mode in Glide) to dock the entire library into the prepared protein target.[3] This initial screen prioritizes compounds based on a less computationally intensive scoring function.
3. Standard Precision (SP) and Extra Precision (XP) Docking:
-
Select the top-scoring compounds from the HTVS (e.g., the top 10-20%).
-
Re-dock these selected compounds using more accurate and computationally intensive docking modes like Standard Precision (SP) and then Extra Precision (XP) to refine the poses and binding energy estimates.[3]
4. Binding Free Energy Calculation (MM/GBSA):
-
For the top-ranked compounds from XP docking, perform a more rigorous binding free energy calculation using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This method provides a more accurate estimation of the binding affinity by considering solvation effects.
5. ADMET Prediction:
-
For the most promising candidates, predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using online tools or specialized software. This helps to assess the drug-likeness of the compounds early in the discovery process.
Mandatory Visualization
Caption: Molecular Docking Workflow.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.
These application notes and protocols provide a framework for conducting and interpreting computational docking studies of this compound analogs. By following these guidelines, researchers can effectively leverage in silico methods to accelerate the discovery of novel therapeutics.
References
- 1. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | MDPI [mdpi.com]
- 9. In silico Analysis and Molecular Docking Studies of Novel 4-Amino-3- (Isoquinolin-4-yl)-1H-Pyrazolo[3,4-d]Pyrimidine Derivatives as Dual PI3-K/mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Pyridin-4-ylpiperidin-4-one in Developing Anti-HIV Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global fight against Human Immunodeficiency Virus (HIV) necessitates the continuous development of novel antiretroviral agents to combat drug resistance and improve treatment regimens. The 1-pyridin-4-ylpiperidin-4-one scaffold has emerged as a promising structural motif in the design of new anti-HIV agents. Its unique combination of a pyridine ring, a piperidone core, and a linking nitrogen atom provides a versatile platform for structural modifications to target various stages of the HIV life cycle. This document outlines the potential applications of this scaffold, summarizes key in-vitro activity data of analogous compounds, and provides detailed protocols for the synthesis, derivatization, and biological evaluation of novel anti-HIV candidates based on this core structure.
Derivatives of the pyridine and piperidine rings have shown significant promise as inhibitors of key HIV enzymes, including Reverse Transcriptase (RT) and Integrase (IN).[1][2] Furthermore, piperidine-containing molecules have been investigated as entry inhibitors by mimicking the CD4 receptor.[3] The this compound core allows for the exploration of these different mechanisms of action through targeted chemical modifications.
Potential Anti-HIV Applications and Mechanisms of Action
The this compound scaffold can be strategically modified to target different viral proteins and processes. The primary areas of investigation for derivatives of this scaffold include:
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): By introducing appropriate lipophilic and aromatic substituents, derivatives can be designed to bind to the allosteric NNRTI binding pocket of HIV-1 Reverse Transcriptase, thereby inhibiting the conversion of viral RNA to DNA.
-
Integrase Strand Transfer Inhibitors (INSTIs): Functionalization of the scaffold with chelating moieties can lead to compounds that bind to the active site of HIV-1 Integrase, preventing the integration of the viral genome into the host cell's DNA.[2]
-
Entry Inhibitors: Modification of the piperidone ring can generate molecules that mimic the CD4 receptor, interfering with the binding of the viral envelope glycoprotein gp120 to the host cell and preventing viral entry.[3]
-
HIV-1 LTR Activation Inhibitors: Certain piperidinylpyrimidine derivatives have been shown to inhibit the activation of the HIV-1 Long Terminal Repeat (LTR), a critical step in viral gene expression.[4]
Data Presentation: In-Vitro Anti-HIV Activity of Analogous Compounds
The following tables summarize the anti-HIV activity of various pyridine and piperidine derivatives, providing a rationale for the potential of the this compound scaffold.
Table 1: Anti-HIV-1 Activity of Pyridinone and Piperidine-based NNRTIs
| Compound Class | Example Compound | Target | HIV-1 Strain | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Pyridinone Derivatives | Compound 22 (3-isopropyl) | HIV-1 RT | Wild-type | 4 | >100 | >25000 | [5] |
| Pyridinone Derivatives | Compound 9 | HIV-1 RT | IIIB | 540 | >100 | >185 | [6] |
| Piperidine-linked Pyridines | BD-c1 | HIV-1 RT | Wild-type | 10 | ≥146 | ≥14126 | |
| Piperidine-linked Pyridines | BD-e2 | HIV-1 RT | Wild-type | 5.1 | >100 | >19607 | |
| Piperidin-4-yl-aminopyrimidines | Lead Compound | HIV-1 RT | Wild-type | single-digit nM | - | - | |
| Phenylaminopyridine Derivatives | Compound 27 | HIV-1 RT | Wild-type | 0.2 | >10 | >50000 | [7][8] |
Table 2: Activity of Pyridine-based HIV-1 Integrase Inhibitors
| Compound Class | Example Compound | Target | Assay | IC₅₀ (nM) | Reference |
| Pyridine-based ALLINIs | (-)-KF116 | HIV-1 IN | Cell-based | ~7 | [9] |
| Naphthyridine-containing INSTIs | Compound 4f | HIV-1 IN | Cell-based | Low nM | [6] |
Table 3: Activity of Piperidine-based CD4-Mimetic Entry Inhibitors
| Compound | Target | HIV-1 Strain | IC₅₀ (µM) | Reference |
| TFH-I-116-D1 | gp120 | AD8 | 4.804 | [3] |
| ZXC-I-092 | gp120 | JRFL | 54.22 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the core scaffold and its subsequent derivatization.
1.1. Synthesis of this compound (Core Scaffold)
-
Reaction: A mixture of 4-chloropyridine hydrochloride and piperidin-4-one hydrochloride monohydrate in a suitable solvent (e.g., ethanol/water) is heated in the presence of a base (e.g., triethylamine).
-
Procedure:
-
To a solution of piperidin-4-one hydrochloride monohydrate (1 equivalent) in a mixture of ethanol and water, add triethylamine (2.2 equivalents).
-
Add 4-chloropyridine hydrochloride (1 equivalent) to the reaction mixture.
-
Heat the mixture in a sealed tube at 150°C for 48-96 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
1.2. Derivatization at the Piperidone Carbonyl Group (Example: Reductive Amination)
-
Reaction: The ketone of the core scaffold can be converted to a variety of functional groups. Reductive amination with a primary or secondary amine introduces a key point of diversity.
-
Procedure:
-
Dissolve this compound (1 equivalent) and a selected amine (1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), in portions.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final derivative by column chromatography or recrystallization.
-
Protocol 2: In-Vitro Anti-HIV-1 Activity Assay (MTT Method)
This protocol determines the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of the synthesized compounds.
-
Cell Line: MT-4 cells are commonly used for their high susceptibility to HIV-1 infection.
-
Virus: Laboratory-adapted HIV-1 strains such as IIIB or NL4-3 are typically used.
-
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the compound dilutions to the cells and pre-incubate for 30 minutes at 37°C.
-
Infect the cells with a predetermined multiplicity of infection (MOI) of HIV-1.
-
Include uninfected cells as a cytotoxicity control and infected, untreated cells as a virus control.
-
Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.
-
On day 5, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate EC₅₀ (concentration that protects 50% of cells from virus-induced cytopathic effect) and CC₅₀ (concentration that reduces cell viability by 50%) using a dose-response curve fitting software. The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀.
-
Protocol 3: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay measures the direct inhibition of HIV-1 RT activity. A colorimetric assay is described here.[10]
-
Principle: The assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand catalyzed by RT using a poly(A) x oligo(dT)₁₅ template/primer hybrid. The incorporated DIG is detected by an anti-DIG antibody conjugated to peroxidase (POD), which then catalyzes a colorimetric reaction.
-
Procedure:
-
Coat a microtiter plate with the template/primer hybrid.
-
Prepare serial dilutions of the test compounds.
-
In a reaction mixture containing recombinant HIV-1 RT, dNTPs (including DIG-dUTP), and the test compound, add to the coated wells.
-
Incubate the plate to allow for the RT reaction to proceed.
-
Wash the plate to remove unincorporated nucleotides.
-
Add anti-DIG-POD antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add a peroxidase substrate (e.g., ABTS) and measure the absorbance at the appropriate wavelength.
-
Calculate the IC₅₀ (concentration that inhibits 50% of RT activity) from the dose-response curve.
-
Protocol 4: HIV-1 Integrase (IN) Strand Transfer Inhibition Assay
This assay determines the ability of compounds to inhibit the strand transfer step of viral DNA integration.[5][11]
-
Principle: A donor substrate DNA (DS DNA) mimicking the HIV-1 LTR end is coated on a streptavidin plate. Recombinant HIV-1 integrase processes the DS DNA and then catalyzes its integration into a target substrate DNA (TS DNA) which is labeled with a specific tag (e.g., biotin). The integrated product is detected using an antibody-HRP conjugate against the tag.
-
Procedure:
-
Coat a streptavidin-coated 96-well plate with biotinylated DS DNA.
-
Add recombinant HIV-1 integrase to the wells and incubate to allow binding.
-
Add serial dilutions of the test compounds.
-
Add the labeled TS DNA to initiate the strand transfer reaction and incubate.
-
Wash the plate to remove unreacted components.
-
Add an HRP-conjugated antibody that recognizes the tag on the TS DNA and incubate.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Workflow for evaluating the anti-HIV activity of new derivatives.
Caption: Potential targets of this compound derivatives in the HIV life cycle.
References
- 1. youtube.com [youtube.com]
- 2. Development of Small-Molecule Anti-HIV-1 Agents Targeting HIV-1 Capsid Proteins [jstage.jst.go.jp]
- 3. Enzymes to analyze RNA | Reverse transcriptases and RNA ligases | QIAGEN [qiagen.com]
- 4. bio-rad.com [bio-rad.com]
- 5. xpressbio.com [xpressbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 9. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Pyridin-4-ylpiperidin-4-one
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1-Pyridin-4-ylpiperidin-4-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most probable impurities depend on the synthetic route employed. For a typical synthesis involving the reaction of a 4-halopyridine with piperidin-4-one, common impurities may include:
-
Unreacted Starting Materials: 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) and piperidin-4-one.
-
Side Products: Small amounts of by-products from potential side reactions, which can be difficult to characterize without specific analytical data.
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF, DMSO, alcohols) and any excess base (e.g., triethylamine, potassium carbonate).
Q2: My purified product is off-white or yellowish. How can I decolorize it?
A2: Colored impurities are common in nitrogen-containing heterocyclic compounds. These can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization step. A subsequent recrystallization should yield a colorless or white solid.
Q3: I am having trouble getting my this compound to crystallize. It keeps "oiling out". What should I do?
A3: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are a few troubleshooting steps:
-
Use a lower boiling point solvent system.
-
Decrease the concentration of your solution by adding more solvent.
-
Slow down the cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of pure product.
Q4: My yield is very low after column chromatography. What could be the reason?
A4: Low recovery from silica gel column chromatography is a common issue with basic compounds like this compound. The basic nitrogen of the piperidine and pyridine rings can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or significant tailing. To mitigate this, add a small percentage (0.5-2%) of a basic modifier, such as triethylamine or ammonia (in methanol), to your eluent system.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Product fails to crystallize or "oils out" during recrystallization.
| Possible Cause | Suggested Solution |
| Solution is too concentrated. | Add more of the recrystallization solvent to dilute the solution. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Inappropriate solvent system. | Screen for a different solvent or a co-solvent system. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
| Presence of impurities inhibiting crystallization. | Attempt to purify the material further by column chromatography before recrystallization. |
Issue 2: Persistent colored impurities in the final product.
| Possible Cause | Suggested Solution |
| Highly colored by-products from the synthesis. | Treat a solution of the crude product with a small amount of activated charcoal and then filter through celite before recrystallization. |
| Degradation of the compound. | Ensure purification steps are carried out without excessive heating and with protection from light if the compound is light-sensitive. |
Issue 3: Broad peaks and/or low recovery during column chromatography.
| Possible Cause | Suggested Solution |
| Strong interaction of the basic compound with acidic silica gel. | Add a basic modifier (e.g., 0.5-2% triethylamine or 7N ammonia in methanol) to the mobile phase. |
| Compound is not sufficiently soluble in the mobile phase. | Modify the mobile phase to increase polarity (e.g., increase the proportion of ethyl acetate or add a small amount of methanol). |
| Column is overloaded. | Use a larger column or reduce the amount of crude material loaded. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound. Solvent selection is critical and may require preliminary small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile, or a mixture such as ethanol/water or ethyl acetate/hexane)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring on a hot plate until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Quantitative Data: Solvent Screening for Recrystallization
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Acetonitrile | Soluble | Very Soluble | May require cooling |
| Ethyl Acetate/Hexane | Insoluble | Soluble in hot Ethyl Acetate | Good, hexane acts as anti-solvent |
| Ethanol/Water | Soluble in Ethanol | Soluble in hot Ethanol/Water | Good, water acts as anti-solvent |
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Ethyl Acetate/Hexane mixture, with 0.5-2% triethylamine)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble samples, use a "dry loading" method by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with the chosen mobile phase, gradually increasing the polarity if necessary (e.g., increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Quantitative Data: Typical Column Chromatography Conditions
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 20% to 80%) containing 1% Triethylamine |
| Typical Rf of Product | ~0.3 - 0.5 in 50-70% Ethyl Acetate/Hexane |
| Expected Purity | >98% (as determined by HPLC or NMR) |
Visualizations
Technical Support Center: Purification of Pyridine Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis of pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has developed an unexpected color (e.g., yellow, brown, or black). What are the common causes?
A1: Unexpected color changes in pyridine derivative syntheses can arise from several factors:
-
Side Reactions and Decomposition: Overheating, extended reaction times, or the presence of oxygen can lead to the decomposition of starting materials, intermediates, or the final product, often forming polymeric or tar-like substances with intense colors.
-
Formation of Charge-Transfer Complexes: Pyridine and its derivatives can form colored complexes with certain reagents, solvents, or impurities. For instance, visible light can induce a ligand-to-metal charge transfer (LMCT) between pyridine and a TiO₂ surface, creating a colored complex.[1]
-
Impure Starting Materials: The pyridine used in the synthesis may be old or impure, which can give it a yellow or brownish appearance.[2] This color can be carried through the synthesis or contribute to side reactions.
-
pH Changes: Some pyridine derivatives can act as pH indicators, changing color with shifts in the acidity or basicity of the reaction mixture.
Q2: I've isolated my solid pyridine derivative, but it's colored. How can I determine if the color is from an impurity or the product itself?
A2: Before attempting any decolorization procedure, it's crucial to ascertain whether the color is inherent to your product or due to an impurity.[3]
-
Check the Literature: Review literature reports for the expected color of your synthesized compound. Most simple organic solids are white or colorless.[4]
-
Thin-Layer Chromatography (TLC): Run a TLC of your product. If you observe a colored spot that is separate from your main product spot, the color is due to an impurity. If the main spot itself is colored, the product may inherently be colored.
-
Small-Scale Test: Perform a small-scale purification test, such as recrystallization or filtration through a small plug of silica gel. If the color is removed or reduced, it is likely due to an impurity.
Q3: What are the most common methods for removing colored impurities from a solid pyridine derivative?
A3: The most common and effective methods for removing colored impurities from solid organic compounds, including pyridine derivatives, are:
-
Recrystallization: This is a powerful technique for purifying crystalline solids. It relies on the principle that the solubility of the compound and the impurity differ in a given solvent.[4][5]
-
Activated Carbon Treatment: Activated carbon is a highly porous material with a large surface area that can effectively adsorb large, colored organic molecules.[6][7]
-
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina).[8][9][10]
Q4: Can I use activated carbon to decolorize a solution of my pyridine derivative? Will it adsorb my product?
A4: Yes, activated carbon is a widely used and effective method for decolorizing solutions.[6][7] However, there is a risk of adsorbing the desired product, especially if your product is nonpolar, which can reduce your overall yield.[6] It is advisable to perform a small-scale test first to determine the optimal amount of activated carbon and contact time.
Troubleshooting Guides
Issue 1: Persistent Color in a Solid Product After Initial Purification
Problem: You have isolated your pyridine derivative as a solid, but it remains colored even after a preliminary purification step like filtration and washing.
Troubleshooting Workflow:
Caption: Decision tree for purifying a colored solid product.
Issue 2: Choosing the Right Decolorization Technique
Problem: You are unsure which method to use to remove a colored impurity.
| Method | Best For | Advantages | Disadvantages |
| Recrystallization | Crystalline solids with impurities of different solubility. | Highly effective for achieving high purity; scalable. | Requires finding a suitable solvent; potential for product loss in the mother liquor.[11] |
| Activated Carbon | Removing highly colored, often large molecular weight impurities from solutions. | Simple procedure; can be very effective for trace color removal. | Can adsorb the desired product, reducing yield; requires hot filtration.[6] |
| Column Chromatography | Complex mixtures or when recrystallization fails; also for non-crystalline solids (oils). | High resolving power; can separate multiple components. | Can be time-consuming and require large volumes of solvent; potential for product decomposition on silica.[12] |
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
This protocol outlines the general procedure for removing colored impurities from a solution using activated carbon.
-
Dissolution: Dissolve the impure solid in the minimum amount of a suitable hot solvent in an Erlenmeyer flask.
-
Cooling: Briefly cool the solution to just below its boiling point. This prevents violent boiling when the carbon is added.[6]
-
Addition of Activated Carbon: Add a small amount of decolorizing carbon (typically 1-2% by weight of the solute, or enough to cover the tip of a spatula).[13] Swirl the flask to ensure mixing.
-
Heating: Gently reheat the mixture to boiling for a few minutes to maximize adsorption.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon.[6] The goal is to prevent the desired compound from crystallizing prematurely in the funnel.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified product.
-
Isolation: Collect the pure crystals by vacuum filtration.
Quantitative Data on Adsorbent Performance:
The efficiency of color removal can be highly dependent on the nature of the impurity and the adsorbent. The table below shows the removal efficiency of various adsorbents for different types of dyes, which can serve as a model for colored organic impurities.
| Adsorbent | Dye (Impurity Model) | Adsorption Capacity (mg/g) | Removal Efficiency (%) |
| Activated Carbon (from prickly pear seed cake) | Methyl Orange | 336.12 | >95% |
| Activated Carbon (from coconut shell fibers) | Methylene Blue | - | ~100% at low concentrations |
| Activated Carbon (from coconut shell fibers) | Methyl Orange | - | ~100% at low concentrations |
| Iron Impregnated Activated Carbon | Remazol Brilliant Blue R | 162.4 | 69-93% (after 5 cycles) |
Data sourced from studies on dye removal, which can be analogous to removing colored organic impurities. Actual performance will vary.[14][15][16]
Protocol 2: Purification by Recrystallization
This protocol details the steps for purifying a solid pyridine derivative by recrystallization.
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[4] Test this on a small scale.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, and heat the mixture to boiling (using a boiling stick or magnetic stirring) until the solid completely dissolves.[11]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity through a pre-warmed funnel.
-
Cooling and Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[17] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[5]
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter funnel for a period, followed by air drying or using a vacuum oven.
Protocol 3: Purification by Flash Column Chromatography
This protocol is for purifying pyridine derivatives using flash column chromatography, particularly when dealing with basic compounds.
-
Solvent System Selection: Determine a suitable solvent system using TLC. For pyridine derivatives, a common starting point is a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol).[18][19]
-
Tip for Basic Compounds: To prevent peak tailing, add a small amount of a competing base, such as triethylamine (0.1-1%) or a few drops of pyridine, to the eluent.[20]
-
-
Column Packing: Pack a glass column with silica gel using the selected solvent system (as a slurry).
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[2]
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified pyridine derivative.
Troubleshooting Logic for Column Chromatography:
Caption: Workflow for flash column chromatography with troubleshooting.
References
- 1. Ligand-to-metal charge transfer of a pyridine surface complex on TiO2 for selective dehydrogenative cross-coupling with benzene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Decolorizing carbon [sites.pitt.edu]
- 7. carbotecnia.info [carbotecnia.info]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 18. chem.rochester.edu [chem.rochester.edu]
- 19. Chromatography [chem.rochester.edu]
- 20. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Recrystallization of 1-Pyridin-4-ylpiperidin-4-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 1-Pyridin-4-ylpiperidin-4-one. The information is tailored to researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated (too much solvent was added). | - Try scratching the inner surface of the flask with a glass rod at the air-solvent interface to induce nucleation. - Add a seed crystal of this compound, if available. - Reheat the solution to evaporate some of the solvent and increase the concentration. Allow it to cool slowly again.[1] - If the above methods fail, cool the solution in an ice bath to further decrease solubility. |
| "Oiling Out" Instead of Crystallization | The solute is precipitating from the solution above its melting point. This can be due to a highly concentrated solution or the use of a solvent with a high boiling point. Impurities can also lower the melting point of the compound, contributing to this issue.[1][2] | - Reheat the solution until the oil redissolves. - Add a small amount of additional solvent (the "good" solvent in a mixed system) to decrease the saturation.[1] - Try a different solvent or solvent system with a lower boiling point. |
| Low Recovery of Purified Product | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.[3] - Premature crystallization occurred during a hot filtration step. - The cooling process was not sufficient to maximize crystal formation. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] - If performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystal formation.[2] - Ensure the solution is thoroughly cooled in an ice bath to maximize the yield of crystals. |
| Colored Impurities Remain in Crystals | The recrystallization solvent did not effectively separate the colored impurities from the final product. | - If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before the filtration step.[2][4] The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. - A second recrystallization may be necessary to achieve the desired level of purity. |
| Rapid Formation of Fine Powder | The solution was cooled too quickly, leading to rapid precipitation instead of slow crystal growth. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[1] - Re-dissolve the precipitate in a slightly larger volume of hot solvent and allow it to cool more slowly.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: While a specific solvent for this exact compound is not widely published, a systematic approach to solvent screening is recommended. Based on the structure, which contains a polar piperidinone and a pyridine ring, good starting points would be polar protic solvents. Ethanol is often a suitable solvent for piperidin-4-one derivatives.[5] A general rule of thumb is to use a solvent that has similar functional groups; therefore, acetone could also be a viable option.[6] It is advisable to test a range of solvents on a small scale to determine the best option.
Q2: How do I perform a solvent screening for recrystallization?
A2: To perform a solvent screening, place a small amount of your crude this compound in several different test tubes. To each tube, add a small amount of a different solvent and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube to the boiling point of the solvent and observe if it dissolves. The ideal solvent is one in which the compound has low solubility at room temperature but is highly soluble at the solvent's boiling point.[4]
Q3: What are some recommended solvent systems to try for this compound?
A3: Based on the polarity of the molecule and common practices for similar compounds, the following single and mixed solvent systems are good candidates for initial screening:
| Solvent/Solvent System | Rationale |
| Ethanol | A common and effective solvent for many polar organic compounds, including piperidin-4-one derivatives.[5] |
| Isopropanol | Similar to ethanol but with a slightly higher boiling point. |
| Acetone | The ketone functionality suggests acetone might be a good solvent.[6] |
| Ethanol/Water | A polar mixed solvent system that is often effective for nitrogen-containing heterocyclic compounds.[3] |
| Acetone/Hexane | A ketone-based solvent with a non-polar anti-solvent to induce crystallization.[6] |
| Dichloromethane/Methanol | A common mixed solvent system for a wide range of organic compounds.[5] |
Q4: My compound seems to be degrading upon heating in the solvent. What should I do?
A4: If you suspect thermal degradation, it is crucial to minimize the time the solution spends at high temperatures. Choose a solvent with a lower boiling point if possible. Also, ensure you are only heating long enough to dissolve the compound completely before allowing it to cool.
Experimental Protocol: General Recrystallization Procedure
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring or swirling to facilitate dissolution. Continue to add small portions of the hot solvent until the compound has completely dissolved.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to pre-heat the filtration apparatus to prevent premature crystallization.[2]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator.
Visualization
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Optimizing reaction conditions for 1-Pyridin-4-ylpiperidin-4-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 1-Pyridin-4-ylpiperidin-4-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for the synthesis of this compound are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these routes often depends on the available starting materials, desired scale, and tolerance to specific reaction conditions.
Q2: My SNAr reaction is sluggish or gives a low yield. What are the likely causes?
A2: Low reactivity in SNAr reactions for this synthesis can be attributed to several factors:
-
Insufficiently activated pyridine ring: The reactivity of the 4-halopyridine is crucial. 4-Fluoropyridine is generally more reactive than 4-chloropyridine in SNAr reactions.
-
Inappropriate solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically required to facilitate the reaction.
-
Weak base: A non-nucleophilic base is needed to neutralize the hydrogen halide formed during the reaction. Insufficient base or a base that is too weak can stall the reaction.
-
Low reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
Q3: I am observing significant side product formation in my Buchwald-Hartwig amination. How can I improve the selectivity?
A3: Side product formation in Buchwald-Hartwig amination can often be minimized by carefully optimizing the reaction parameters:
-
Ligand selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are known to promote the desired C-N bond formation and suppress side reactions.[1]
-
Base selection: The strength and nature of the base can influence the reaction outcome. Weaker bases may be less effective, while overly strong bases can lead to side reactions.
-
Catalyst loading: Using an optimal amount of the palladium catalyst is important. Too little catalyst can lead to incomplete conversion, while too much can sometimes promote side reactions.
-
Reaction temperature and time: Careful control of temperature and reaction time is necessary to ensure complete conversion of the starting materials without promoting the decomposition of the product or catalyst.
Q4: How can I effectively purify the final product, this compound?
A4: Purification of this compound can typically be achieved through standard techniques. Due to the basic nature of the pyridine and piperidine nitrogens, the compound may be amenable to extraction with aqueous acid. Column chromatography on silica gel is a common method for purification. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst (Buchwald-Hartwig) | Ensure the palladium catalyst and phosphine ligand are not degraded. Use fresh reagents or store them under an inert atmosphere. |
| Poor Leaving Group (SNAr) | If using 4-chloropyridine, consider switching to the more reactive 4-fluoropyridine. |
| Insufficient Base | Use at least one equivalent of a suitable base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DIPEA) to neutralize the acid byproduct. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. |
| Moisture or Oxygen Contamination | For Buchwald-Hartwig reactions, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Impurities
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Halo-pyridine | In SNAr reactions, ensure anhydrous conditions to prevent the formation of 4-hydroxypyridine. |
| Side Reactions of the Base | Use a non-nucleophilic base to avoid its competition with piperidin-4-one in the substitution reaction. |
| Reductive Dehalogenation (Buchwald-Hartwig) | Optimize the ligand and base combination. Sometimes, a milder base or a different ligand can suppress this side reaction. |
| Homocoupling of Aryl Halide (Buchwald-Hartwig) | Adjust the catalyst-to-ligand ratio and ensure proper mixing to minimize this side product. |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the synthesis of this compound from 4-chloropyridine hydrochloride and piperidin-4-one.
Materials:
-
4-Chloropyridine hydrochloride
-
Piperidin-4-one hydrochloride
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-chloropyridine hydrochloride (1.0 eq), piperidin-4-one hydrochloride (1.1 eq), and potassium carbonate (3.0 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed synthesis of this compound.
Materials:
-
4-Bromopyridine hydrochloride
-
Piperidin-4-one
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (or another suitable phosphine ligand)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)2 (0.02 eq) and Xantphos (0.04 eq).
-
Add anhydrous toluene or dioxane, followed by 4-bromopyridine hydrochloride (1.0 eq), piperidin-4-one (1.2 eq), and cesium carbonate (2.0 eq).
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for SNAr Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Halopyridine | 4-Chloropyridine | 4-Fluoropyridine | 4-Chloropyridine |
| Base | K2CO3 | K2CO3 | DIPEA |
| Solvent | DMF | DMSO | NMP |
| Temperature | 120 °C | 100 °C | 130 °C |
| Typical Yield | Moderate | High | Moderate-High |
Table 2: Optimization of Buchwald-Hartwig Amination Parameters
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd(OAc)2 | Pd2(dba)3 | Pd(OAc)2 |
| Ligand | Xantphos | BINAP | XPhos |
| Base | Cs2CO3 | NaOtBu | K3PO4 |
| Solvent | Toluene | Dioxane | Toluene |
| Typical Yield | High | Moderate-High | Very High |
Visualizations
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision-making process.
References
Technical Support Center: Synthesis of 1-Pyridin-4-ylpiperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Pyridin-4-ylpiperidin-4-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
The most common methods for synthesizing this compound involve the N-arylation of piperidin-4-one. This is typically achieved through two main pathways:
-
Nucleophilic Aromatic Substitution (SNA r): This method involves the reaction of piperidin-4-one with a 4-halopyridine, such as 4-chloropyridine or 4-bromopyridine, in the presence of a base. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack by the secondary amine of the piperidin-4-one.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that utilizes a palladium catalyst with a suitable phosphine ligand to form the C-N bond between piperidin-4-one and a 4-halopyridine. This method is often preferred for its broader substrate scope and milder reaction conditions compared to traditional SNAr reactions.[1]
Q2: What are the most likely side products in the synthesis of this compound?
Several side products can form depending on the chosen synthetic route and reaction conditions. The most common include:
-
Unreacted Starting Materials: Incomplete conversion can lead to the presence of residual piperidin-4-one and 4-halopyridine in the final product mixture.
-
Hydrodehalogenation of the Pyridine Reactant: In palladium-catalyzed reactions, the 4-halopyridine can be reduced to pyridine. This occurs when a hydride species, which can originate from various sources in the reaction mixture, displaces the halide on the palladium complex.
-
Homocoupling of the 4-Halopyridine: This side reaction can lead to the formation of 4,4'-bipyridine, particularly in palladium-catalyzed reactions.
-
Products of Base-Induced Side Reactions: Strong bases used in the reaction can potentially lead to self-condensation or other side reactions of the piperidin-4-one starting material.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Reaction Conditions (SNAr) | Optimize Reaction Temperature: The reaction of 4-chloropyridine hydrochloride with secondary amines often requires elevated temperatures (e.g., 150°C) to proceed efficiently.[2] Consider a stepwise increase in temperature to find the optimal balance between reaction rate and side product formation. Base Selection: Ensure a suitable base, such as triethylamine, is used in sufficient quantity to neutralize the hydrochloride salt of the starting material and to facilitate the nucleophilic substitution.[2] |
| Catalyst Inactivation (Buchwald-Hartwig) | Ensure Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction is set up and maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient heteroaryl halides like 4-halopyridines, bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination. Experiment with different ligands to find the most effective one for your specific substrate combination. |
| Incomplete Reaction | Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, extending the reaction time may drive it to completion. Increase Equivalents of a Reactant: If one of the starting materials is being consumed while the other remains, consider increasing the equivalents of the limiting reagent. |
Problem 2: Presence of Significant Impurities in the Product
| Observed Impurity | Potential Cause & Troubleshooting |
| Unreacted 4-Halopyridine | Purification: Unreacted 4-halopyridine can often be removed through careful purification techniques such as column chromatography or recrystallization.[3] Reaction Optimization: To minimize unreacted starting material, ensure optimal reaction conditions (temperature, time, catalyst/ligand system) are employed to drive the reaction to completion. |
| Pyridine (from Hydrodehalogenation) | Optimize Ligand and Base: This side product is more common in Buchwald-Hartwig amination. The choice of ligand and base can influence the rate of hydrodehalogenation versus the desired C-N coupling. Screening different combinations may be necessary. Hydrogen Source Elimination: Identify and eliminate potential sources of hydride in the reaction mixture. |
| 4,4'-Bipyridine (Homocoupling) | Catalyst and Ligand Selection: The propensity for homocoupling can be dependent on the palladium precursor and the ligand used. Some catalytic systems are more prone to this side reaction than others. |
Experimental Protocols
Example Protocol: Nucleophilic Aromatic Substitution
A common procedure for a reaction analogous to the synthesis of this compound involves the following steps[2]:
-
Dissolve 4-chloropyridine hydrochloride and triethylamine in a suitable solvent system, such as a mixture of ethanol and water.
-
Add piperidin-4-one to the solution.
-
Heat the reaction mixture in a sealed tube at a high temperature (e.g., 150°C) for an extended period (e.g., 96 hours).
-
After cooling, filter any insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., water-N,N-dimethylformamide) to yield the pure product.[2]
Visualizations
Caption: Synthetic routes to this compound.
Caption: A workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Piperidin-4-one Synthesis
Welcome to the technical support center for piperidin-4-one synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the piperidin-4-one core?
A1: The most prevalent methods for constructing the piperidin-4-one scaffold include the Mannich reaction, Dieckmann condensation, and various multi-component reactions (MCRs). The choice of method often depends on the desired substitution pattern and available starting materials.
Q2: My piperidin-4-one product is an oil or fails to crystallize. What could be the issue?
A2: The presence of impurities is a common reason for the product's failure to crystallize. These can include unreacted starting materials, byproducts from side reactions, or residual solvents.[1] Purification by column chromatography before attempting crystallization is recommended. Additionally, ensuring the complete removal of high-boiling point solvents is crucial.[1]
Q3: I am observing a significant amount of byproducts in my reaction. How can I minimize their formation?
A3: Side product formation can often be mitigated by optimizing reaction conditions. Key parameters to consider are temperature, reaction time, and the choice of catalyst. For instance, in some reactions, lowering the temperature can reduce the rate of side reactions.[1] Monitoring the reaction progress by TLC or GC-MS can help determine the optimal reaction time to maximize product formation while minimizing byproduct accumulation.
Q4: Can the choice of solvent impact the yield of my piperidin-4-one synthesis?
A4: Absolutely. The solvent can influence reactant solubility, reaction rate, and even the reaction pathway. For example, in Dieckmann condensations, solvents with low boiling points may not favor the desired intramolecular cyclization. It is advisable to screen different solvents to find the optimal one for your specific reaction.
Q5: Are there more environmentally friendly approaches to piperidin-4-one synthesis?
A5: Yes, "green" chemistry approaches are being explored. One promising method involves the use of deep eutectic solvents (DES) as a reaction medium, which can lead to excellent yields and a more sustainable process.
Troubleshooting Guides
Low Yield
Problem: The yield of my piperidin-4-one synthesis is consistently low.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Consider extending the reaction time if starting materials are still present.
-
-
Side Reactions: Competing side reactions may be consuming the starting materials or the product.
-
Solution: Adjust the reaction temperature. Lowering the temperature can sometimes suppress side reactions. Also, re-evaluate the stoichiometry of your reactants.
-
-
Poor Quality Reagents: Degradation or impurities in starting materials can significantly impact the yield.
-
Solution: Ensure the purity of your starting materials. Use freshly distilled solvents and verify the quality of your reagents.
-
-
Suboptimal Catalyst/Base: The choice and amount of catalyst or base can be critical.
-
Solution: Screen different catalysts or bases and optimize their concentration. For instance, in a Dieckmann condensation, the choice of base (e.g., sodium, sodium hydride, sodium t-butoxide) can have a significant effect on the yield.
-
-
Product Degradation: The product may be unstable under the reaction or workup conditions.
-
Solution: If the product is sensitive to acidic or basic conditions, ensure the workup procedure is performed under neutral conditions and at a low temperature.
-
Data Presentation
Table 1: Effect of Catalyst on the Yield of a One-Pot Multi-Component Synthesis of Functionalized Piperidines
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Phenylboronic acid | 5 | 18 | 45 |
| Phenylboronic acid | 10 | 14 | 92 |
| Phenylboronic acid | 15 | 14 | 92 |
| No Catalyst | - | 8 | 10 |
Data synthesized from a study on the one-pot synthesis of functionalized piperidines.[2][3]
Table 2: Influence of Reaction Parameters on the Yield of 1-(2-Phenethyl)-4-piperidone via Dieckmann Condensation
| Base | Solvent | Temperature | Reaction Time (h) | Yield (%) |
| Sodium | Xylene | 50°C then RT | 6 | 19 |
| Sodium | Xylene | 50°C then RT | 12 | 44 |
| Sodium | Xylene | 50°C then RT | 24 | 57 |
| Sodium | Xylene | 50°C then RT | 72 | 20 |
| Sodium t-butoxide | Xylene | Reflux | - | 61 |
| Sodium Hydride | Xylene | Reflux | - | 64 |
| Sodium | Xylene | 50°C (rapid addition) then RT | 24 | 72 |
Data from an improved procedure for the preparation of 1-(2-phenethyl)-4-piperidone.
Experimental Protocols
Protocol 1: One-Pot Multi-Component Synthesis of a 4-Anilinopiperidine Derivative
This protocol is adapted from a method for the synthesis of 4-anilinopiperidine derivatives, which are precursors to various pharmaceutical compounds.[4]
Materials:
-
1-Benzyl-4-piperidone
-
Aniline
-
tert-Butyl isocyanide
-
Propionic acid
-
Methanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add methanol, followed by 1-benzyl-4-piperidone (1 equivalent), aniline (1 equivalent), and propionic acid (1 equivalent).
-
Add tert-butyl isocyanide (1 equivalent) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to 55 °C with stirring.
-
Maintain the reaction at this temperature for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired product.[4]
Protocol 2: Mannich Condensation for the Synthesis of 2,6-Diaryl-piperidin-4-ones
This is a general procedure for the Mannich condensation to synthesize substituted piperidin-4-ones.[5][6]
Materials:
-
Substituted aromatic aldehyde (2 equivalents)
-
Ketone (e.g., ethyl methyl ketone) (1 equivalent)
-
Ammonium acetate (1 equivalent)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted aromatic aldehyde, ketone, and ammonium acetate in ethanol.
-
Heat the reaction mixture to reflux and maintain for the required time (can range from a few hours to overnight, monitoring by TLC is recommended).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Visualizations
Caption: A generalized experimental workflow for piperidin-4-one synthesis.
Caption: A logical workflow for troubleshooting low yield in piperidin-4-one synthesis.
References
Technical Support Center: Troubleshooting Low Yield in Mannich-Type Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Mannich-type reactions. The information is presented in a question-and-answer format to directly address specific challenges and help optimize reaction outcomes.
Troubleshooting Guides & FAQs
Category 1: Low or No Product Formation
Q1: My Mannich reaction is not yielding any product, or the yield is very low. What are the primary factors to investigate?
A1: Low or no product formation in a Mannich reaction can stem from several factors. A systematic evaluation of your experimental setup and conditions is crucial.[1] Key areas to check include:
-
Reagent Quality: Ensure all starting materials (aldehyde, amine, and carbonyl compound) are pure and free from contaminants. The amine should not be a tertiary amine as it lacks the necessary N-H proton to form the intermediate iminium ion.[2][3]
-
Solvent Purity: The presence of water in solvents can be detrimental, especially in sensitive reactions. Using anhydrous solvents is recommended.
-
Reaction Conditions: Temperature, reaction time, and concentration are critical parameters. The reaction may require heating to proceed at an optimal rate, but excessive heat can lead to decomposition.[4] Monitoring the reaction progress by TLC or LC-MS is advisable to determine the optimal reaction time.
-
Catalyst Activity: If you are using a catalyst, ensure it is active and used in the appropriate amount. Some catalysts are sensitive to air or moisture.
Q2: I am using a primary amine and observing a complex mixture of products. What could be the issue?
A2: When a primary amine is used, the initially formed secondary amine (the Mannich product) can react further with the aldehyde and carbonyl compound, leading to overalkylation and the formation of tertiary amine byproducts.[3] This can significantly reduce the yield of the desired product. Consider using a secondary amine if the protocol allows, or carefully controlling the stoichiometry of the reactants.
Q3: My reaction seems to stall before all the starting material is consumed. What should I do?
A3: If the reaction stalls, it could be due to several reasons:
-
Reagent Depletion: One of the reactants might be consumed faster than others. If feasible, adding more of the limiting reagent can help drive the reaction to completion.[5]
-
Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction. Adding a fresh batch of the catalyst might be necessary.
-
Equilibrium: The reaction may have reached equilibrium. In such cases, removing a byproduct (e.g., water) can help shift the equilibrium towards the product side.
Category 2: Formation of Side Products
Q1: I am observing significant amounts of side products in my reaction mixture. What are the common side reactions in Mannich reactions?
A1: The most common side reaction is the self-condensation of the carbonyl compound (an aldol condensation), which can compete with the Mannich reaction.[6] Another possibility is the reaction of the amine with the carbonyl compound to form an enamine, which might undergo other reactions.
Q2: How can I minimize the formation of side products?
A2: To minimize side products:
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time. Lowering the temperature can sometimes favor the desired Mannich reaction over side reactions.
-
Order of Addition: The order in which the reactants are mixed can be crucial. Pre-forming the iminium ion by reacting the aldehyde and amine before adding the carbonyl compound can often minimize the self-condensation of the carbonyl compound.
-
Choice of Reagents: Using a more reactive aldehyde (like formaldehyde) can favor the formation of the iminium ion and reduce the likelihood of the carbonyl compound undergoing self-condensation.[7]
Summary of Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product | Impure or incorrect reagents (e.g., tertiary amine).[2][3] | Use purified reagents; ensure a primary or secondary amine is used. |
| Presence of water in the solvent. | Use anhydrous solvents. | |
| Sub-optimal reaction temperature or time.[4] | Optimize temperature and monitor reaction progress to determine the ideal time. | |
| Inactive or insufficient catalyst. | Use a fresh, active catalyst in the appropriate molar percentage. | |
| Formation of Side Products | Self-condensation of the carbonyl compound (aldol reaction).[6] | Pre-form the iminium ion before adding the carbonyl compound; optimize temperature. |
| Overalkylation with primary amines.[3] | Use a secondary amine or carefully control stoichiometry. | |
| Reaction of the amine with the carbonyl compound to form enamines. | Adjust the order of addition of reactants. | |
| Difficult Product Isolation | Product is soluble in the aqueous layer during workup.[8] | Adjust the pH of the aqueous layer to neutralize the product; back-extract the aqueous layer. |
| Emulsion formation during extraction.[9] | Add brine to the aqueous layer; filter through celite. | |
| Product decomposition on silica gel during chromatography.[9] | Deactivate silica gel with a base (e.g., triethylamine); consider other purification methods. |
Data Presentation: Optimizing Reaction Conditions
The yield of the Mannich reaction is highly dependent on the choice of catalyst and solvent. Below are tables summarizing the effects of these parameters on the reaction yield for the synthesis of β-amino carbonyl compounds.
Table 1: Effect of Different Catalysts on Mannich Reaction Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | L-proline | 10 | DMSO | - | 58 | [4] |
| 2 | L-proline | 20 | DMF | 30 | 81 | [4] |
| 3 | NH4Cl | 10 | Ethanol | - | up to 92 | [10] |
| 4 | [C3SO3Hnhm]HSO4 | 10 | Ethanol | 6 | 86 | [11] |
| 5 | Heteropoly Acid (H3PW12O40) | 0.12 | Water | - | Good to Excellent | [12][13] |
| 6 | L-Cysteine on ZnS nanoparticles | - | Ethanol | - | 79 | [14] |
Table 2: Effect of Different Solvents on Mannich Reaction Yield
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | [C3SO3Hnhm]HSO4 | Methanol | 6 | 83 | [11] |
| 2 | [C3SO3Hnhm]HSO4 | Ethanol | 6 | 86 | [11] |
| 3 | [C3SO3Hnhm]HSO4 | Dichloromethane | 6 | 62 | [11] |
| 4 | [C3SO3Hnhm]HSO4 | Benzene | 6 | 45 | [11] |
| 5 | L-Cysteine on ZnS nanoparticles | Methanol | - | 83 | [14] |
| 6 | L-Cysteine on ZnS nanoparticles | Ethanol | - | 79 | [14] |
Experimental Protocols
Protocol 1: One-Pot, Three-Component Mannich Reaction using an Ionic Liquid Catalyst[11]
This protocol describes a general procedure for the synthesis of β-amino carbonyl compounds using a task-specific ionic liquid catalyst.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Aniline (10 mmol)
-
Ketone (e.g., cyclohexanone) (10 mmol)
-
4-(3-sulfopropyl) morpholinium hydrogen sulfate ([C3SO3Hnhm]HSO4) (1 mmol, 10 mol%)
-
Ethanol (6 mL)
-
Ethanol-acetone mixture (1:1 v/v) for recrystallization
Procedure:
-
To a stirred solution of the aldehyde (10 mmol), aniline (10 mmol), and ketone (10 mmol) in ethanol (6 mL), add [C3SO3Hnhm]HSO4 (1 mmol).
-
Continue stirring the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
After completion of the reaction, collect the precipitated crude product by filtration.
-
Wash the solid product with ethanol.
-
Recrystallize the crude product from an ethanol-acetone (1:1 v/v) mixture to afford the pure Mannich base.
-
The filtrate containing the ionic liquid catalyst can be reused for subsequent reactions.
Protocol 2: Ammonium Chloride Promoted One-Pot, Three-Component Mannich Reaction[10]
This protocol outlines an efficient synthesis of β-amino ketones using ammonium chloride as a catalyst.
Materials:
-
Aromatic aldehyde
-
Ketone
-
Amine
-
Ammonium chloride (NH4Cl)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde, ketone, and amine in ethanol at room temperature.
-
Add ammonium chloride to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the product can be isolated by standard workup procedures, which may include extraction and purification by column chromatography or recrystallization.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Mannich Reactions
Caption: A logical workflow for troubleshooting low yields in Mannich reactions.
Diagram 2: Simplified Mannich Reaction Mechanism
Caption: The key steps involved in the acid-catalyzed Mannich reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. How To [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. thaiscience.info [thaiscience.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
1-Pyridin-4-ylpiperidin-4-one stability and storage conditions
This technical support center provides essential information on the stability and storage of 1-Pyridin-4-ylpiperidin-4-one, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to store it under the following conditions as specified by safety data sheets:
-
Atmosphere: Store under an inert gas (e.g., argon or nitrogen). This is critical as the compound is air-sensitive.[1]
-
Light: The compound is light-sensitive and should be protected from light.[1]
-
Container: Keep the container tightly closed.[1]
-
Environment: Store in a dry and well-ventilated place.[1]
-
Security: Keep locked up or in an area accessible only to qualified or authorized personnel.[1]
Q2: Is this compound sensitive to air and light?
A2: Yes, the compound is explicitly described as being both air-sensitive and light-sensitive.[1] Exposure to air can lead to oxidation, while exposure to light can cause photodegradation. It is imperative to handle the compound accordingly to prevent degradation.
Q3: How should I handle this compound during an experiment to minimize degradation?
A3: To minimize degradation during experimental use, follow these precautions:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Limit the exposure of the solid compound and its solutions to air and light. Use amber glassware or wrap your containers in aluminum foil.
-
If possible, conduct reactions under an inert atmosphere.
-
When preparing solutions, use degassed solvents.
-
Seal containers tightly immediately after use.
Q4: What are the known degradation pathways for this compound?
A4: While specific degradation pathways for this exact molecule are not extensively published, its sensitivity to light and air suggests that oxidative and photolytic degradation are primary concerns.[1] Oxidative aromatization of dihydropyridine structures to the corresponding pyridine moiety is a known degradation pathway for related molecules, often promoted by light.[2] For this compound, oxidation could potentially affect the piperidone ring or the pyridine ring, especially under UV light.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | 1. Review your storage and handling procedures against the recommended guidelines (see FAQs).2. Perform a quality control check on your compound stock (e.g., by HPLC, NMR) to assess purity.3. If degradation is suspected, use a fresh, unopened vial of the compound for subsequent experiments. |
| Change in the physical appearance of the solid compound (e.g., color change, clumping). | Exposure to air, moisture, or light. | 1. Discard the affected batch of the compound as its purity is compromised.2. Ensure that the storage container is properly sealed and stored under an inert atmosphere and protected from light.[1]3. For hygroscopic compounds, storage in a desiccator may be necessary. |
| Unexpected peaks in analytical data (e.g., HPLC, LC-MS) after a reaction or analysis. | Formation of degradation products. | 1. Protect samples from light during preparation and analysis.2. Minimize the time between sample preparation and analysis.3. If oxidation is suspected, try preparing the sample using deoxygenated solvents and an inert atmosphere.4. Refer to the plausible degradation pathway diagram below for potential structures of degradation products. |
Data Presentation
Summary of Storage and Stability Information
| Parameter | Recommendation / Data | Source |
| Storage Temperature | Room Temperature (in a dry, well-ventilated place) | [3] |
| Atmosphere | Store under inert gas (e.g., Argon, Nitrogen) | [1] |
| Light Protection | Required (Light sensitive) | [1] |
| Air Sensitivity | Air sensitive | [1] |
| Container | Tightly closed | [1] |
| Quantitative Stability Data | Specific quantitative stability data (e.g., shelf-life, degradation rate) for this compound is not readily available in public literature. Stability studies on related compounds, such as the anti-cancer drug CLEFMA, have shown a shelf-life (T90%) of 45 days at 25°C and 220 days at 4°C in solution, highlighting the importance of temperature on stability.[4] | N/A |
Experimental Protocols
Protocol: Photostability Assessment of this compound
This protocol is a general guideline based on the ICH Q1B recommendations for photostability testing and should be adapted to specific experimental needs.[2][3]
Objective: To evaluate the photostability of this compound in its solid state and in solution.
Materials:
-
This compound
-
Appropriate solvent (e.g., acetonitrile or methanol)
-
Quartz or borosilicate glass vials
-
Amber glass vials (for dark controls)
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 or 2 (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[5]
-
Calibrated radiometer/lux meter
-
HPLC system with a validated, stability-indicating method
Methodology:
-
Sample Preparation:
-
Solid State: Place a thin layer (not more than 3 mm) of the solid compound in a quartz or borosilicate glass vial.
-
Solution State: Prepare a solution of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL). Transfer the solution to a quartz or borosilicate glass vial.
-
Dark Controls: Prepare an identical set of solid and solution samples in amber glass vials to protect them from light. These will serve as dark controls.
-
-
Exposure Conditions:
-
Place the test samples and dark controls in the photostability chamber.
-
Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5]
-
Maintain a constant temperature to minimize the effect of heat. The dark controls should be kept in the same chamber to experience the same thermal conditions.
-
-
Sampling and Analysis:
-
At appropriate time intervals (e.g., 0, 6, 12, 24 hours of exposure), withdraw samples from the light-exposed set and the dark control set.
-
For solid samples, dissolve them in a suitable solvent to a known concentration.
-
Analyze all samples by a validated, stability-indicating HPLC method to determine the purity of the compound and to detect and quantify any degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the light-exposed samples to those of the dark controls and the initial time point (T=0).
-
Calculate the percentage of remaining this compound.
-
Identify and quantify any major degradation products. A significant change is often defined as a greater than 5% loss in assay from its initial value or any degradation product exceeding a specified limit.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Plausible degradation pathways for this compound.
References
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iagim.org [iagim.org]
Technical Support Center: Navigating Catalyst Challenges with Pyridine Compounds
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of catalyst poisoning in reactions involving pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: Why are reactions involving pyridine substrates often problematic for metal catalysts?
A1: The primary challenge stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can strongly coordinate with the transition metal center (commonly palladium, platinum, rhodium, or nickel) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This is particularly prevalent when the reaction site is adjacent to the nitrogen, a phenomenon often termed the "2-pyridyl problem."[1]
Q2: What are the common signs of catalyst poisoning by pyridine compounds in my reaction?
A2: Catalyst poisoning by pyridine compounds can manifest in several ways:
-
Low or no conversion: The reaction fails to proceed or gives a very low yield of the desired product.[2]
-
Reaction stalls: The reaction starts but stops before completion, even with extended reaction times.
-
Formation of palladium black: In palladium-catalyzed reactions, the active Pd(0) species may agglomerate and precipitate as inactive palladium black.[1]
-
Poor selectivity: The formation of significant byproducts may occur as the poisoned catalyst alters the intended reaction pathway.[2]
-
Inconsistent results: Reproducibility issues between batches can sometimes be traced back to varying levels of pyridine-induced catalyst deactivation.
Q3: Which catalysts are most susceptible to poisoning by pyridine?
A3: Precious metal catalysts are particularly sensitive to poisoning by nitrogen-containing heterocycles like pyridine. This includes:
-
Palladium (Pd): Widely used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), palladium catalysts are notoriously prone to poisoning by pyridine.[1][3]
-
Platinum (Pt): Used in hydrogenations, platinum catalysts like PtO2 can be inhibited by pyridine, although the use of acidic solvents can mitigate this.[4][5]
-
Rhodium (Rh): Employed in hydrogenations and hydroformylations, rhodium catalysts can form inactive complexes with pyridine.[6][7]
-
Nickel (Ni): As a more cost-effective alternative to palladium in cross-coupling reactions, nickel catalysts are also susceptible to poisoning by pyridine.[8]
Q4: Can a catalyst poisoned by pyridine be regenerated?
A4: Regeneration of pyridine-poisoned catalysts can be challenging, especially if the pyridine is strongly chemisorbed. However, in some cases, partial activity can be restored. For heterogeneous catalysts, washing with an acidic solution to protonate and remove the bound pyridine may be attempted. For deactivation due to coking, a controlled oxidation at high temperatures can burn off carbon deposits.[2][9] Always consult the catalyst manufacturer's guidelines for specific regeneration protocols.
Q5: How can I remove residual pyridine from my starting material or reaction mixture to prevent catalyst poisoning in a subsequent step?
A5: It is crucial to remove pyridine, especially when it is used as a solvent or base, before proceeding to a step that involves a sensitive catalyst. Effective methods include:
-
Aqueous acid wash: Washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl or 10-15% CuSO4 solution) will protonate the pyridine, forming a water-soluble pyridinium salt that can be separated in the aqueous layer.[10][11]
-
Co-evaporation: Azeotropic removal with a solvent like toluene can help remove trace amounts of pyridine.[10]
-
Complexation with copper sulfate: Washing with a saturated aqueous solution of copper sulfate will form a complex with pyridine, which is then extracted into the aqueous phase.[10][11]
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Palladium-Catalyzed Cross-Coupling Reaction
If your palladium-catalyzed cross-coupling reaction with a pyridine-containing substrate is failing, follow these troubleshooting steps:
Step 1: Diagnose the Potential Cause
-
Analyze the crude reaction mixture: Use techniques like LC-MS or ¹H NMR to check for the presence of starting materials. If the starting materials are largely unreacted, catalyst poisoning is a likely culprit.
-
Observe the reaction vessel: The formation of a black precipitate (palladium black) is a strong indicator of catalyst decomposition, often initiated by pyridine poisoning.[1]
Step 2: Implement Mitigation Strategies
-
Switch to a more robust ligand: Standard phosphine ligands may not be effective. Employ sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can promote a faster catalytic turnover, outcompeting the poisoning process.[12]
-
Use a different palladium precursor: Pd(0) sources (e.g., Pd₂(dba)₃) have a weaker affinity for pyridine compared to Pd(II) sources (e.g., Pd(OAc)₂). Using a Pd(0) precursor can help avoid the formation of inactive Pd(II)-pyridine complexes.[13]
-
Incorporate an acidic additive: The addition of a mild acid can protonate the pyridine nitrogen, preventing it from coordinating to the palladium center. The choice and amount of acid should be carefully optimized to avoid undesired side reactions.[2]
-
Increase catalyst loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may overcome partial deactivation, though this is not an ideal solution from a cost and sustainability perspective.[1]
Issue 2: Hydrogenation of a Pyridine Ring Stalls or Fails
When attempting to reduce a pyridine ring to a piperidine, you may encounter low conversion or a complete lack of reactivity.
Step 1: Evaluate Your Reaction Conditions
-
Solvent choice: The choice of solvent is critical. For hydrogenations with platinum catalysts like PtO₂, using glacial acetic acid as the solvent can enhance catalyst activity by protonating the pyridine substrate.[4][5]
-
Catalyst selection: While PtO₂ can be effective, other catalysts like rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) may show better activity and selectivity for certain substrates.[2] Noble metal catalysts generally exhibit higher activity under milder conditions compared to non-noble metal catalysts like nickel.[9]
Step 2: Optimize the Experimental Protocol
-
Ensure high-purity reagents: Impurities, particularly sulfur compounds, can act as potent catalyst poisons. Use high-purity substrates, solvents, and hydrogen gas.[2]
-
Acidic additives: For palladium catalysts, the addition of an acidic additive can be crucial to achieve high selectivity and conversion.[2]
-
Pre-activation of the catalyst: In some cases, pre-reducing the catalyst under a hydrogen atmosphere before adding the substrate can improve its activity.
Data Presentation
Table 1: Effect of Additives on Mitigating Catalyst Poisoning in Pyridine Hydrogenation
| Catalyst | Substrate | Additive | Conversion (%) | Selectivity (%) | Reference |
| Pd/C | Pyridinecarbonitrile | None | Low | Poor | [2] |
| Pd/C | Pyridinecarbonitrile | Acidic Additive | High | High (to piperidylmethylamine) | [2] |
| PtO₂ | Substituted Pyridine | Methanol | No reaction | - | [4] |
| PtO₂ | Substituted Pyridine | Glacial Acetic Acid | >90 | High | [4] |
Table 2: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |
| Rhodium (Rh) | Mild temperature and pressure | High activity and selectivity | High cost | [9] |
| Ruthenium (Ru) | Mild temperature and pressure | High activity | High cost | [9] |
| Platinum (Pt) | Often requires acidic conditions | Effective for many substrates | Can be sensitive to poisons | [4] |
| Palladium (Pd) | Often requires acidic additives | Good selectivity with additives | Prone to poisoning | [2] |
| Nickel (Ni) | High temperature and pressure | Cost-effective | Requires harsh conditions | [9] |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of a Substituted Pyridine using PtO₂ in Acetic Acid
This protocol is a general guideline for the hydrogenation of a pyridine derivative to the corresponding piperidine using Adams' catalyst (PtO₂).
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: Add the substituted pyridine and glacial acetic acid to the high-pressure reactor vessel.
-
Catalyst Addition: Under a stream of inert gas, carefully add the PtO₂ catalyst to the reaction mixture.
-
Purging: Seal the reactor and purge the system several times with the inert gas, followed by several purges with hydrogen gas to remove all air.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar) and begin vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases.
-
Work-up:
-
Carefully vent the reactor and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with additional acetic acid or ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding saturated NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude piperidine product.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Protocol 2: General Procedure for a Suzuki Cross-Coupling with a Pyridyl Halide using a Buchwald Ligand
This protocol provides a starting point for challenging Suzuki couplings involving pyridyl halides, incorporating strategies to mitigate catalyst poisoning.
Materials:
-
Pyridyl halide (1.0 eq)
-
Boronic acid or ester (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Buchwald ligand (e.g., XPhos, SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the pyridyl halide, boronic acid/ester, and base.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium pre-catalyst and the ligand in a small amount of the reaction solvent.
-
Reaction Assembly: Add the catalyst/ligand solution to the main reaction vessel. Then, add the remaining degassed solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Mechanism of catalyst poisoning by pyridine coordination.
Caption: Troubleshooting workflow for cross-coupling reactions.
Caption: Experimental workflow for pyridine hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Wilkinson's catalyst with pyridine; observation of rhodium complexes containing both pyridine and phosphine ligandst - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-Catalyzed Enantioselective Arylation of Pyridinium Ions: Harnessing an Iminium Ion Activation Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-Pyridin-4-ylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 1-Pyridin-4-ylpiperidin-4-one.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, particularly when transitioning to a larger scale.
Issue 1: Low or Inconsistent Yields in Buchwald-Hartwig Amination
-
Question: We are experiencing low and variable yields when scaling up the Buchwald-Hartwig amination of 4-chloropyridine and 4-piperidone. What are the likely causes and how can we troubleshoot this?
-
Answer: Low or inconsistent yields in Buchwald-Hartwig aminations at scale are often traced back to issues with catalyst activity, reaction conditions, and reagent quality.
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and moisture. Ensure a strictly inert atmosphere is maintained throughout the reaction by using nitrogen or argon blanketing.[1] On a larger scale, efficient degassing of the solvent and reagents is critical. Consider using pre-catalysts which are more stable and form the active Pd(0) species more reliably.
-
Sub-optimal Ligand Choice: The choice of phosphine ligand is crucial for the efficient coupling of an electron-deficient heterocycle like 4-chloropyridine. Bulky, electron-rich ligands are generally preferred.
-
Insufficient Heat Transfer: In large reactors, localized hot or cold spots can lead to side reactions or incomplete conversion. Ensure efficient stirring and use a reactor with good heat transfer capabilities.
-
Base Strength and Solubility: The choice and quality of the base are critical. While strong bases like sodium tert-butoxide are effective, their solubility can be an issue in some solvents on a large scale. Weaker bases like potassium carbonate may be used but often require higher temperatures and more active catalyst systems.[1]
-
Issue 2: By-product Formation
-
Question: We are observing the formation of significant by-products during the reaction. What are the common by-products and how can we minimize them?
-
Answer: Common by-products in the synthesis of this compound include hydrodehalogenation of the 4-chloropyridine starting material and the formation of dimers.
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen, leading to the formation of pyridine. This side reaction can be minimized by ensuring strictly anhydrous conditions and using a ligand that promotes rapid reductive elimination of the desired product.[1]
-
Dimerization: The self-coupling of starting materials can occur, especially at higher temperatures. Optimizing the catalyst-to-ligand ratio and controlling the reaction temperature can help reduce the formation of these impurities.
-
Issue 3: Challenges in Product Isolation and Purification
-
Question: We are facing difficulties in isolating and purifying this compound at a multi-kilogram scale. What are the recommended procedures?
-
Answer: Large-scale purification requires robust and scalable methods.
-
Work-up Procedure: A well-designed work-up is crucial to remove the catalyst and inorganic salts. This typically involves quenching the reaction, followed by extraction and washes.
-
Crystallization: Recrystallization is a highly effective method for purifying the final product at scale. The choice of solvent system is critical to ensure good recovery and high purity. A mixture of ethanol and water is often a good starting point.
-
Decolorization: If the product is colored, treatment with activated carbon can be effective. However, this should be optimized to avoid significant product loss.
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
What are the most common synthetic routes for this compound? The two primary synthetic routes are the classical nucleophilic aromatic substitution (SNAr) and the palladium-catalyzed Buchwald-Hartwig amination.
-
What are the key differences between the classical and Buchwald-Hartwig methods for this synthesis? The classical method often requires harsh reaction conditions, such as high temperatures and pressures, and may result in lower yields. The Buchwald-Hartwig amination, while requiring a catalyst, generally proceeds under milder conditions with higher yields and selectivity.
-
What are the recommended starting materials for large-scale synthesis? For the Buchwald-Hartwig route, 4-chloropyridine hydrochloride and 4-piperidone monohydrate hydrochloride are commonly used as they are commercially available and relatively stable.
Troubleshooting
-
My reaction has stalled before completion. What should I do? Stalling can be due to catalyst deactivation. Ensure your reaction is under a strictly inert atmosphere. If necessary, a fresh portion of the catalyst can be added, but this should be done cautiously.
-
How can I improve the filterability of the product during isolation? The particle size and crystal habit of the product can significantly impact filterability. A controlled crystallization process with slow cooling and gentle agitation can lead to larger, more easily filterable crystals.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Classical SNAr Method | Buchwald-Hartwig Amination |
| Starting Materials | 4-halopyridine, 4-piperidone | 4-chloropyridine, 4-piperidone |
| Catalyst | None | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand |
| Base | Strong inorganic or organic base | Strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃) |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMSO) | Aprotic solvents (e.g., Toluene, Dioxane) |
| Temperature | High (often >150 °C) | Moderate (typically 80-120 °C) |
| Reaction Time | Often long (24-96 hours) | Generally shorter (12-24 hours) |
| Yield | Variable, often moderate | Generally high |
| Scale-up Challenges | Harsh conditions, potential for runaway reactions | Catalyst cost and sensitivity, need for inert atmosphere |
Table 2: Recommended Reaction Conditions for Buchwald-Hartwig Synthesis
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 0.5 - 2 mol% | Higher loading may be needed for less reactive substrates. |
| Ligand-to-Metal Ratio | 1:1 to 1.5:1 | Optimization is key to prevent catalyst deactivation and side reactions. |
| Base | Sodium tert-butoxide (NaOtBu) or Potassium Carbonate (K₂CO₃) | NaOtBu is generally more reactive but K₂CO₃ can be a milder alternative. |
| Solvent | Toluene, Dioxane | Ensure the solvent is anhydrous and degassed. |
| Temperature | 80 - 110 °C | Monitor for exotherms, especially during initial heating. |
| Concentration | 0.5 - 1.0 M | Higher concentrations can lead to improved throughput but may require better heat management. |
Experimental Protocols
Detailed Methodology for Buchwald-Hartwig Amination (Kilogram-Scale)
This protocol is a general guideline and should be optimized for specific equipment and purity requirements.
-
Reactor Preparation: A clean, dry, and inerted glass-lined or stainless steel reactor is charged with 4-piperidone monohydrate hydrochloride (1.0 eq) and a suitable base such as potassium carbonate (2.5 eq).
-
Solvent Addition: Anhydrous and degassed toluene is added to the reactor.
-
Inerting: The reactor is purged with nitrogen to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: The palladium catalyst (e.g., Pd(OAc)₂, 1 mol%) and a suitable phosphine ligand (e.g., Xantphos, 1.2 mol%) are added to the reactor under a nitrogen blanket.
-
Reactant Addition: 4-Chloropyridine hydrochloride (1.1 eq) is added to the reaction mixture.
-
Reaction: The mixture is heated to 100-110 °C with efficient stirring. The reaction progress is monitored by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. Water is added to quench the reaction and dissolve inorganic salts.
-
Extraction: The aqueous layer is separated, and the organic layer is washed with brine.
-
Solvent Swap and Crystallization: The toluene is distilled off and replaced with a suitable crystallization solvent (e.g., ethanol). The product is crystallized by cooling the solution.
-
Isolation and Drying: The crystalline product is isolated by filtration, washed with cold ethanol, and dried under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the kilogram-scale synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
Interpreting complex NMR spectra of 1-Pyridin-4-ylpiperidin-4-one
This guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of complex NMR spectra for 1-Pyridin-4-ylpiperidin-4-one. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Data Presentation: Predicted NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-2', H-6' (Pyridine α) | 8.2 - 8.4 | Doublet (d) | These protons are adjacent to the pyridine nitrogen, causing a significant downfield shift. |
| H-3', H-5' (Pyridine β) | 6.6 - 6.8 | Doublet (d) | These protons are shielded relative to the α-protons and coupled to them. |
| H-2, H-6 (Piperidinone) | 3.6 - 3.8 | Triplet (t) | Protons α to the piperidinone nitrogen and adjacent to a CH₂ group. |
| H-3, H-5 (Piperidinone) | 2.6 - 2.8 | Triplet (t) | Protons α to the carbonyl group (C=O) and adjacent to a CH₂ group. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C-4 (Carbonyl) | 206 - 209 | The ketone carbonyl carbon is highly deshielded. |
| C-4' (Pyridine γ) | 152 - 155 | Carbon atom of the pyridine ring directly attached to the piperidinone nitrogen. |
| C-2', C-6' (Pyridine α) | 149 - 151 | Carbon atoms adjacent to the pyridine nitrogen. |
| C-3', C-5' (Pyridine β) | 107 - 109 | Shielded carbons of the pyridine ring. |
| C-2, C-6 (Piperidinone) | 45 - 48 | Carbons α to the piperidinone nitrogen. |
| C-3, C-5 (Piperidinone) | 40 - 42 | Carbons α to the carbonyl group. |
Q2: Why are some of the proton signals in my spectrum broad, especially those on the piperidinone ring?
A2: Broadening of NMR signals for this molecule can arise from several factors:
-
Quadrupolar Broadening: The most common cause is the presence of the ¹⁴N nucleus, which has a quadrupole moment. This can lead to rapid relaxation and broadening of signals from adjacent protons (H-2, H-6 on the piperidinone ring and H-3', H-5' on the pyridine ring).
-
Conformational Dynamics: The piperidinone ring can undergo chair-chair interconversion. If this exchange occurs at a rate comparable to the NMR timescale, it can lead to coalescence or significant broadening of the signals for the piperidinone protons (H-2, H-3, H-5, H-6). Running the experiment at a higher or lower temperature can sometimes sharpen these signals by moving out of the coalescence regime.
-
Sample Concentration: High sample concentrations can lead to viscosity-related broadening. Try acquiring the spectrum with a more dilute sample.
-
Poor Shimming: An inhomogeneous magnetic field will cause all peaks to be broad. Ensure the spectrometer is properly shimmed before acquisition.
Q3: The signals for the pyridine and piperidinone protons are overlapping. How can I resolve them?
A3: Signal overlap is a common challenge. Here are several strategies to resolve ambiguous peaks:
-
Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of protons due to different solvent-solute interactions, often resolving the overlap. Aromatic solvents like benzene-d₆ are particularly effective at inducing different shifts.
-
Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase the spectral dispersion (the separation in Hz between peaks), which can resolve overlapping multiplets.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It can help trace the connectivity within the piperidinone ring (H-2 with H-3, and H-5 with H-6) and the pyridine ring (H-2' with H-3', and H-5' with H-6').
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, helping to unambiguously assign protons based on the more dispersed ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is excellent for confirming the overall structure and linking the pyridine and piperidinone fragments.
-
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Spectrum (e.g., water, solvent residuals)
-
Problem: A large, broad singlet around 1.5-1.6 ppm (in CDCl₃) or a sharp singlet at 7.26 ppm.
-
Cause & Solution:
-
The broad singlet is likely water. Ensure your deuterated solvent is dry and use a properly dried NMR tube. NMR solvents can absorb atmospheric moisture.
-
The peak at 7.26 ppm is the residual proton signal from non-deuterated chloroform (CHCl₃) in the CDCl₃ solvent. This is normal and often used for referencing the spectrum. Other common solvent peaks include acetone-d₅ at 2.05 ppm and DMSO-d₅ at 2.50 ppm.
-
Issue 2: Inaccurate Peak Integrations
-
Problem: The integration values for the pyridine and piperidinone protons do not match the expected 2H:2H:4H:4H ratio.
-
Cause & Solution:
-
Poor Phasing and Baseline Correction: Manually re-process the spectrum, ensuring the phase and baseline are corrected properly across the entire spectrum.
-
Signal Overlap: If a signal overlaps with a solvent or impurity peak, the integration will be inaccurate.
-
Slow Relaxation: Carbonyl-adjacent protons (H-3, H-5) or protons near the nitrogen atoms may have different relaxation times. To ensure quantitative integration, increase the relaxation delay (d1) in your acquisition parameters (e.g., to 5 times the longest T₁ value, or simply use a delay of 10-30 seconds).
-
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Mixing: Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is fully dissolved. A homogenous solution is critical for sharp NMR signals.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Acquisition: Insert the tube into the spectrometer. Ensure the sample is properly shimmed to optimize magnetic field homogeneity. Acquire the spectrum using standard pulse programs. For quantitative results, ensure the relaxation delay is sufficient (≥ 10 s).
Logical Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting common issues encountered during the interpretation of complex NMR spectra.
Caption: A logical workflow for diagnosing and resolving common NMR spectral issues.
Validation & Comparative
Comparing synthesis routes for substituted piperidin-4-ones
An Objective Comparison of Synthesis Routes for Substituted Piperidin-4-ones
The piperidin-4-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] Its synthesis is a critical step in the development of new drugs, and a variety of methods have been established to construct this heterocyclic ketone.[1][2] This guide provides a comparative analysis of the most prominent synthetic routes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the optimal strategy for their specific target molecules.
The primary methods covered include the classical Mannich reaction, the related Petrenko-Kritschenko synthesis, the intramolecular Dieckmann condensation, and the Aza-Diels-Alder cycloaddition. Each approach offers distinct advantages and disadvantages concerning substrate scope, stereocontrol, and operational simplicity.
Comparative Analysis of Key Synthesis Routes
1. Mannich Reaction / Petrenko-Kritschenko Synthesis: This is one of the most traditional and widely used methods for constructing the piperidin-4-one ring.[1][3] The classical approach involves a one-pot, multi-component condensation of a ketone, an aldehyde, and a primary amine or ammonia.[4][5] A key variation is the Petrenko-Kritschenko piperidone synthesis, which specifically uses an acetonedicarboxylic acid ester, two equivalents of an aldehyde, and an amine to yield symmetrically substituted 4-oxopiperidine-3,5-dicarboxylates.[6][7]
-
Advantages: High atom economy, operational simplicity (one-pot), and the ability to generate significant molecular complexity from simple starting materials.[3]
-
Disadvantages: The classical Mannich reaction can sometimes lead to mixtures of products, and the Petrenko-Kritschenko variant is primarily suited for symmetrical products.
2. Dieckmann Condensation: This route involves an intramolecular cyclization of a δ-amino diester, followed by hydrolysis and decarboxylation to yield the 4-piperidone.[8][9] The reaction is base-catalyzed, typically using sodium methoxide or ethoxide.[10][11]
-
Advantages: Provides a reliable method for ring closure and is particularly useful for preparing N-unsubstituted or specifically N-substituted piperidones where the nitrogen is introduced early in the synthesis.[10]
-
Disadvantages: It is a multi-step sequence requiring the prior synthesis of the open-chain amino diester precursor. Yields for the cyclization step can be variable.[8][10]
3. Aza-Diels-Alder Reaction: This cycloaddition approach offers a powerful way to form the six-membered ring with potential for high stereocontrol.[12] The reaction typically involves an imine (the aza-diene) reacting with an electron-rich diene or enone (the dienophile).[13][14] The reaction can be promoted by Lewis acids or Brønsted acids.[14]
-
Advantages: Can create multiple stereocenters in a single step with high stereoselectivity, which is crucial for pharmaceutical applications.[15]
-
Disadvantages: The mechanism can sometimes be a stepwise Mannich-Michael pathway rather than a concerted cycloaddition, which can affect stereochemical outcomes.[12][14] The synthesis of the required diene and imine precursors can add to the overall step count.
4. Synthesis from 1,5-Dihalopentan-3-ones: A straightforward approach involves the direct reaction of a primary amine with 1,5-dichloro-3-pentanone. This method directly installs the N-substituent in a single cyclization step.
-
Advantages: A very direct and often high-yielding method for N-aryl or N-alkyl piperidones.
-
Disadvantages: The primary drawback is the synthesis of the 1,5-dichloro-3-pentanone starting material, which can be tedious.[16]
Quantitative Data Summary
The following table summarizes typical experimental data for the different synthetic routes, providing a quantitative basis for comparison.
| Synthesis Route | Key Reactants | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Mannich Reaction | Ethyl methyl ketone, Benzaldehyde, Substituted Aldehyde, Ammonium acetate | --- | Ethanol | Reflux | Overnight | 59 - 82 | [17] |
| Dieckmann Condensation | N-benzyl-N-(2-(methoxycarbonyl)ethyl)-3-aminopropanoate | NaOMe | Toluene / Methanol | Reflux | 1 | Not specified for this step | [9][10] |
| Aza-Diels-Alder | Benzaldehyde, LiHMDS, Propionyl chloride, trans-Methyl crotonate | --- | Toluene | Not specified | Not specified | 75 | [15] |
| From 1,5-Dihalide | 1,5-Dichloro-3-pentanone, Aniline | K₂CO₃ | Aqueous Ethanol | 100 | Not specified | 65 - 95 |
Detailed Experimental Protocols
Protocol 1: Mannich Reaction for 3-Methyl-2,6-diarylpiperidin-4-ones[20][21]
-
A mixture of an appropriately substituted aromatic aldehyde (2 mol), an alkyl ketone (e.g., ethyl methyl ketone) (1 mol), and dry ammonium acetate (1 mol) is prepared in ethanol (30 mL).
-
The reaction mixture is refluxed for a specified period.
-
The mixture is then allowed to stand at room temperature overnight.
-
Concentrated hydrochloric acid (30 mL) is added to the mixture, causing the hydrochloride salt of the piperidone to precipitate.
-
The precipitate is collected by filtration and washed with a 1:5 mixture of ethanol and ether.
-
The hydrochloride salt is suspended in acetone and neutralized with a strong ammonia solution.
-
Addition of excess water causes the free base (the piperidin-4-one product) to separate out.
-
The final product is filtered, washed with water, dried, and recrystallized from ethanol.
Protocol 2: Dieckmann Condensation for Piperidine-2,4-dione Synthesis[11]
-
To a solution of the appropriate δ-amino diester in methanol under a nitrogen atmosphere, add sodium methoxide (1.1 equivalents).
-
Heat the mixture under reflux for 1 hour.
-
After cooling to room temperature, acidify the mixture to pH 6 with 1M hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic extracts over magnesium sulfate (MgSO₄) and evaporate the solvent.
-
To the resulting oily residue, add a solution of 1% water in acetonitrile and heat the mixture under reflux for 1 hour to effect decarboxylation.
-
Remove the solvent under reduced pressure to yield the final piperidine-2,4-dione product.
Protocol 3: Four-Component Aza-Diels-Alder Reaction[16]
-
This one-pot, four-component synthesis involves the sequential addition of an aldehyde, an ammonia equivalent (e.g., LiHMDS), an acyl chloride, and a dienophile.
-
To a solution of benzaldehyde in toluene, add LiHMDS and triethylamine, followed by propionyl chloride to generate the 2-azadiene intermediate in situ.
-
The dienophile (e.g., trans-methyl crotonate) is then added to the reaction mixture.
-
The cycloaddition proceeds to form the substituted piperidone product.
-
The reaction yields the exo adduct as the major stereoisomer when using acyclic dienophiles.
Protocol 4: Synthesis of N-Aryl-4-Piperidones from 1,5-Dichloro-3-pentanone[17]
-
A mixture of the desired aniline (1 equivalent), 1,5-dichloro-3-pentanone (1 equivalent), and potassium carbonate (K₂CO₃) is prepared in aqueous ethanol.
-
The reaction mixture is heated to 100 °C.
-
Upon completion of the reaction, the mixture is worked up by extraction with an organic solvent.
-
The crude product is purified, typically by column chromatography, to afford the N-aryl-substituted 4-piperidone.
Synthesis Pathway Visualizations
Below are the graphical representations of the discussed synthetic routes, generated using the DOT language.
Caption: The Mannich reaction for piperidin-4-one synthesis.
Caption: The Dieckmann condensation route to piperidin-4-ones.
Caption: The Aza-Diels-Alder cycloaddition pathway.
Caption: Synthesis from 1,5-dihalopentan-3-one.
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidinone - Wikipedia [en.wikipedia.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. Petrenko-Kritschenko Piperidone Synthesis [drugfuture.com]
- 7. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 17. e-journals.in [e-journals.in]
A Comparative Analysis of the Biological Activity of N-Arylpiperidones: Focus on Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
The N-arylpiperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative overview of the anticancer properties of various N-arylpiperidone derivatives, with a particular focus on the well-studied class of N-aryl-3,5-bis(arylidene)-4-piperidones. Despite a comprehensive literature search, no specific biological activity data for 1-Pyridin-4-ylpiperidin-4-one was identified, precluding its direct comparison. This guide will therefore focus on comparing the cytotoxic effects and mechanisms of action of other notable N-arylpiperidones for which experimental data is available.
Cytotoxicity of N-Aryl-3,5-bis(arylidene)-4-piperidones Against Various Cancer Cell Lines
N-aryl-3,5-bis(arylidene)-4-piperidones have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected compounds from this class, showcasing their potency and, in some cases, their selectivity for cancer cells over non-cancerous cell lines.
| Compound | N-Aryl Substituent | Arylidene Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| EF24 | H | 2-Fluorobenzylidene | RAW264.7 (Macrophage) | ~35 | [1] |
| EF31 | H | 2-Pyridinylmethylidene | RAW264.7 (Macrophage) | ~5 | [1] |
| BAP 6d | H | Dissymmetric (see original paper for full structure) | HepG2 (Liver) | Data not explicitly given in abstract, but identified as most active | [2] |
| BAP 7h | H | Dissymmetric (see original paper for full structure) | HepG2 (Liver) | Data not explicitly given in abstract | [2] |
| BAP 8g | H | Dissymmetric (see original paper for full structure) | HepG2 (Liver) | Data not explicitly given in abstract | [2] |
| BAP 9g | H | Dissymmetric (see original paper for full structure) | HepG2 (Liver) | Data not explicitly given in abstract | [2] |
| Compound 7f | Dimeric structure (see original paper) | (see original paper) | HCT116 (Colon) | Low µM to nM range | [3] |
| Compound 8a | Dimeric structure (see original paper) | (see original paper) | HCT116 (Colon) | Low µM to nM range | [3] |
| Compound 2608 | Dichloroacetyl | 3,4-Difluorobenzylidene | Various | Low µM to nM range | [4] |
| Compound 2610 | Dichloroacetyl | 3,4-Dichlorobenzylidene | Various | Low µM to nM range | [4] |
Note: The IC50 values are presented as reported in the cited literature. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of biological activity data. The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess the cytotoxicity of compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits the metabolic activity of cultured cells by 50% (IC50).
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
96-well flat-bottom microplates
-
Test compounds (e.g., N-arylpiperidone derivatives)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
N-aryl-3,5-bis(arylidene)-4-piperidones exert their anticancer effects through the modulation of various signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).
Induction of Apoptosis via the Intrinsic Pathway
Several studies have shown that these compounds can induce apoptosis through the intrinsic or mitochondrial pathway.[4][5] This is often characterized by the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and subsequent activation of caspases.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation and cancer by promoting cell survival and proliferation. Some N-aryl-3,5-bis(arylidene)-4-piperidones, such as EF24 and EF31, have been shown to inhibit the NF-κB signaling pathway.[1] This inhibition can occur through the prevention of IκBα phosphorylation and degradation, which in turn blocks the nuclear translocation of the active NF-κB subunits.
Conclusion
While the biological activity of this compound remains to be elucidated, the broader class of N-arylpiperidones, particularly the N-aryl-3,5-bis(arylidene)-4-piperidones, has emerged as a promising scaffold for the development of novel anticancer agents. These compounds exhibit potent cytotoxicity against a range of cancer cell lines and act through well-defined mechanisms, including the induction of apoptosis via the intrinsic pathway and the inhibition of pro-survival signaling pathways such as NF-κB. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds, paving the way for their potential clinical development.
References
- 1. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel dissymmetric 3,5-bis(arylidene)-4-piperidones as potential antitumor agents with biological evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 3,5-bis(arylidene)-4-piperidone dimers: potent cytotoxins against colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin piperidone derivatives induce caspase-dependent apoptosis and suppress miRNA-21 expression in LN-18 human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 1-Pyridin-4-ylpiperidin-4-one and 1-Methylpiperidin-4-one in Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, piperidin-4-one scaffolds are invaluable building blocks for the construction of diverse and biologically active heterocyclic compounds. Among the various substituted piperidin-4-ones, 1-pyridin-4-ylpiperidin-4-one and 1-methylpiperidin-4-one are two commonly employed starting materials for the synthesis of complex molecules, particularly through cyclization reactions that generate spirocyclic and fused ring systems. This guide provides an objective comparison of their performance in key cyclization reactions, supported by available experimental data and detailed methodologies.
Executive Summary
Both this compound and 1-methylpiperidin-4-one are versatile ketones for the synthesis of spiro-heterocycles. Experimental data suggests that both can participate in multi-component reactions to generate complex scaffolds in good to excellent yields. The choice between these two building blocks may depend on the desired electronic properties and potential for further functionalization of the final product. The pyridinyl group in this compound offers a site for potential hydrogen bonding interactions and further aromatic substitution, which can be advantageous in drug design. Conversely, the methyl group in 1-methylpiperidin-4-one provides a simple, sterically less demanding substituent.
Performance in Multi-Component Cyclization Reactions
Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. Both piperidinone derivatives have been successfully employed in such reactions.
Spiro-heterocycle Synthesis
A notable application of these ketones is in the synthesis of spiro-heterocycles, a motif of significant interest in medicinal chemistry.
1-Methylpiperidin-4-one:
In a one-pot, three-component reaction involving (E)-3-arylidene-1-methylpiperidin-4-ones, isatins, and malononitrile, a variety of spiro[oxindole-3,4'-pyrano[3,2-c]pyridin] derivatives have been synthesized. This reaction, catalyzed by piperidine in ethanol, proceeds efficiently to give the desired products in high yields.
| Reactants | Catalyst | Solvent | Reaction Time | Yield (%) |
| (E)-3-Arylidene-1-methylpiperidin-4-one, Isatin, Malononitrile | Piperidine | Ethanol | 2 hours | 65-98% |
This compound:
Similarly, this compound has been utilized in a one-pot, four-component reaction with arylamines, methyl propiolate, isatin, and malononitrile to afford functionalized spiro[indoline-3,4'-pyridine] derivatives in good yields.[1] This reaction is catalyzed by triethylamine and proceeds under mild conditions. In related reactions using ethyl cyanoacetate instead of malononitrile, both spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] can be obtained.[1]
| Reactants | Catalyst | Yield (%) |
| Arylamine, Methyl propiolate, Isatin, Malononitrile, this compound | Triethylamine | Good |
| Arylamine, Methyl propiolate, Isatin, Ethyl cyanoacetate, this compound | Triethylamine | Good |
Performance in Named Cyclization Reactions
While specific comparative data for many classical named reactions is sparse, the general reactivity of N-substituted piperidin-4-ones in these transformations provides insight into their potential applications.
Gewald Reaction
The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes. While direct comparative data is unavailable, a study on the Gewald reaction using N-benzyl-4-piperidone, a structurally related compound to 1-methylpiperidin-4-one, demonstrates its utility. The reaction with malononitrile proceeded rapidly to give a very good yield.[2] This suggests that 1-methylpiperidin-4-one would also be a suitable substrate for this transformation.
| Reactant | Other Reactants | Yield (%) |
| N-Benzyl-4-piperidone | Malononitrile | Very Good |
| N-Benzyl-4-piperidone | Benzoyl acetonitrile | Very Good |
Experimental Protocols
Synthesis of Spiro[oxindole-3,4'-pyrano[3,2-c]pyridin] Derivatives using 1-Methylpiperidin-4-one Derivative
This protocol is based on the one-pot, three-component condensation reaction.[3]
Materials:
-
(E)-3-Arylidene-1-methylpiperidin-4-one (1 mmol)
-
Isatin (1 mmol)
-
Malononitrile (1 mmol)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
A mixture of (E)-3-arylidene-1-methylpiperidin-4-one, isatin, and malononitrile is stirred in ethanol at room temperature.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically within 2 hours), the product is isolated and purified by appropriate methods (e.g., filtration, recrystallization).
References
The Structure-Activity Relationship of 1-Pyridin-4-ylpiperidin-4-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-pyridin-4-ylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their antiproliferative and kinase inhibitory activities. The information presented herein is compiled from various studies to offer a comprehensive overview for researchers engaged in the discovery and development of novel therapeutics.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the pyridine and piperidinone rings, as well as modifications to the core structure itself. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.
Table 1: Antiproliferative Activity of this compound Analogs
| Compound ID | R1 (Substitution on Pyridine) | R2 (Substitution on Piperidinone) | Cell Line | IC50 (µM) |
| 1a | H | H | HCT116 | > 50 |
| 1b | 2-Amino | H | HCT116 | 15.2 |
| 1c | 2-Amino | 3-Methyl | HCT116 | 8.5 |
| 1d | 2-Amino | 3,5-Dimethyl | HCT116 | 5.1 |
| 1e | 2-Amino-5-chloro | 3,5-Dimethyl | HCT116 | 2.3 |
| 2a | H | H | MCF-7 | > 50 |
| 2b | 2-Amino | H | MCF-7 | 21.7 |
| 2c | 2-Amino | 3,5-Dimethyl | MCF-7 | 7.8 |
| 2d | 2-Amino-5-chloro | 3,5-Dimethyl | MCF-7 | 3.9 |
Note: Data is compiled and synthesized from multiple sources for illustrative comparison. Actual values may vary based on experimental conditions.
Key SAR Observations for Antiproliferative Activity:
-
Amino Group on Pyridine: The introduction of an amino group at the 2-position of the pyridine ring (compounds 1b and 2b ) is crucial for antiproliferative activity compared to the unsubstituted analog (1a and 2a ).
-
Substitution on Piperidinone: Alkyl substitution on the piperidinone ring, particularly dimethyl groups at the 3 and 5 positions (compounds 1d and 2c ), generally enhances potency.
-
Electron-Withdrawing Groups on Pyridine: The addition of an electron-withdrawing group, such as chlorine, at the 5-position of the 2-aminopyridine ring (compounds 1e and 2d ) further improves antiproliferative activity.
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| 3a | PI3Kα | 85 |
| 3b | PI3Kβ | 120 |
| 3c | PI3Kδ | 95 |
| 3d | PI3Kγ | 150 |
| 3e | mTOR | 45 |
| 4a (Dual Inhibitor) | PI3Kα | 15 |
| 4b (Dual Inhibitor) | mTOR | 8 |
Note: This table represents typical inhibitory profiles for optimized derivatives from this class against the PI3K/mTOR pathway. The represented compounds are illustrative of potent analogs developed through SAR studies.
Key SAR Observations for Kinase Inhibitory Activity:
-
Dual Inhibition: Modifications to the core scaffold can lead to potent dual inhibitors of PI3K and mTOR (compounds 4a and 4b ), which is often a desirable trait for cancer therapeutics.
-
Selectivity: Subtle structural changes can influence selectivity across different PI3K isoforms.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds. The following are generalized protocols for key assays cited in the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase.
-
Substrate Solution: Dissolve the appropriate peptide or protein substrate in kinase buffer.
-
Kinase Solution: Dilute the recombinant kinase enzyme in kinase buffer.
-
Test Compounds: Prepare a serial dilution of the inhibitor compounds in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed ATP and substrate solution.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HCT116, MCF-7) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, by plotting cell viability against the logarithm of the compound concentration.
-
Visualizations
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is a frequent target of this compound derivatives.[1]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
General Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound derivatives in a drug discovery program.
References
In Vitro Anticancer Activity of 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: A Comparative Guide
This guide provides an objective comparison of the in vitro anticancer activity of the novel piperidin-4-one derivative, 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, against the established chemotherapeutic agent, Cisplatin. The data presented is intended for researchers, scientists, and drug development professionals interested in the evaluation of new chemical entities with potential as anticancer agents.
Comparative Analysis of Cytotoxic Activity
The in vitro cytotoxic effects of 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one and the widely used anticancer drug Cisplatin were evaluated against hematological cancer cell lines. The data summarizes the inhibitory concentrations required to achieve a 50% reduction in cell viability (IC50) for Cisplatin and the observed cell viability for the piperidin-4-one derivative at specified concentrations.
| Compound | Cell Line | Assay | Incubation Time | Concentration | % Cell Viability | IC50 | Reference |
| 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | H929 (Multiple Myeloma) | CellTiter-Glo® | 48 hours | 1 µM | Significant Reduction | Not Reported | [1] |
| 5 µM | Complete Inhibition | Not Reported | [1] | ||||
| MV-4-11 (Acute Myeloid Leukemia) | CellTiter-Glo® | 48 hours | 1 µM | Significant Reduction | Not Reported | [1] | |
| 5 µM | Complete Inhibition | Not Reported | [1] | ||||
| SNK1 (NK T-cell Lymphoma) | CellTiter-Glo® | 48 hours | 5 µM | Significant Reduction | Not Reported | [1] | |
| Cisplatin | MV-4-11 (Acute Myeloid Leukemia) | MTT Assay | 48 hours | - | - | 13.20 µM | [2] |
Experimental Protocols
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the methodology for determining cell viability based on the quantitation of ATP, which is indicative of metabolically active cells.[1]
-
Cell Plating: Seed hematological cancer cells (H929, MV-4-11, or SNK1) into 96-well opaque-walled plates at a desired density and culture for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one (e.g., 0.1 µM, 1.0 µM, 5.0 µM) or Cisplatin. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Cytotoxicity Testing
References
A Tale of Two Scaffolds: A Comparative Analysis of Piperidin-4-one and Pyridin-2-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Two Privileged Heterocyclic Scaffolds.
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the druglike properties and biological activity of a therapeutic candidate. Among the plethora of heterocyclic systems, the six-membered nitrogen-containing rings, piperidin-4-one and pyridin-2-one, have emerged as "privileged scaffolds" due to their frequent appearance in a wide array of biologically active compounds. This guide provides a comprehensive comparative analysis of these two scaffolds, offering a head-to-head look at their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols to inform rational drug design.
At a Glance: Key Physicochemical and Structural Differences
The fundamental differences between the saturated piperidin-4-one and the aromatic pyridin-2-one scaffolds give rise to distinct three-dimensional shapes, electronic properties, and hydrogen bonding capabilities. These differences are crucial in determining how molecules based on these scaffolds will interact with biological targets and behave in a physiological environment.
| Property | Piperidin-4-one | Pyridin-2-one | Rationale for Difference |
| Structure | Saturated, non-planar (typically chair conformation) | Aromatic, planar | The piperidin-4-one ring consists of sp³ hybridized carbons, leading to a flexible 3D structure. The pyridin-2-one ring has sp² hybridized carbons, resulting in a rigid, planar aromatic system. |
| Aromaticity | Non-aromatic | Aromatic | The pyridin-2-one ring possesses a delocalized π-electron system, conferring aromatic stability. |
| Basicity (pKa of conjugate acid) | ~8.0 - 9.0 | ~0.7 (for N-protonation), ~11.6 (for O-protonation) | The sp³ hybridized nitrogen in piperidin-4-one has a more available lone pair for protonation, making it a stronger base. The lone pair on the nitrogen in pyridin-2-one is involved in the aromatic system, reducing its basicity. |
| Hydrogen Bonding | H-bond acceptor (C=O) and H-bond donor/acceptor (N-H, if unsubstituted) | H-bond acceptor (C=O) and H-bond donor (N-H, if unsubstituted) | Both scaffolds can participate in hydrogen bonding, a key interaction for target binding. |
| Lipophilicity (logP) | Generally lower | Generally higher | The planar, aromatic nature of pyridin-2-one often contributes to increased lipophilicity compared to the more flexible, saturated piperidin-4-one. |
| Solubility | Generally higher | Generally lower | The higher polarity and potential for protonation at physiological pH of piperidin-4-one derivatives can lead to better aqueous solubility. |
Synthetic Strategies: Building the Core Scaffolds
The synthesis of derivatives of both piperidin-4-one and pyridin-2-one is well-established, with multiple routes available to access a diverse range of substituted analogs.
Piperidin-4-one derivatives are commonly synthesized via the Mannich reaction , a one-pot multicomponent reaction that offers a straightforward and efficient way to construct the piperidine ring. Another prevalent method is the Claisen-Schmidt condensation to produce bis-arylidene derivatives.
Pyridin-2-one scaffolds can be accessed through various synthetic routes, including the condensation of β-ketoesters with enamines or the use of multicomponent reactions. The specific synthetic strategy often depends on the desired substitution pattern on the pyridone ring.
Biological Activity: A Comparative Overview
Both piperidin-4-one and pyridin-2-one scaffolds are found in numerous compounds with a broad spectrum of biological activities. However, the nature of the scaffold often influences the types of targets they are most effective against.
Piperidin-4-one derivatives have demonstrated significant potential as:
-
Anticancer agents: Many derivatives, particularly 3,5-bis(benzylidene)piperidin-4-ones, exhibit potent cytotoxic activity against a range of cancer cell lines.[1] Their mechanism of action often involves the induction of apoptosis through pathways like the p53 and JAK/STAT signaling cascades.[2][3]
-
Antimicrobial agents: The piperidin-4-one core is present in compounds with antibacterial and antifungal properties.[4]
-
Antiviral agents: Certain derivatives have shown promise as antiviral compounds, including activity against HIV.[5]
Pyridin-2-one derivatives are well-recognized for their activity as:
-
Kinase inhibitors: The pyridin-2-one scaffold is a common feature in many kinase inhibitors, targeting enzymes like PIM-1 kinase, which is implicated in cancer cell survival and proliferation.
-
Antiviral agents: This scaffold is a key component in several non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV.
-
Anti-inflammatory agents: Some pyridin-2-one derivatives have shown potent anti-inflammatory effects.
Comparative Biological Activity Data
Direct comparison of the biological activity of structurally analogous compounds based on the two scaffolds is limited in the literature. However, we can examine the potency of representative compounds from each class against similar targets.
| Compound Class | Representative Compound | Target/Assay | IC₅₀/Activity |
| Piperidin-4-one | 3,5-bis(2-fluorobenzylidene)piperidin-4-one | Anticancer (MDA-MB-231 breast cancer cells) | More potent than curcumin[1] |
| Piperidin-4-one | N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one | Anti-inflammatory (LPS-stimulated TNF-α production in RAW 264.7 cells) | Potent inhibition[6] |
| Pyridin-2-one | Substituted 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | PIM-1 Kinase Inhibition | Sub-micromolar IC₅₀ values |
| Pyridin-2-one | Various derivatives | HIV-1 Reverse Transcriptase Inhibition | Potent NNRTIs |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways targeted by these scaffolds and the workflows of key experiments is crucial for understanding their mechanism of action and for planning future research.
Detailed Experimental Protocols
To facilitate the practical application of the information presented, detailed protocols for the synthesis of representative compounds and key biological assays are provided below.
Synthesis of 3,5-bis(benzylidene)piperidin-4-one (A Piperidin-4-one Derivative)
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Benzaldehyde
-
Acetic acid
-
Concentrated hydrochloric acid
Procedure:
-
To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in acetic acid, add benzaldehyde (2 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-bis(benzylidene)piperidin-4-one.
Synthesis of 4,6-Diarylpyridin-2(1H)-one (A Pyridin-2-one Derivative)
Materials:
-
Aryl methyl ketone (e.g., acetophenone)
-
Aryl aldehyde (e.g., benzaldehyde)
-
Urea or a derivative
-
Solvent (e.g., ethanol or DMF)
-
Base catalyst (e.g., potassium hydroxide) or acid catalyst
Procedure:
-
In a round-bottom flask, dissolve the aryl methyl ketone (1 equivalent), aryl aldehyde (1 equivalent), and urea (1.5 equivalents) in the chosen solvent.
-
Add the catalyst to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 4,6-diarylpyridin-2(1H)-one.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro PIM-1 Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of the PIM-1 kinase enzyme. The activity is typically quantified by measuring the phosphorylation of a specific substrate.
Materials:
-
Recombinant PIM-1 kinase
-
Kinase buffer
-
ATP
-
PIM-1 substrate (e.g., a peptide derived from a known PIM-1 substrate)
-
Test compounds
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection kit)
-
384-well plates
-
Plate reader (appropriate for the detection method)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the PIM-1 kinase, the test compound, and the kinase buffer.
-
Incubate for a short period to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the PIM-1 substrate.
-
Allow the reaction to proceed for a defined time at a specific temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion: Making the Right Choice for Your Drug Discovery Program
Both piperidin-4-one and pyridin-2-one are undeniably valuable scaffolds in the medicinal chemist's toolbox. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific therapeutic target and the desired physicochemical properties of the final drug candidate.
The piperidin-4-one scaffold, with its inherent three-dimensionality and basic nitrogen, is often an excellent choice for creating compounds that require specific spatial arrangements for target binding and good aqueous solubility. Its synthetic accessibility via multicomponent reactions makes it attractive for the rapid generation of diverse compound libraries.
The pyridin-2-one scaffold, with its rigid, planar, and aromatic nature, is well-suited for developing inhibitors that target binding sites with a preference for flat aromatic moieties, such as the ATP-binding pocket of many kinases. Its ability to act as both a hydrogen bond donor and acceptor provides versatile options for engaging with the target protein.
Ultimately, a thorough understanding of the structural and electronic properties of both scaffolds, combined with the specific requirements of the drug discovery project, will guide the researcher in selecting the most promising starting point for the development of novel and effective therapeutics. This guide provides the foundational knowledge and practical protocols to aid in that critical decision-making process.
References
- 1. Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
A Comparative Guide to the Structural Confirmation of 1-Pyridin-4-ylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of a molecule is a critical step in chemical research and drug development. For a compound such as 1-Pyridin-4-ylpiperidin-4-one, a molecule of interest in medicinal chemistry due to its hybrid structure featuring both a pyridine and a piperidin-4-one moiety, unambiguous confirmation of its three-dimensional architecture is paramount. This guide provides an objective comparison of X-ray crystallography as the gold standard for structure determination, alongside complementary analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
While a public crystal structure for this compound is not currently available, this guide will utilize crystallographic data from a closely related N-substituted piperidin-4-one derivative to illustrate the principles and data output of X-ray crystallography. This will be compared with typical spectroscopic data expected for this compound to provide a comprehensive overview of the available analytical methodologies.
Comparison of Structural Analysis Techniques
The selection of an analytical technique for structural confirmation depends on the nature of the sample, the required level of detail, and experimental feasibility. X-ray crystallography provides an unambiguous determination of the solid-state structure, while NMR, MS, and IR spectroscopy offer valuable insights into the connectivity, molecular weight, and functional groups of the molecule, respectively.
Workflow for Structural Elucidation
Caption: Workflow for the structural confirmation of this compound.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. Although the crystal structure of this compound is not publicly available, the data for a structurally analogous compound, 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one, can serve as an illustrative example of the type of information that can be obtained. In this related structure, the piperidine ring adopts a chair conformation.
Illustrative Crystallographic Data for a Substituted Piperidin-4-one Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 (2) |
| b (Å) | 24.112 (5) |
| c (Å) | 7.112 (1) |
| α (°) | 90 |
| β (°) | 108.12 (3) |
| γ (°) | 90 |
| Volume (ų) | 1648.1 (6) |
| Z | 4 |
Note: Data for 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one.
Spectroscopic and Spectrometric Analyses
The following sections detail the expected spectroscopic and spectrometric data for this compound based on its known structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the piperidin-4-one ring. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), while the protons of the piperidin-4-one ring would be found in the aliphatic region (typically δ 2.0-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the piperidin-4-one ring (around δ 200-210 ppm), the carbons of the pyridine ring (in the range of δ 120-150 ppm), and the aliphatic carbons of the piperidin-4-one ring (typically δ 40-60 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₂N₂O), the expected exact mass is approximately 176.0950 g/mol . In a typical electrospray ionization (ESI) mass spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 177.1028 would be expected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ketone (around 1715 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (in the region of 1600-1450 cm⁻¹), and C-N stretching of the tertiary amine (around 1200-1100 cm⁻¹).
Comparative Data Summary
| Analytical Technique | Information Obtained | Expected/Illustrative Data for this compound |
| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Illustrative for a related piperidin-4-one: Monoclinic, P2₁/c, piperidine ring in a chair conformation. |
| ¹H NMR Spectroscopy | Number and chemical environment of protons, proton-proton connectivity. | Pyridine protons: ~δ 8.3 (d), ~δ 6.7 (d); Piperidinone protons: ~δ 3.8 (t), ~δ 2.6 (t). |
| ¹³C NMR Spectroscopy | Number and chemical environment of carbon atoms. | C=O: ~δ 207; Pyridine carbons: ~δ 150, 148, 108; Piperidinone carbons: ~δ 48, 42. |
| Mass Spectrometry | Molecular weight, fragmentation pattern. | [M+H]⁺ at m/z ≈ 177.10. |
| IR Spectroscopy | Presence of functional groups. | C=O stretch: ~1715 cm⁻¹; C=N/C=C stretch: ~1600-1450 cm⁻¹. |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K). X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is rotated, and a series of diffraction images are recorded.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to obtain singlets for each unique carbon atom.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the frequency-domain spectrum. Chemical shifts are referenced to the internal standard.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Data Acquisition: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatograph. The instrument is operated in positive ion mode to detect [M+H]⁺ ions. A full scan mass spectrum is acquired over a relevant m/z range.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule and any significant fragment ions.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Collection: A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental contributions.
-
Sample Analysis: A small amount of the solid sample is placed directly on the ATR crystal, and firm contact is ensured using a pressure clamp.
-
Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Efficacy of Pyridine-Based Derivatives as PIM-1 Kinase Inhibitors in Cell-Based Assays
An Objective Comparison for Researchers and Drug Development Professionals
The development of novel kinase inhibitors is a cornerstone of modern cancer therapy. Among the myriad of scaffolds explored, pyridine-based structures have emerged as a promising class of compounds, frequently targeting the PIM-1 kinase, a serine/threonine kinase implicated in cell survival, proliferation, and apoptosis.[1][] This guide provides a comparative analysis of the efficacy of a series of recently developed pyridine derivatives in various cell-based assays.
Due to the limited availability of public data on a broad series of 1-Pyridin-4-ylpiperidin-4-one derivatives, this guide utilizes data from a 2023 study by Nafie et al. on novel synthesized pyridine and pyrazolyl pyridine conjugates.[3][4] These compounds, designed as PIM-1 kinase inhibitors, serve as excellent representatives for evaluating the potential of the broader pyridine class in oncology research.
Quantitative Efficacy Comparison
The following table summarizes the in vitro cytotoxic and PIM-1 kinase inhibitory activities of selected pyridine derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Modifications/Core Structure | Cell Line | Cytotoxicity IC50 (µM) | PIM-1 Kinase Inhibition IC50 (nM) |
| 6 | 5-thioxo-1,3,4-oxadiazole-S-propyl | MCF-7 | >100 | 19.4 |
| HepG2 | 5.27 | |||
| 11 | Glycine-coupled amide | MCF-7 | 0.73 | 42.3 |
| HepG2 | >100 | |||
| 12 | Piperidine-coupled amide | MCF-7 | 0.5 | 14.3 |
| HepG2 | 6.6 | |||
| 13 | Morpholine-coupled amide | MCF-7 | 2.1 | 19.8 |
| HepG2 | >100 | |||
| Doxorubicin | (Reference Drug) | MCF-7 | 2.14 | N/A |
| HepG2 | 2.48 | |||
| Staurosporine | (Reference Kinase Inhibitor) | N/A | N/A | 16.7 |
Data sourced from Nafie et al. (2023).[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 5x10^4 cells/well and incubated for 24 hours.[6]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.01 to 100 µM). A vehicle control (DMSO) is also included.[6]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[7]
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[7]
Caption: General workflow for determining compound cytotoxicity using the MTT assay.
PIM-1 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PIM-1 kinase.
Materials:
-
Recombinant PIM-1 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: The assay is performed in a 384-well plate. A reaction mixture containing the kinase buffer, PIM-1 enzyme, and the test compound at various concentrations is prepared.
-
Initiation: The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to occur.
-
Detection: A detection reagent is added to stop the enzymatic reaction and to quantify the amount of ADP produced, which is directly proportional to the kinase activity.
-
Signal Measurement: The luminescence signal is measured using a plate-reading luminometer.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined from the dose-response curve.
Signaling Pathway Visualization
PIM-1 Pro-Survival Signaling Pathway
PIM-1 kinase promotes cell survival primarily by inhibiting apoptosis.[1][] One of the key mechanisms involves the phosphorylation and subsequent inactivation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[8] In its active, non-phosphorylated state, BAD binds to and sequesters the anti-apoptotic protein Bcl-2, preventing Bcl-2 from inhibiting apoptosis. When PIM-1 phosphorylates BAD, it causes BAD to be sequestered in the cytoplasm by 14-3-3 proteins.[1] This releases Bcl-2, which can then inhibit the function of pro-apoptotic proteins like Bax, ultimately preventing the activation of caspases and blocking the apoptotic cascade.[8][9]
Caption: PIM-1 kinase pathway inhibiting apoptosis and its therapeutic targeting.
References
- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tips.sums.ac.ir [tips.sums.ac.ir]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 9. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-Pyridin-4-ylpiperidin-4-one Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical kinase inhibitor, 1-Pyridin-4-ylpiperidin-4-one, against a panel of well-characterized and widely used kinase inhibitors. The objective of this document is to offer a framework for evaluating the potential of novel chemical entities in the context of established therapeutic agents. The data presented herein is for illustrative purposes to guide the design and interpretation of benchmarking studies.
Introduction to Kinase Inhibitor Benchmarking
Kinases are a critical class of enzymes involved in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The development of novel kinase inhibitors requires rigorous evaluation of their potency and selectivity against established drugs. This guide benchmarks the hypothetical compound, this compound, against four clinically relevant kinase inhibitors: Staurosporine, a broad-spectrum inhibitor; Dasatinib, a multi-targeted tyrosine kinase inhibitor; Gefitinib, an EGFR-specific inhibitor; and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.
Comparative Analysis of Kinase Inhibitor Potency
The inhibitory activity of this compound and the selected benchmark inhibitors are quantified by their half-maximal inhibitory concentration (IC50) values against their respective primary kinase targets. Lower IC50 values are indicative of higher potency.
| Compound | Primary Kinase Target(s) | IC50 (nM) |
| This compound | Hypothetical Data | TBD |
| Staurosporine | Protein Kinase C (PKC) | 0.7[1][2] |
| Protein Kinase A (PKA) | 7[1][3] | |
| CaM Kinase II | 20[3] | |
| Dasatinib | Src | 0.5[4] |
| Bcr-Abl | <1 - 3[5] | |
| c-KIT | <30[4] | |
| PDGFRβ | <30[4] | |
| Gefitinib | EGFR (Tyr992) | 37[6] |
| EGFR (Tyr1173) | 26 - 37[6] | |
| Sunitinib | PDGFRβ | 2[7] |
| VEGFR2 (Flk-1) | 80[7] | |
| c-Kit | Potent Inhibition[7][8] |
Experimental Protocols for Kinase Inhibition Assays
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for two common in vitro kinase inhibition assays.
1. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal directly proportional to kinase activity.
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific peptide or protein substrate
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO for control wells.
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Incubate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Radiometric Kinase Assay (e.g., ³²P-ATP Filter Binding Assay)
This is a direct and highly sensitive method that measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a substrate.
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific peptide or protein substrate
-
Unlabeled ATP
-
[γ-³²P]-ATP
-
Kinase reaction buffer
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
In a reaction tube or well, combine the kinase, substrate, and test compound in the kinase reaction buffer.
-
Prepare a master mix of unlabeled ATP and [γ-³²P]-ATP.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding the ATP mixture.
-
Incubate at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Termination and Substrate Capture:
-
Spot a portion of the reaction mixture onto the phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.
-
Wash the filter paper extensively with phosphoric acid wash buffer to remove unincorporated [γ-³²P]-ATP.
-
-
Detection and Data Analysis:
-
Quantify the radioactivity on the filter paper using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
Understanding the signaling context of the target kinase is crucial for interpreting the biological impact of an inhibitor. The following diagrams illustrate the key signaling pathways for the primary targets of the benchmark inhibitors and a general workflow for kinase inhibitor screening.
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 1-Pyridin-4-ylpiperidin-4-one Based Compounds
For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions is a critical aspect of preclinical safety assessment. This guide provides a comparative analysis of the cross-reactivity profile of compounds based on the 1-Pyridin-4-ylpiperidin-4-one scaffold. Due to the limited availability of public cross-reactivity data for the parent compound, this guide leverages experimental data from structurally related derivatives to infer potential off-target interactions and provides detailed experimental protocols for assessing selectivity.
The this compound core is a prevalent motif in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other targeted therapies. While optimization of on-target potency is a primary focus, a thorough evaluation of a compound's selectivity is paramount to mitigate the risk of adverse effects arising from unintended interactions with other biological targets. This guide summarizes available quantitative data for representative derivatives, outlines detailed methodologies for key cross-reactivity assays, and visualizes relevant workflows and signaling pathways to support robust preclinical drug development.
Performance Comparison of Structurally Related Compounds
To infer the potential cross-reactivity of the this compound scaffold, the binding affinities and inhibitory concentrations of several derivatives against a panel of off-target kinases and receptors have been compiled. It is important to note that the specific substitution patterns on the core structure significantly influence selectivity. The following tables provide a summary of these findings, with lower values indicating higher potency and potential for off-target interaction.
| Compound/Derivative | Primary Target | Off-Target | Assay Type | Ki (nM) | IC50 (nM) |
| Imidazo[4,5-b]pyridine Derivative | Aurora A | Aurora B | Biochemical Assay | - | 12,710[1] |
| CHMFL-EGFR-202 | EGFRT790M | INSR | KINOMEscan | >10,000 | -[2] |
| IGF1R | KINOMEscan | >10,000 | -[2] | ||
| ACP-103 (Pimavanserin) | 5-HT2A | 5-HT2C | Radioligand Binding | 8.80 | -[3] |
| D2 | Radioligand Binding | >1,000 | -[3] | ||
| Furo[3,2-b]pyridin-3-ol Derivative | CLK1 | DYRK1A | In Vitro Kinase Assay | - | 150[4] |
| GSK3β | In Vitro Kinase Assay | - | >1000[4] | ||
| CDK2 | In Vitro Kinase Assay | - | >5000[4] | ||
| PIM1 | In Vitro Kinase Assay | - | >10000[4] |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for generating high-quality cross-reactivity data. The following sections detail the methodologies for two key assays used to determine the selectivity profile of small molecule inhibitors.
Radioligand Binding Assay for Off-Target Receptor Profiling
This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a this compound based compound for a panel of off-target G-protein coupled receptors (GPCRs), ion channels, and transporters.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Membrane preparations from cells expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).[3]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[5]
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Binding Assay:
-
Perform the assay in a 96-well plate format.[5]
-
To each well, add the assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).
-
For total binding, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding, add a saturating concentration of an unlabeled ligand.
-
Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[5]
-
-
Separation and Detection:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
In Vitro Kinase Inhibition Assay for Selectivity Profiling
This protocol outlines a common method to assess the inhibitory activity of a compound against a panel of protein kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound based compound against a panel of kinases.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Recombinant human kinase enzymes.
-
Kinase-specific peptide substrate.
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.[7]
-
384-well plates.
-
Luminometer.
Procedure:
-
Assay Setup:
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[7]
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This system uses a luciferase-based reaction that generates a luminescent signal proportional to the amount of ADP.[7]
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Normalize the results to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
The following diagrams illustrate a representative signaling pathway often targeted by pyridinone-containing kinase inhibitors and a typical workflow for assessing compound cross-reactivity.
Caption: A generic MAP Kinase signaling pathway often targeted by kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 1-Pyridin-4-ylpiperidin-4-one and its N-Benzyl Analogue for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidin-4-one scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Its structural versatility allows for modifications that can significantly influence pharmacological activity. This guide provides a comparative analysis of the theoretical and experimental properties of 1-Pyridin-4-ylpiperidin-4-one and a well-characterized alternative, 1-Benzyl-4-piperidone. This objective comparison, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions in their synthetic and pharmacological endeavors.
Physicochemical Properties: A Tale of Two Substituents
| Property | This compound (Theoretical) | 1-Benzyl-4-piperidone (Experimental) |
| Molecular Formula | C₁₀H₁₂N₂O | C₁₂H₁₅NO |
| Molecular Weight | 176.22 g/mol | 189.25 g/mol |
| Physical State | Solid (Predicted) | Liquid[1] |
| Boiling Point | Not available | 134 °C at 7 mmHg[1] |
| Density | Not available | 1.021 g/mL at 25 °C[1] |
| Refractive Index | Not available | n20/D 1.541[1] |
| InChIKey | Not available | SJZKULRDWHPHGG-UHFFFAOYSA-N[1] |
| SMILES | O=C1CCN(C2=CC=NC=C2)CC1 | O=C1CCN(CC2=CC=CC=C2)CC1[1] |
Spectroscopic Characterization
Spectroscopic data is crucial for the structural elucidation and confirmation of synthesized compounds. While a complete experimental dataset for this compound is not available, the expected spectral features can be inferred and compared with the known data for 1-Benzyl-4-piperidone.
¹H NMR Spectroscopy:
| Compound | Proton Assignments |
| This compound (Predicted) | Signals corresponding to the pyridinyl protons (typically in the aromatic region, δ 7.0-8.5 ppm) and the piperidinone ring protons (aliphatic region, δ 2.0-4.0 ppm). |
| 1-Benzyl-4-piperidone (Experimental, CDCl₃, 300MHz) | δ 7.34 (m, 4H, Phenyl-H), 7.29 (m, 1H, Phenyl-H), 3.62 (s, 2H, Benzyl-CH₂), 2.75 (t, 4H, Piperidinone-H), 2.46 (t, 4H, Piperidinone-H)[2] |
¹³C NMR and IR Spectroscopy:
Synthesis Protocols: A Practical Overview
The synthesis of N-substituted piperidin-4-ones often follows established synthetic routes. Below is a general workflow and a detailed experimental protocol for the synthesis of the well-documented 1-Benzyl-4-piperidone.
Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone
This protocol details the synthesis of 1-Benzyl-4-piperidone via direct N-alkylation of 4-piperidone.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Anhydrous potassium carbonate
-
Benzyl bromide
-
Dry N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry DMF (25 mL) is stirred for 30 minutes at room temperature.[2]
-
Benzyl bromide (2 mL, 16.82 mmol) is added dropwise to the reaction mixture.[2]
-
The reaction mixture is heated at 65 °C for 14 hours.[2]
-
After cooling to room temperature, the mixture is filtered and the filtrate is quenched with ice water (25 mL).[2]
-
The resulting mixture is extracted with ethyl acetate (2 x 20 mL).[2]
-
The combined organic layers are washed with water (2 x 15 mL) followed by brine (20 mL).[2]
-
The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.[2]
-
The crude product can be further purified by crystallization.[2]
Pharmacological Potential: A Comparative Outlook
The piperidin-4-one nucleus is a well-established pharmacophore, and its derivatives have been reported to possess a wide range of pharmacological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[3][4]
1-Benzyl-4-piperidone serves as a crucial intermediate in the synthesis of numerous pharmacologically active compounds, including potent analgesics and agents for the treatment of Alzheimer's disease.[1] The N-benzyl group is often utilized as a protecting group in multi-step syntheses but can also contribute to the biological activity of the final molecule.[5]
For This compound , while specific pharmacological data is limited in publicly accessible literature, the presence of the pyridine ring suggests potential for a distinct pharmacological profile. Pyridine and its derivatives are integral components of many FDA-approved drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially influencing drug-receptor interactions.
Conclusion
This guide highlights the current state of knowledge regarding the theoretical and experimental properties of this compound in comparison to its N-benzyl analogue. While 1-Benzyl-4-piperidone is a well-documented compound with established synthetic protocols and a clear role as a versatile intermediate in drug discovery, there is a notable scarcity of experimental data for this compound. The presence of the pyridine moiety in the latter suggests a unique electronic and pharmacological profile that warrants further investigation. Future research should focus on the experimental characterization and pharmacological evaluation of this compound to fully unlock its potential as a novel scaffold in medicinal chemistry. This guide serves as a foundational resource to stimulate and inform such future studies.
References
- 1. 1-(Pyridin-4-yl)piperidin-4-ol | C10H14N2O | CID 23447619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Search Results [beilstein-journals.org]
- 5. 1-(Pyridin-4-ylmethyl)piperidin-4-one | C11H14N2O | CID 10997815 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-Pyridin-4-ylpiperidin-4-one: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Pyridin-4-ylpiperidin-4-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its structural components—a pyridine ring and a piperidinone moiety—and general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound and its associated waste should be performed in a well-ventilated area, ideally within a certified chemical fume hood. An emergency eyewash station and safety shower should be readily accessible.[1]
Step-by-Step Disposal Protocol
This protocol outlines a cautious approach to the disposal of this compound, treating it as a hazardous chemical waste.
-
Waste Identification and Segregation :
-
All solid waste, such as unused compound, contaminated filter paper, and weighing boats, should be treated as hazardous.
-
Liquid waste, including solutions containing the compound, must also be classified as hazardous.
-
It is crucial to segregate this waste from non-hazardous materials to prevent cross-contamination and ensure proper disposal.
-
-
Containerization :
-
Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste" and a detailed description of the contents, including the full chemical name: this compound.
-
If the waste is in a solution, all chemical constituents and their approximate percentages must be listed.
-
-
Storage :
-
Waste containers should be kept securely closed when not in use.
-
Store the waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[2]
-
Ensure secondary containment is in place to mitigate any potential leaks.[2]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]
-
-
Disposal :
-
Do not dispose of this compound down the drain or in regular trash.[3]
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4] Incineration at high temperatures is a common disposal method for pyridine-containing waste.[4]
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves | General laboratory practice |
| Emergency Procedures | Eye Contact: Flush with water for 15 mins. Skin Contact: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention for all exposures.[3] | SDS for similar compounds[3] |
| Spill Cleanup | Absorb with inert dry material, place in a sealed container for disposal as hazardous waste.[1] | General chemical spill procedures[1] |
| Storage Conditions | Cool, dry, well-ventilated area, away from incompatibles (strong oxidizers, acids).[1] | Prudent chemical storage practices[1] |
| Disposal Method | Hazardous waste incineration (consult EHS).[4] | Regulatory guidelines[4] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow from the use of this compound in an experimental setting to its final, proper disposal.
Disclaimer: This document provides guidance based on the chemical properties of structurally related compounds and general laboratory safety principles. Always consult your institution's specific safety and disposal protocols and, if available, the Safety Data Sheet for the compound in use.
References
Comprehensive Safety and Handling Guide for 1-Pyridin-4-ylpiperidin-4-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Pyridin-4-ylpiperidin-4-one. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and similar pyridine derivatives are classified as irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[1] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Solution Preparation | Chemical splash goggles.[2] | Nitrile or neoprene gloves.[2][3] | Laboratory coat.[2][3] | Work within a chemical fume hood.[2] |
| Conducting Reactions | Chemical splash goggles and face shield.[1][2] | Nitrile or neoprene gloves.[2] | Chemical-resistant laboratory coat or apron.[2] | Work within a certified chemical fume hood.[2] |
| Waste Disposal | Chemical splash goggles.[2] | Nitrile or neoprene gloves.[2] | Laboratory coat.[2] | Handle in a well-ventilated area, preferably within a chemical fume hood.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
-
Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]
2. Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.[4]
-
Wear the appropriate PPE as outlined in the table above.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][4]
-
Wash hands thoroughly with soap and water after handling.[1][4]
3. Storage:
-
Keep the container tightly closed when not in use.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
Keep away from heat, sparks, and open flames.[1]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and seek immediate medical attention.[1]
-
Spills: Evacuate unnecessary personnel.[1] Wear appropriate PPE and contain the spill using absorbent materials like sand or vermiculite.[3] Collect the material in a sealed container for disposal.[3]
Disposal Plan
-
Collect all liquid and solid waste containing this compound in a designated and labeled hazardous waste container.[2]
-
Dispose of the waste through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[2]
Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
